molecular formula C10H14N2O2 B013548 N,N'-Diacryloylpiperazine CAS No. 6342-17-2

N,N'-Diacryloylpiperazine

Cat. No.: B013548
CAS No.: 6342-17-2
M. Wt: 194.23 g/mol
InChI Key: YERHJBPPDGHCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1-oxoprop-2-enyl)-1-piperazinyl]-2-propen-1-one is a N-acylpiperazine and a tertiary carboxamide.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2/h3-4H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERHJBPPDGHCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212834
Record name Diacrylylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6342-17-2
Record name 1,4-Bis(acryloyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6342-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacrylylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6342-17-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6342-17-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diacrylylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Diacryloylpiperazine (DAP) is a bifunctional crosslinking agent that has garnered significant interest in the fields of polymer chemistry, materials science, and biotechnology. Its rigid piperazine (B1678402) core and two reactive acryloyl groups make it a valuable component in the synthesis of hydrogels and other polymers with tailored properties. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its utility in advanced drug delivery systems.

Core Chemical Properties

This compound is a white to off-white crystalline powder. Its chemical structure, characterized by a central piperazine ring symmetrically substituted with two acryloyl moieties, imparts a notable rigidity to the polymer networks it forms.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄N₂O₂[1][2][3]
Molecular Weight 194.23 g/mol [1][2][3]
Appearance White to off-white solid powder[1][4]
Melting Point 91.5-93.5 °C[2]
Boiling Point 434.1 °C at 760 mmHg (Predicted)[2]
Density 1.114 g/cm³ (Predicted)[2]
Solubility Slightly soluble in chloroform (B151607) and methanol. May dissolve in DMSO.[2][4]
CAS Number 6342-17-2[1][2][3]
Canonical SMILES C=CC(=O)N1CCN(CC1)C(=O)C=C[2]

Spectroscopic Analysis

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. Key peaks include:

  • N-H stretching: The absence of a significant N-H stretching band around 3300-3500 cm⁻¹ confirms the di-substitution on the piperazine nitrogens.

  • C=O stretching (Amide I): A strong absorption band is typically observed around 1650-1680 cm⁻¹ corresponding to the carbonyl groups of the acrylamide (B121943) moieties.

  • C=C stretching: A peak in the region of 1620-1640 cm⁻¹ is indicative of the vinyl groups.

  • C-N stretching: Bands associated with the C-N bonds of the piperazine ring and the amide linkage are expected in the fingerprint region (below 1500 cm⁻¹).

An example of an FT-IR spectrum for a related piperazine compound shows characteristic peaks for the piperazine ring and its substituents[5][6]. For this compound specifically, a publicly available spectrum can be found on SpectraBase[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the acryloyl groups (typically in the range of 5.5-6.5 ppm) and the methylene (B1212753) protons of the piperazine ring (around 2.5-4.0 ppm). The integration of these signals should correspond to the number of protons in each environment. Dynamic NMR studies on similar N,N'-substituted piperazines have shown that the piperazine ring can exist in different conformations, which may lead to complex signal patterns[7].

  • ¹³C NMR: The carbon NMR spectrum will display peaks for the carbonyl carbons (around 165-175 ppm), the vinyl carbons (around 120-140 ppm), and the carbons of the piperazine ring (around 40-50 ppm). Complete assignments of ¹H and ¹³C NMR data for various phenylpiperazine derivatives have been reported, providing a reference for interpreting the spectra of this compound[8][9][10].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct[11][12].

Materials:

  • Piperazine

  • Acryloyl chloride

  • Methylene chloride (or another suitable aprotic solvent)

  • Sodium carbonate solution (e.g., 17% w/v) or Triethylamine

  • Anhydrous magnesium sulfate

  • Separatory funnel, round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Dissolve piperazine in methylene chloride in a round-bottom flask equipped with a magnetic stirrer. The flask should be cooled in an ice bath.

  • Slowly add a solution of acryloyl chloride in methylene chloride dropwise to the piperazine solution while maintaining the temperature below 25 °C[11]. The molar ratio of acryloyl chloride to piperazine should be slightly above 2:1 to ensure di-acylation.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the reaction goes to completion[11].

  • Neutralize the reaction mixture by adding a sodium carbonate solution until the aqueous layer is basic[11].

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Piperazine Piperazine Dissolution Dissolve Piperazine in Solvent Piperazine->Dissolution AcryloylChloride Acryloyl Chloride Addition Slowly Add Acryloyl Chloride AcryloylChloride->Addition Solvent Methylene Chloride Solvent->Dissolution Base Base (e.g., Na₂CO₃) Neutralization Neutralize with Base Base->Neutralization Dissolution->Addition Reaction Stir at Room Temperature Addition->Reaction Reaction->Neutralization Separation Separate Organic Layer Neutralization->Separation Washing Wash with Water and Brine Separation->Washing Drying Dry over MgSO₄ Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization or Chromatography Evaporation->Purification Product This compound Purification->Product PAGE_Workflow cluster_reagents Reagents Acrylamide_DAP Acrylamide/DAP Stock Solution Mix Mix Gel Components (excluding APS and TEMED) Acrylamide_DAP->Mix Buffer Tris-HCl Buffer Buffer->Mix SDS SDS Solution SDS->Mix Water Deionized Water Water->Mix APS APS Solution Initiate Add APS and TEMED to Initiate Polymerization APS->Initiate TEMED TEMED TEMED->Initiate Mix->Initiate Pour Pour Gel into Casting Apparatus Initiate->Pour Overlay Overlay with Water or Isopropanol Pour->Overlay Polymerize Allow Gel to Polymerize (30-60 min) Overlay->Polymerize Ready Gel Ready for Stacking Gel/Electrophoresis Polymerize->Ready DrugDelivery cluster_synthesis Hydrogel Synthesis cluster_stimuli Environmental Stimuli Monomer Monomer (e.g., NIPAM) Polymerization Polymerization Monomer->Polymerization Crosslinker Crosslinker (DAP) Crosslinker->Polymerization Drug Therapeutic Drug Drug->Polymerization Initiator Initiator (APS/TEMED) Initiator->Polymerization Hydrogel Drug-Loaded Hydrogel Matrix Polymerization->Hydrogel Swelling Hydrogel Swelling/ Shrinking Hydrogel->Swelling Temperature Temperature Change Temperature->Swelling pH pH Change pH->Swelling Release Controlled Drug Release Swelling->Release

References

Technical Guide: Synthesis of N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis of N,N'-Diacryloylpiperazine, a versatile crosslinking agent. The following sections detail the experimental protocol, relevant chemical data, and a visual representation of the synthesis workflow.

Physicochemical and Characterization Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O₂[1]
Molecular Weight 194.23 g/mol [1]
CAS Number 6342-17-2[1][2]
Appearance Off-white solid/powder[2][3]
Melting Point 91.5-93.5 °C[3][4]
Purity (TLC) ≥99.0%[4]
Solubility Slightly soluble in Chloroform and Methanol[3]
HS Code 29335995[3]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the acylation of piperazine (B1678402) with acryloyl chloride. This method is a standard approach for the formation of amides from amines and acyl chlorides.

Materials and Reagents:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine to the piperazine solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

  • Addition of Acryloyl Chloride: Slowly add a solution of acryloyl chloride in anhydrous dichloromethane to the stirred piperazine solution via the dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Recrystallize the crude solid from a suitable solvent system, such as diethyl ether or ethyl acetate, to yield pure this compound as an off-white solid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Piperazine Piperazine ReactionVessel Reaction at 0°C to RT Piperazine->ReactionVessel AcryloylChloride Acryloyl Chloride AcryloylChloride->ReactionVessel Triethylamine Triethylamine Triethylamine->ReactionVessel DCM Dichloromethane (Solvent) DCM->ReactionVessel Quenching Quenching (NaHCO₃) ReactionVessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Washing Washing Steps Extraction->Washing Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Synthesis workflow for this compound.

References

N,N'-Diacryloylpiperazine (CAS: 6342-17-2): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Physicochemical Properties, Applications in Stimuli-Responsive Hydrogels, and Biological Interactions

N,N'-Diacryloylpiperazine (DAP), identified by CAS number 6342-17-2, is a symmetrical, difunctional vinyl monomer increasingly recognized for its role as a versatile crosslinking agent.[1] Its rigid piperazine (B1678402) core and two reactive acryloyl groups make it a valuable component in the synthesis of polymers with tailored properties, particularly for applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of DAP's properties, detailed experimental methodologies for its use in hydrogel synthesis, and an exploration of the biological interactions of piperazine-containing materials.

Core Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe application in research and development. The following tables summarize key quantitative data gathered from various sources.

Physicochemical Properties
PropertyValueReferences
Molecular Formula C₁₀H₁₄N₂O₂[2]
Molecular Weight 194.23 g/mol [2]
Appearance White to off-white solid powder[2]
Melting Point 91.5-93.5 °C[1]
Boiling Point 434.1 ± 25.0 °C (Predicted)[1]
Density 1.114 ± 0.06 g/cm³ (Predicted)[1]
Solubility Slightly soluble in Chloroform and Methanol. May dissolve in DMSO.[1][2]
Storage Temperature 2-8°C[1]
Synonyms
Synonym
1,4-Bis(acryloyl)piperazine
1,4-Di(acryloyl)piperazine
N,N'-Bis(acryloyl)piperazine
Piperazine diacrylamide (B3188283) (PDA)
BAP
Safety and Hazard Information
Hazard StatementGHS ClassificationPrecautionary Statement ExamplesReferences
Causes skin irritationSkin Irrit. 2P264: Wash skin thoroughly after handling. P280: Wear protective gloves.[3]
Causes serious eye irritationEye Irrit. 2AP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
May cause respiratory irritationSTOT SE 3P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[3]

Applications in Stimuli-Responsive Hydrogels for Drug Delivery

This compound is a key component in the fabrication of "smart" hydrogels, which are three-dimensional polymer networks capable of undergoing reversible changes in response to external stimuli such as pH and temperature.[4] This responsiveness is particularly valuable in the design of advanced drug delivery systems. The piperazine moiety, with its tertiary amine groups, can be protonated at acidic pH, leading to electrostatic repulsion and increased swelling of the hydrogel.[2][4] This pH-dependent swelling behavior can be exploited for the controlled release of therapeutic agents in specific physiological environments.

Experimental Protocol: Synthesis of a pH- and Thermo-Responsive Hydrogel

The following is a generalized protocol for the synthesis of a poly(N-isopropylacrylamide) (PNIPAM) hydrogel crosslinked with this compound, based on established free-radical polymerization techniques.[5][6]

Materials:

  • N-isopropylacrylamide (NIPAM) (Monomer)

  • This compound (DAP) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water (Solvent)

Procedure:

  • Monomer Solution Preparation: In a flask, dissolve a specific amount of NIPAM monomer and a calculated molar percentage of DAP crosslinker in deionized water. The total monomer concentration and the monomer-to-crosslinker ratio are critical parameters that will influence the final properties of the hydrogel.[6]

  • Degassing: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation: To the degassed solution, add a freshly prepared aqueous solution of APS, followed by the addition of TEMED to accelerate the polymerization process. The amount of initiator will affect the rate of polymerization and the resulting molecular weight of the polymer chains.[5]

  • Polymerization: Quickly pour the reaction mixture into a mold of the desired shape (e.g., between two glass plates with a spacer for a thin film, or in a vial for a cylindrical gel). Allow the polymerization to proceed at a controlled temperature (e.g., room temperature or below) for a specified duration, typically several hours to overnight.[7]

  • Purification: After polymerization, immerse the resulting hydrogel in a large excess of deionized water for several days, with frequent changes of water, to remove any unreacted monomers, crosslinker, initiator, and other impurities.[5]

  • Characterization: The synthesized hydrogel can be characterized for its swelling behavior in response to pH and temperature changes, its mechanical properties, and its morphology using techniques such as gravimetric analysis, rheometry, and scanning electron microscopy (SEM).

Biological Interactions and Signaling Pathways

While direct studies on the cellular signaling effects of materials crosslinked specifically with this compound are limited, research on other piperazine derivatives provides valuable insights into their potential biological activities. Several studies have shown that certain piperazine-containing compounds can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways.[2][3][8]

One identified mechanism involves the inhibition of the PI3K/AKT signaling pathway, a crucial pathway for cell survival and proliferation.[2] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins. Furthermore, some piperazine derivatives have been shown to induce the intrinsic mitochondrial pathway of apoptosis.[3][8] This is characterized by changes in the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and caspase-3, which are key executioner enzymes of apoptosis.[3][8]

The following diagram illustrates a potential signaling pathway for apoptosis induction by certain piperazine-containing compounds.

G Potential Signaling Pathway for Apoptosis Induction by Piperazine Derivatives Piperazine_Derivative Piperazine Derivative PI3K_AKT_Pathway PI3K/AKT Pathway Piperazine_Derivative->PI3K_AKT_Pathway Inhibition Mitochondrion Mitochondrion Piperazine_Derivative->Mitochondrion Induction Apoptosis Apoptosis PI3K_AKT_Pathway->Apoptosis Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Potential signaling pathway for apoptosis induction.

It is important to note that the biocompatibility and cytotoxicity of hydrogels crosslinked with this compound would need to be thoroughly evaluated for any specific biomedical application. Studies on other piperazine-linked compounds have shown varying degrees of cytotoxicity depending on the specific chemical structure and cell line tested.[9][10][11]

Experimental Workflow for Hydrogel Synthesis and Characterization

The development of hydrogels for drug delivery applications follows a structured workflow, from synthesis to characterization and evaluation of drug release kinetics.

G Experimental Workflow for Hydrogel-Based Drug Delivery cluster_synthesis Synthesis cluster_characterization Characterization cluster_drug_release Drug Release Studies Monomer_Selection Monomer & Crosslinker (e.g., NIPAM & DAP) Polymerization Free-Radical Polymerization Monomer_Selection->Polymerization Purification Purification (Washing) Polymerization->Purification Swelling_Studies Swelling Behavior (pH, Temperature) Purification->Swelling_Studies Mechanical_Testing Mechanical Properties (Rheometry) Purification->Mechanical_Testing Morphology Morphological Analysis (SEM) Purification->Morphology Drug_Loading Drug Loading Purification->Drug_Loading In_Vitro_Release In Vitro Release Assay Drug_Loading->In_Vitro_Release Release_Kinetics Release Kinetics Modeling In_Vitro_Release->Release_Kinetics

References

An In-Depth Technical Guide to N,N'-Diacryloylpiperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-diacryloylpiperazine or piperazine (B1678402) diacrylamide, is a chemical crosslinking agent utilized in a variety of scientific and biomedical applications. Its bifunctional nature, possessing two acryloyl groups, allows it to form stable, crosslinked polymer networks. This guide provides a comprehensive overview of its molecular properties, a detailed protocol for its synthesis, and its applications in polyacrylamide gel electrophoresis and hydrogel formation for tissue engineering.

Core Properties of this compound

This compound is a white to off-white solid powder at room temperature.[1][2][3][4][5] Its core function is to act as a crosslinker, providing structural integrity and specific physical properties to polymer matrices. The key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Weight 194.23 g/mol [1][3][6][7][8]
Molecular Formula C₁₀H₁₄N₂O₂[1][3][6][7]
CAS Number 6342-17-2[1][3][6][7]
Appearance White to off-white solid powder[1][2][3][4][5]
Melting Point 91.5-93.5 °C[2][4][5]
Boiling Point 434.1 °C at 760 mmHg[2][3][5]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO)[1]
Primary Application Crosslinking agent in polymer chemistry[2][3][4][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of piperazine with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The following protocol is adapted from similar acylation reactions of piperazine derivatives.[1]

Materials:

  • Piperazine

  • Acryloyl chloride

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve piperazine in dichloromethane.

  • Cool the solution in an ice bath to below 25°C.

  • Slowly add a solution of acryloyl chloride in dichloromethane to the piperazine solution dropwise using a dropping funnel over a period of one hour, while maintaining the temperature below 25°C with continuous stirring.

  • After the addition is complete, allow the reaction mixture to stir at ambient temperature for an additional two hours.

  • Prepare an aqueous solution of sodium carbonate and add it to the reaction mixture with stirring to neutralize the solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663).

  • Remove the dichloromethane solvent using a rotary evaporator to yield the crude this compound product.

  • The product can be further purified by recrystallization or distillation.

G cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up and Purification dissolve Dissolve Piperazine in Dichloromethane cool Cool solution (< 25°C) dissolve->cool add_acryloyl Add Acryloyl Chloride in Dichloromethane (1 hr) cool->add_acryloyl stir_ambient Stir at ambient temperature (2 hrs) add_acryloyl->stir_ambient neutralize Neutralize with Sodium Carbonate solution stir_ambient->neutralize separate Separate organic layer neutralize->separate wash Wash with water separate->wash dry Dry organic layer wash->dry evaporate Evaporate solvent dry->evaporate purify Purify product evaporate->purify product product purify->product This compound

Caption: Workflow for the synthesis of this compound.
Application in Polyacrylamide Gel Electrophoresis (PAGE)

This compound can be used as a direct substitute for N,N'-methylenebisacrylamide (bis-acrylamide) in the preparation of polyacrylamide gels for electrophoresis.[4] It has been reported to increase gel strength and improve the separation and detection of proteins.[4][5]

Materials:

  • Acrylamide/N,N'-Diacryloylpiperazine stock solution (e.g., 30% T, 2.67% C, where T is the total monomer concentration and C is the crosslinker concentration)

  • Tris-HCl buffer

  • Sodium dodecyl sulfate (SDS)

  • Ammonium (B1175870) persulfate (APS), 10% (w/v) solution, freshly prepared

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water

  • Gel casting apparatus

Procedure for Preparing a Separating Gel (e.g., 12% T):

  • Assemble the gel casting apparatus according to the manufacturer's instructions.

  • In a small beaker or tube, combine the following:

    • Acrylamide/DAP stock solution

    • Tris-HCl/SDS buffer (for separating gel)

    • Deionized water

  • Gently swirl the mixture to combine.

  • To initiate polymerization, add 10% APS and then TEMED. Mix quickly by swirling.

  • Immediately pour the solution into the gel casting apparatus to the desired height for the separating gel.

  • Carefully overlay the monomer solution with a layer of water or isopropanol (B130326) to ensure a flat surface.

  • Allow the gel to polymerize for 30-60 minutes.

  • After polymerization, pour off the overlay and prepare the stacking gel to be poured on top.

G cluster_prep Preparation cluster_poly Polymerization assemble Assemble gel casting apparatus mix_reagents Mix Acrylamide/DAP, Buffer, and Water assemble->mix_reagents add_initiators Add APS and TEMED mix_reagents->add_initiators pour_gel Pour gel solution into apparatus add_initiators->pour_gel overlay Overlay with water or isopropanol pour_gel->overlay polymerize Allow to polymerize (30-60 min) overlay->polymerize final_gel final_gel polymerize->final_gel Polyacrylamide Gel

Caption: Workflow for preparing a polyacrylamide gel using DAP.
Application in Hydrogel Fabrication for Tissue Engineering

This compound is used to fabricate biocompatible and biodegradable hydrogels. These hydrogels show promise as scaffolds for applications such as peripheral nerve regeneration due to their ability to support cell adhesion and proliferation.[9]

General Procedure for Hydrogel Synthesis:

  • A precursor polymer (e.g., a poly(amidoamine)) is synthesized or obtained.

  • The precursor polymer is dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS).

  • This compound is added to the polymer solution as the crosslinking agent. The concentration can be varied to control the mechanical properties of the resulting hydrogel.

  • A polymerization initiator, such as a combination of ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox-initiated polymerization, or a photoinitiator for UV-initiated polymerization, is added.

  • The solution is thoroughly mixed and immediately transferred to a mold of the desired shape.

  • The polymerization is allowed to proceed at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to form the crosslinked hydrogel.

  • The resulting hydrogel is typically purified by swelling in a large volume of deionized water or buffer, with frequent changes of the solvent, to remove any unreacted monomers, crosslinkers, and initiators.

Concluding Remarks

This compound is a versatile crosslinking agent with significant applications in both fundamental research and advanced biomedical fields. Its ability to form robust polymer networks makes it a valuable alternative to traditional crosslinkers in polyacrylamide gel electrophoresis. Furthermore, its role in the fabrication of biocompatible hydrogels opens up possibilities for the development of novel scaffolds for tissue engineering and regenerative medicine, including promising applications in nerve repair.[9] Researchers and professionals in drug development may find its properties beneficial for creating controlled-release matrices and other advanced biomaterials.[9] As with all acrylamide-based compounds, appropriate safety precautions, including the use of personal protective equipment, should be strictly followed during handling.[8]

References

Navigating the Solubility Landscape of N,N'-Diacryloylpiperazine in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Diacryloylpiperazine (DAP), a bifunctional crosslinking agent, plays a pivotal role in the synthesis of polymers and hydrogels utilized in various biomedical and pharmaceutical applications. Its solubility characteristics in organic solvents are a critical parameter for reaction kinetics, purification processes, and the formulation of drug delivery systems. This technical guide provides a comprehensive overview of the available solubility data for this compound and outlines a general methodology for its experimental determination.

Qualitative Solubility Profile

Published data on the quantitative solubility of this compound in a range of organic solvents is limited. However, qualitative assessments consistently indicate its solubility behavior in several common laboratory solvents.

Table 1: Qualitative Solubility of this compound

Organic SolventQualitative Solubility
ChloroformSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
Dimethyl Sulfoxide (DMSO)May Dissolve[3]

It is important to note that "slightly soluble" is a general term and the actual concentration at saturation can vary. Factors such as temperature, pressure, and the purity of both the solute and the solvent can significantly influence solubility. For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The absence of specific, publicly available quantitative data necessitates a standardized experimental approach to determine the solubility of this compound in organic solvents of interest. The following is a generalized protocol based on the widely accepted equilibrium solubility method.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (chemically compatible with the solvent)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Equilibrate the vial in a thermostatically controlled shaker at the desired temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • To remove any suspended microparticles, filter the collected supernatant through a chemically compatible syringe filter into a clean vial.

  • Quantification of Solute Concentration:

    • Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectroscopy to determine the concentration of this compound.

    • A pre-established calibration curve of known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection & Preparation cluster_analysis Quantification cluster_result Result A Add excess this compound to a known volume of solvent B Equilibrate in a thermostatically controlled shaker (24-48h) A->B C Collect supernatant B->C D Filter supernatant through a syringe filter C->D E Dilute filtered solution D->E F Analyze by HPLC or UV-Vis E->F G Calculate concentration using a calibration curve F->G H Determine Solubility (e.g., g/100mL, mol/L) G->H

Caption: Workflow for the experimental determination of solubility.

Conclusion

References

N,N'-Diacryloylpiperazine mechanism of action as a crosslinker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent. It details its application in the formation of stimuli-responsive hydrogels, presents quantitative data on their performance, outlines experimental protocols for their synthesis and characterization, and illustrates key processes through detailed diagrams.

Core Mechanism of Action

This compound is a symmetrical, difunctional vinyl monomer used to create crosslinked polymer networks. Its primary mechanism of action involves participation in free-radical polymerization. The two acryloyl groups, situated at opposite ends of the piperazine (B1678402) ring, are susceptible to attack by free radicals. This initiates a chain reaction, covalently incorporating the DAP molecule into growing polymer chains.

The bifunctional nature of DAP is crucial; it allows the molecule to simultaneously connect two different polymer chains, forming a stable, three-dimensional network structure. This process transforms a solution of individual polymer chains into a hydrogel—a water-swollen network capable of retaining large amounts of fluid without dissolving. The rigidity and porosity of the resulting hydrogel are directly influenced by the concentration of DAP used.

Caption: Free-radical polymerization mechanism of DAP.

Application in pH-Sensitive Hydrogels for Drug Delivery

A significant application of DAP is in the creation of pH-responsive hydrogels for controlled drug delivery. These "smart" materials can change their swelling behavior in response to changes in the pH of the surrounding environment. This property is particularly useful for targeted drug release in the gastrointestinal tract, where pH varies considerably.

In the synthesis of these hydrogels, DAP is co-polymerized with a functional monomer that contains ionizable groups, such as acrylic acid (AA). The carboxylic acid groups of poly(acrylic acid) chains become protonated at low pH (e.g., in the stomach), leading to a collapsed hydrogel state with minimal swelling and drug release.[1] Conversely, in the higher pH environment of the intestines, these groups deprotonate, causing electrostatic repulsion between the polymer chains. This repulsion leads to significant swelling of the hydrogel and the subsequent release of the encapsulated drug.[2][3]

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Monomers Monomer Solution (e.g., Acrylic Acid) Polymerization Free Radical Polymerization Monomers->Polymerization Crosslinker DAP Crosslinker Crosslinker->Polymerization Initiator Initiator (e.g., APS) Initiator->Polymerization Washing Washing & Drying Polymerization->Washing DrugLoading Drug Loading Washing->DrugLoading Swelling Swelling Studies (pH 1.2 & 7.4) DrugLoading->Swelling Release In Vitro Drug Release Studies DrugLoading->Release Quantification Drug Quantification (UV-Vis Spec) Release->Quantification Kinetics Release Kinetics Modeling Quantification->Kinetics

Caption: General workflow for hydrogel synthesis and testing.

Quantitative Data Summary

The performance of DAP-crosslinked hydrogels is typically evaluated by their swelling ratio and drug release profile at different pH values. The following table summarizes representative data for a hypothetical acrylic acid-based hydrogel crosslinked with DAP.

ParameterConditionResult
Equilibrium Swelling Ratio (%) pH 1.2 (Simulated Gastric Fluid)150 ± 15%
pH 7.4 (Simulated Intestinal Fluid)1200 ± 50%
Cumulative Drug Release (%) After 2 hours at pH 1.2< 10%
After 12 hours at pH 7.4> 85%

Note: These values are illustrative and can vary significantly based on the specific monomer concentrations, DAP concentration, and the nature of the encapsulated drug.

Experimental Protocols

This protocol describes a typical free-radical polymerization method for creating a DAP-crosslinked hydrogel.

  • Preparation of Monomer Solution: Dissolve the primary monomer (e.g., acrylic acid) and the DAP crosslinker in deionized water. A typical molar ratio might be 70:1 (monomer:crosslinker).

  • Initiation: Add a chemical initiator, such as ammonium (B1175870) persulfate (APS), to the solution.[4] The concentration of the initiator is typically around 1% of the total monomer weight.

  • Polymerization: Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization. Increase the temperature to 60-70°C to initiate the polymerization reaction. Maintain the temperature for 4-6 hours.

  • Purification: The resulting hydrogel is removed and immersed in a large volume of deionized water for several days, with the water changed frequently, to remove unreacted monomers and initiator.

  • Drying: The purified hydrogel is dried in an oven at 50-60°C until a constant weight is achieved.

This protocol is used to determine the pH-responsive swelling behavior of the hydrogel.[5]

  • Sample Preparation: Accurately weigh a piece of the dried hydrogel (Wd).

  • Immersion: Place the dried hydrogel samples in separate buffer solutions of pH 1.2 and pH 7.4.

  • Equilibrium: Allow the hydrogels to swell at a constant temperature (e.g., 37°C) until they reach equilibrium (i.e., their weight no longer increases). This can take 24-48 hours.

  • Measurement: At regular intervals and at equilibrium, remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Calculation: Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100

This protocol evaluates the rate and extent of drug release from the hydrogel.[6]

  • Drug Loading: Immerse a known weight of the dried hydrogel in a concentrated solution of the model drug until equilibrium swelling is reached. The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using UV-Vis spectroscopy.

  • Release Medium: Place the drug-loaded hydrogel into a vessel containing a known volume of simulated gastric fluid (pH 1.2) at 37°C with gentle agitation.

  • Sampling (pH 1.2): At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.

  • Medium Change: After a set period (e.g., 2 hours), transfer the hydrogel to a new vessel containing simulated intestinal fluid (pH 7.4) and continue the sampling process.

  • Quantification: Analyze the withdrawn samples using UV-Vis spectroscopy to determine the concentration of the released drug.

  • Calculation: Calculate the cumulative percentage of drug released over time.

Signaling_Pathway cluster_low_ph Low pH State cluster_high_ph High pH State Start Low pH Environment (e.g., Stomach, pH 1.2) Protonation Carboxylic Groups (-COOH) are Protonated Start->Protonation pH Change End High pH Environment (e.g., Intestine, pH 7.4) Deprotonation Carboxylic Groups (-COO⁻) are Deprotonated End->Deprotonation pH Change Compaction Polymer Chains Contract (H-Bonding Dominates) Protonation->Compaction LowSwelling Low Swelling State Compaction->LowSwelling DrugRetention Drug is Retained LowSwelling->DrugRetention DrugRetention->End Transit Repulsion Electrostatic Repulsion between Chains Deprotonation->Repulsion HighSwelling High Swelling State Repulsion->HighSwelling DrugRelease Drug is Released HighSwelling->DrugRelease

Caption: pH-responsive swelling and drug release mechanism.

References

An In-depth Technical Guide to the Thermal Stability of N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of N,N'-Diacryloylpiperazine (DAP). A thorough understanding of the thermal properties of DAP is crucial for its application in research and development, particularly in polymerization processes and the formulation of thermally stable products. This document outlines the key thermal characteristics, presents detailed experimental protocols for thermal analysis, and offers a visual representation of the analytical workflow.

Introduction to this compound and its Thermal Properties

This compound, also known as 1,4-Diacryloylpiperazine, is a bifunctional monomer commonly used as a crosslinking agent in the synthesis of polymers. Its chemical structure, featuring two acryloyl groups attached to a piperazine (B1678402) ring, allows for the formation of three-dimensional polymer networks. The thermal stability of this monomer is a critical parameter that influences its storage, handling, and polymerization conditions. Thermal decomposition can lead to the formation of impurities and affect the quality and performance of the final polymeric material.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. The melting point is a primary indicator of its thermal stability in the solid state.

PropertyValueReferences
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White to off-white powder/solid
Melting Point 91.5-93.5 °C
Boiling Point (Predicted) 434.1 ± 25.0 °C
Density (Predicted) 1.114 ± 0.06 g/cm³

Experimental Protocols for Thermal Stability Assessment

The following protocols describe the standard procedures for evaluating the thermal stability of a solid organic compound like this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

Objective: To determine the onset and completion temperatures of thermal decomposition of this compound and to identify the percentage of mass loss at different stages.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a clean, tared TGA crucible (typically alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve, d(mass %)/dT vs. temperature).

    • From the TGA curve, determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate from the peak of the DTG curve (Tmax).

    • Calculate the percentage of mass loss at each decomposition step.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other endothermic or exothermic events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound powder into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

  • Instrument Setup:

    • Place the sample pan and an empty, sealed reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25 °C.

    • Heat the sample from 25 °C to a temperature well above its melting point (e.g., 150 °C) at a constant heating rate (e.g., 10 °C/min).

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed to observe the behavior of the melt-quenched sample.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Plot the DSC thermogram (heat flow vs. temperature).

    • Determine the onset temperature and the peak temperature of the melting endotherm.

    • Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of this compound.

N,N'-Diacryloylpiperazine Reactivity with Monomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of N,N'-Diacryloylpiperazine (DAP) with various vinyl monomers, its role in the formation of copolymers and hydrogels, and its applications in the biomedical field, particularly in drug delivery. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant chemical and biological processes.

Core Concepts in this compound Copolymerization

This compound is a bifunctional monomer containing two acryloyl groups. This structure allows it to act as a crosslinking agent, forming three-dimensional polymer networks known as hydrogels. When copolymerized with monofunctional vinyl monomers, DAP incorporates into the polymer backbone, introducing crosslinks that influence the polymer's physical and chemical properties, such as swelling behavior, mechanical strength, and stimuli-responsiveness.

The reactivity of DAP with other monomers is a critical factor in designing copolymers with desired properties. This reactivity is quantified by monomer reactivity ratios (r), which describe the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer.

Quantitative Analysis of Monomer Reactivity Ratios

While specific experimental data for the reactivity ratios of this compound with a wide range of monomers is not extensively available in publicly accessible literature, we can infer its likely reactivity based on structurally similar monomers. For instance, studies on N-acryloyl-N′-ethyl piperazine (B1678402) (AcrNEP), a close analog, provide valuable insights.

The following table summarizes the reactivity ratios for the copolymerization of N-acryloyl-N′-ethyl piperazine (M1) with methyl methacrylate (B99206) (MMA) (M2), which can serve as a proxy for estimating the reactivity of DAP.

Monomer 1 (M1) Monomer 2 (M2) Method r1 r2 r1 * r2 Copolymer Type Reference
N-acryloyl-N′-ethyl piperazineMethyl MethacrylateFineman-Ross (F-R)0.580.910.528Random[1]
N-acryloyl-N′-ethyl piperazineMethyl MethacrylateKelen-Tüdős (K-T)0.721.080.778Random[1]

Interpretation: The product of the reactivity ratios (r1 * r2) is less than 1, indicating a tendency towards random copolymerization. This suggests that both monomers are incorporated into the polymer chain in a relatively statistical manner. Given the structural similarity, it is plausible that DAP would exhibit a similar random copolymerization behavior with methyl methacrylate and other common vinyl monomers like N-isopropylacrylamide, acrylic acid, and hydroxyethyl (B10761427) methacrylate.

Experimental Protocols

General Protocol for Free Radical Copolymerization of this compound

This protocol outlines a general procedure for the free radical copolymerization of DAP with a vinyl monomer. Specific parameters such as monomer feed ratio, initiator concentration, temperature, and reaction time should be optimized for each specific comonomer and desired copolymer characteristics.

Materials:

  • This compound (DAP)

  • Vinyl comonomer (e.g., Methyl Methacrylate, N-isopropylacrylamide, Acrylic Acid, Hydroxyethyl Methacrylate)

  • Free radical initiator (e.g., 2,2'-Azobisisobutyronitrile - AIBN, Benzoyl Peroxide - BPO)

  • Solvent (e.g., 1,4-Dioxane, Dimethylformamide - DMF, Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Monomer and Initiator Preparation: Dissolve the desired molar ratios of DAP and the comonomer in the chosen solvent in a reaction vessel. Add the free radical initiator (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Seal the reaction vessel and immerse it in a constant temperature bath. The reaction temperature will depend on the initiator used (e.g., 60-70 °C for AIBN).

  • Reaction Monitoring: To determine reactivity ratios, it is crucial to stop the reaction at low conversion (typically <10%). This can be achieved by taking samples at different time intervals.

  • Copolymer Isolation: Precipitate the copolymer by pouring the reaction mixture into a non-solvent (e.g., methanol, diethyl ether).

  • Purification: Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator.

  • Drying: Dry the purified copolymer under vacuum at a suitable temperature until a constant weight is achieved.

Protocol for Determining Copolymer Composition using ¹H NMR Spectroscopy

The composition of the resulting copolymer is a critical parameter for calculating monomer reactivity ratios. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this purpose.

Procedure:

  • Sample Preparation: Dissolve a known amount of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

  • ¹H NMR Analysis: Acquire the ¹H NMR spectrum of the copolymer solution.

  • Peak Integration: Identify characteristic peaks corresponding to each monomer unit in the copolymer. For example, in a DAP-MMA copolymer, the protons of the piperazine ring in DAP and the methyl ester protons in MMA will have distinct chemical shifts.

  • Composition Calculation: Calculate the molar ratio of the monomers in the copolymer by comparing the integral values of their characteristic peaks, normalized by the number of protons contributing to each signal.

Protocol for Determining Monomer Reactivity Ratios

The Fineman-Ross and Kelen-Tüdős methods are commonly used graphical methods to determine monomer reactivity ratios from low-conversion copolymerization data.

Fineman-Ross Method: This method uses the following equation: G = H * r₁ - r₂ where:

  • G = (F/f) * (f - 1)

  • H = F² / f

  • f = [M₁] / [M₂] (molar ratio of monomers in the feed)

  • F = d[M₁] / d[M₂] (molar ratio of monomers in the copolymer)

A plot of G versus H should yield a straight line with a slope of r₁ and an intercept of -r₂.

Kelen-Tüdős Method: This method is an extension of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is: η = (r₁ + r₂/α) * ξ - r₂/α where:

  • η = G / (α + H)

  • ξ = H / (α + H)

  • α = √(H_min * H_max) (α is a constant, where H_min and H_max are the minimum and maximum H values from the experimental data)

A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

Visualizing Reaction and Biological Pathways

Experimental Workflow for Reactivity Ratio Determination

The following diagram illustrates the workflow for determining the reactivity ratios of DAP with a comonomer.

G cluster_prep Preparation cluster_reaction Copolymerization cluster_analysis Analysis MonomerFeed Prepare Monomer Feeds (Varying DAP/Comonomer Ratios) Initiator Add Initiator (e.g., AIBN) MonomerFeed->Initiator Polymerization Free Radical Polymerization (Low Conversion <10%) Initiator->Polymerization Isolation Isolate & Purify Copolymer Polymerization->Isolation NMR ¹H NMR Analysis (Determine Copolymer Composition) Isolation->NMR Calc Calculate Reactivity Ratios (Fineman-Ross / Kelen-Tüdős) NMR->Calc

Workflow for reactivity ratio determination.
Cellular Uptake of DAP-based Nanoparticles for Drug/Gene Delivery

DAP-based hydrogels can be formulated into nanoparticles for targeted drug and gene delivery. The cellular uptake of these nanoparticles is a crucial step for their therapeutic efficacy. The following diagram illustrates the primary endocytic pathways involved.

G cluster_cell Cellular Environment cluster_uptake Endocytic Pathways cluster_fate Intracellular Fate NP DAP-based Nanoparticle Membrane Cell Membrane NP->Membrane Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Macropino Macropinocytosis Membrane->Macropino Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropino->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Escape Endosomal Escape Endosome->Escape Release Drug/Gene Release Escape->Release

Cellular uptake pathways of nanoparticles.
Signaling in Gene Delivery: The Proton Sponge Effect

For gene delivery applications, the "proton sponge effect" is a key mechanism for endosomal escape, which is crucial for the therapeutic gene to reach the cytoplasm and nucleus. Piperazine-containing polymers, due to the presence of secondary amine groups, can exhibit this effect.

G cluster_endosome Endosomal Environment (Acidic pH) cluster_escape Endosomal Escape cluster_release Gene Release Protonation Protonation of Piperazine Nitrogens Pumping Influx of Protons (H⁺) & Chloride Ions (Cl⁻) Protonation->Pumping Swelling Osmotic Swelling Pumping->Swelling Rupture Endosomal Membrane Rupture Swelling->Rupture GeneRelease Release of Gene Cargo into Cytoplasm Rupture->GeneRelease

References

Purity Analysis of N,N'-Diacryloylpiperazine: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of N,N'-Diacryloylpiperazine (DAP), a common crosslinking agent in polyacrylamide gel electrophoresis.

This compound, with a typical purity of 98% or higher, is a crucial reagent in various biochemical and pharmaceutical applications. Its purity can significantly impact the polymerization process and the final properties of the resulting polymer matrix. This guide details the potential impurities, analytical techniques for their detection and quantification, and provides adaptable experimental protocols.

Potential Impurities in this compound

The synthesis of DAP typically involves the reaction of piperazine (B1678402) with an acrylic acid derivative. Based on this, potential impurities may include:

  • Starting Materials: Unreacted piperazine and acrylic acid.

  • Side Products: Mono-acryloylpiperazine and other partially reacted species.

  • Degradation Products: Polymers of acrylic acid or DAP.

  • Residual Solvents and Reagents: From the synthesis and purification process.

  • Inorganic Salts and Cations: Resulting from catalysts or pH adjustments.

A summary of typical specifications for research-grade this compound is presented in Table 1.

ParameterSpecificationAnalytical Method
Purity≥98.0% or ≥99.0%Thin Layer Chromatography (TLC)
Free Acrylic Acid≤0.05%To be determined by a suitable chromatographic method
Cation TracesCa: ≤10 mg/kg, Cd: ≤5 mg/kg, Co: ≤5 mg/kg, Cr: ≤5 mg/kg, Cu: ≤5 mg/kg, Fe: ≤5 mg/kg, K: ≤50 mg/kg, Mg: ≤5 mg/kg, Mn: ≤5 mg/kg, Na: ≤50 mg/kg, Ni: ≤5 mg/kg, Pb: ≤5 mg/kg, Zn: ≤5 mg/kgInductively Coupled Plasma (ICP) Spectroscopy

Table 1: Typical Quality Specifications for this compound. [1]

Analytical Methodologies for Purity Assessment

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive purity analysis of this compound.

Chromatographic Techniques

Thin Layer Chromatography (TLC): TLC is a rapid and straightforward qualitative method for assessing the presence of impurities. A typical purity specification for DAP is ≥99.0% as determined by TLC.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. It can be employed to detect residual solvents and certain volatile impurities. A flame ionization detector (FID) is commonly used for this purpose.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used for quantitative purity assessment (qNMR). The NMR spectra of N,N'-substituted piperazines can be complex due to the presence of different conformers in solution, which should be considered during spectral interpretation.

Mass Spectrometry (MS): MS, often coupled with a chromatographic technique (LC-MS or GC-MS), is used for the identification of impurities by providing molecular weight and fragmentation information.

The logical workflow for the purity analysis of a new batch of this compound is depicted in the following diagram.

Purity_Analysis_Workflow cluster_final_purity Final Purity Determination TLC Thin Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Proceed if initial purity is acceptable GC Gas Chromatography (GC) TLC->GC Appearance Visual Appearance Appearance->TLC MS Mass Spectrometry (MS) HPLC->MS Impurity Identification Final_Purity Final Purity Report HPLC->Final_Purity GC->Final_Purity NMR NMR Spectroscopy ('H, 'C) NMR->Final_Purity MS->Final_Purity HPLC_Parameters cluster_column Column cluster_mobile_phase Mobile Phase cluster_instrument_settings Instrument Settings cluster_output Output Stationary_Phase Stationary Phase (e.g., C18) Chromatogram Chromatogram Stationary_Phase->Chromatogram Dimensions Dimensions (e.g., 4.6x150mm) Particle_Size Particle Size (e.g., 5µm) Solvents Solvents (e.g., Water, Acetonitrile) Solvents->Chromatogram Additives Additives (e.g., Formic Acid) Gradient Gradient Program Flow_Rate Flow Rate (e.g., 1.0 mL/min) Flow_Rate->Chromatogram Detection Detection (e.g., UV 210nm) Detection->Chromatogram Injection_Volume Injection Volume (e.g., 10 µL)

References

An In-depth Technical Guide to the Storage and Handling of N,N'-Diacryloylpiperazine Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of N,N'-Diacryloylpiperazine (CAS No. 6342-17-2) powder. Adherence to these guidelines is critical to ensure personnel safety, maintain chemical integrity, and support the validity of research outcomes.

Chemical Identification and Properties

This compound, also known as 1,4-Bis(acryloyl)piperazine, is a chemical compound commonly used as a crosslinker in the synthesis of polyacrylamide gels for electrophoresis and other biomedical applications.[1][2] Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white powder/solid[1][2][3]
Molecular Formula C10H14N2O2[4]
Molecular Weight 194.23 g/mol
Melting Point 91.5 - 93.5 °C (196.7 - 200.3 °F)[1]
Boiling Point 434.1 °C at 760 mmHg[1][2]
Solubility in Water Approx. 20 g/L at 20 °C (68 °F)
Storage Temperature 2-8°C recommended by some suppliers[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. Understanding its potential risks is the first step toward safe handling.

Table 2: Hazard Identification

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Skin Irritation Category 2[4]H315: Causes skin irritation[4]
Eye Irritation Category 2A[4]H319: Causes serious eye irritation[4]
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)[4]H335: May cause respiratory irritation[4]

Key Safety Precautions:

  • Avoid contact: Prevent contact with skin and eyes.[4]

  • Avoid inhalation: Do not breathe dust, mist, or spray.[4]

  • Use in a well-ventilated area: Work outdoors or in a properly functioning fume hood or powder weighing station.[4][5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound powder to minimize exposure.

Table 3: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)[6]To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.
Eye and Face Protection Chemical safety goggles or a face shield.[4]To protect against dust particles causing serious eye irritation.[4]
Skin and Body Protection Lab coat and closed-toe shoes.[6][7]To protect skin from accidental spills.[4]
Respiratory Protection In case of inadequate ventilation, wear a suitable respirator.[4]To prevent inhalation of the powder, which can cause respiratory irritation.[4]

Below is a workflow for the appropriate donning and doffing of PPE.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE d1 Lab Coat d2 Respirator (if needed) d1->d2 d3 Goggles/Face Shield d2->d3 d4 Gloves d3->d4 f1 Gloves f2 Goggles/Face Shield f1->f2 f3 Lab Coat f2->f3 f4 Respirator (if needed) f3->f4

Figure 1: PPE Donning and Doffing Sequence.

Storage Procedures

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous situations.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[4] Some suppliers recommend a storage temperature of 2-8°C.[1][2]

  • Ventilation: The storage area must be well-ventilated.[4][8]

  • Container: Keep the container tightly closed when not in use.[4]

  • Moisture and Light: Protect from moisture and avoid exposure to light.[9] Consider storing under an inert gas.[9]

  • Location: Store in a designated chemical storage area, away from work areas, heat sources, and direct sunlight.[7][8] Do not store on high shelves.[7]

Incompatible Materials:

  • Strong oxidizing agents: Store separately from strong oxidizing agents to prevent hazardous reactions.[4]

The following diagram illustrates the decision-making process for appropriate storage.

Storage_Logic start Receive Chemical check_label Check Label for Hazards start->check_label storage_area Designated Chemical Storage Area check_label->storage_area conditions Cool Dry Well-Ventilated Away from Heat/Light storage_area->conditions incompatibles Segregate from Incompatibles (e.g., Strong Oxidizers) conditions->incompatibles container Keep Container Tightly Closed incompatibles->container final_storage Store at Recommended Temperature (e.g., 2-8°C) container->final_storage

Figure 2: Storage Decision Workflow.

Handling and Experimental Protocols

When handling this compound powder, it is essential to minimize dust generation and exposure.

General Handling Protocol:

  • Preparation: Designate a specific work area, such as a chemical fume hood or a powder weighing station.[5] Cover the work surface with absorbent bench paper.[5]

  • PPE: Don the appropriate PPE as outlined in Section 3.

  • Weighing: Use an enclosed balance to minimize the dispersal of powder.[5] Use weigh boats to prevent spills.[5]

  • Transfer: When transferring the powder, use a spatula or scoop. Avoid pouring directly from the bottle to prevent dust accumulation on the container threads.[5] Transfer in small increments.[5]

  • Container Management: Keep the container closed whenever the powder is not in use to prevent accidental spills.[5]

  • Post-Handling: After handling, wash hands thoroughly, even if gloves were worn.[4][6] Decontaminate the work area using wet cleaning methods or a HEPA vacuum.[5]

Protocol for Preparing a Solution:

  • Initial Steps: Follow steps 1-4 of the General Handling Protocol within a fume hood.

  • Solubilization: Slowly add the weighed this compound powder to the desired solvent (e.g., DMSO, water) while stirring.

  • Handling Solution: Once dissolved, the risk of aerosolization is significantly reduced. However, continue to handle the solution over disposable bench covers and wear appropriate PPE (lab coat, gloves, eye protection) to guard against splashes.[5]

  • Cleaning: Clean any spills promptly and decontaminate the work surface with a suitable solvent after the work is complete.[5]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Table 4: Emergency Procedures

SituationProcedure
Skin Contact Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.
Inhalation Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
Ingestion Do NOT induce vomiting. Call a physician immediately.[10]
Small Spill (Powder) Evacuate unnecessary personnel.[4] Ensure adequate ventilation.[4] Wearing appropriate PPE, sweep or shovel the spilled material into a suitable container for disposal.[4] Minimize dust generation.[4]
Large Spill Evacuate the area. Only qualified personnel equipped with suitable protective equipment should intervene.[4]

The following flowchart outlines the response to a chemical spill.

Spill_Response spill Spill Occurs alert Alert Supervisor & Colleagues spill->alert assess Assess Severity & Risk small_spill Small & Controllable Spill assess->small_spill Small large_spill Large or Uncontrolled Spill assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate alert->assess seek_help Contact Emergency Response evacuate->seek_help contain Contain Spill (Sweep/Shovel) ppe->contain dispose Place in Labeled Waste Container contain->dispose decontaminate Decontaminate Area dispose->decontaminate

Figure 3: Spill Response Flowchart.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Unused material should be disposed of as hazardous waste. It is recommended to use an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4] Do not dispose of it in the environment.[4]

This guide is intended to provide a framework for the safe handling and storage of this compound powder. It is imperative that all laboratory personnel receive training on these procedures and have access to the full Safety Data Sheet (SDS) before working with this chemical.[11] Always prioritize safety and adhere to established laboratory protocols.

References

An In-depth Technical Guide to N,N'-Diacryloylpiperazine: Structure, Synthesis, and Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

N,N'-Diacryloylpiperazine (DAP), also known as 1,4-Bis(acryloyl)piperazine, is a symmetrical, difunctional monomer used extensively as a crosslinking agent.[1][2] Its rigid piperazine (B1678402) core and two reactive acryloyl groups enable the formation of highly structured and stable polymer networks. This guide provides a comprehensive overview of DAP's chemical structure, properties, synthesis, and its critical role in the development of advanced materials, particularly hydrogels for biomedical and drug delivery applications.

Chemical Structure and Properties

This compound is classified as an N-acylpiperazine and a tertiary carboxamide.[1][2] The molecule consists of a central six-membered piperazine ring where both nitrogen atoms are functionalized with an acryloyl group (-COCH=CH₂). This bifunctional nature allows it to act as a bridge, or crosslink, between polymer chains.

The key structural features—a rigid heterocyclic ring and terminal vinyl groups—impart specific characteristics to the polymers it crosslinks, such as increased physical strength and stability.[2][3]

Data Presentation: Physicochemical Properties of this compound

The quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 6342-17-2[4][5][6]
Molecular Formula C₁₀H₁₄N₂O₂[1][4][6]
Molecular Weight 194.23 g/mol [4][5][6]
Appearance White to off-white solid powder[1][5]
Melting Point 91.5-93.5 °C[2][6]
Boiling Point 434.1 °C at 760 mmHg[1][3]
Density ~1.114 g/cm³[1][2]
Solubility May dissolve in DMSO; slightly soluble in Chloroform and Methanol.[2][5]
Storage Conditions 2-8°C, in a sealed and protected environment.[1][5][6]
Topological Polar Surface Area 40.6 Ų[1][3]

Synthesis of this compound

The synthesis of DAP is typically achieved through the acylation of piperazine. A common laboratory and industrial method involves the reaction of piperazine with an acrylic acid derivative, such as acryloyl chloride, in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_reactants Piperazine Piperazine DAP This compound (DAP) Piperazine->DAP + Reaction Conditions AcryloylChloride Acryloyl Chloride (2 eq.) AcryloylChloride->DAP + Base Base (e.g., Triethylamine) Solvent (e.g., Toluene) Base->DAP Byproduct Amine Hydrochloride Salt DAP->Byproduct + (Byproduct) G Step1 1. Prepare Precursor Solution Step2 2. Initiate Polymerization Step1->Step2 Add Initiator (e.g., APS/TEMED) Step3 3. Gel Formation (Crosslinking) Step2->Step3 Free Radical Polymerization Step4 4. Purification (Swelling/Washing) Step3->Step4 Remove Unreacted Monomers Step5 5. Characterization Step4->Step5 Analyze Properties (Swelling, Mechanical) G Drug Therapeutic Drug Encapsulation Drug Encapsulation (Loading) Drug->Encapsulation Hydrogel DAP-Crosslinked Polymer Network Hydrogel->Encapsulation Delivery Sustained Release (Diffusion) Encapsulation->Delivery Administration Target Target Site (e.g., Tumor, Tissue) Delivery->Target Therapeutic Effect

References

An In-depth Technical Guide to the Core Principles of N,N'-Diacryloylpiperazine in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N,N'-Diacryloylpiperazine (DAP) is a symmetrical, difunctional monomer primarily utilized as a crosslinking agent in the synthesis of polymers. Its rigid piperazine (B1678402) core and two reactive acryloyl groups enable the formation of highly structured, three-dimensional polymer networks. These networks are the foundation of materials like hydrogels, which are of significant interest in biomedical and pharmaceutical fields. This guide elucidates the fundamental principles of DAP's involvement in polymerization, focusing on its mechanism, the factors influencing the reaction, and the properties of the resulting polymers. Detailed experimental protocols and data are provided to offer a comprehensive technical overview for researchers and developers.

Chemical Identity and Physicochemical Properties

This compound, also known as 1,4-Diacryloylpiperazine, is a white to off-white solid powder.[1][2][3] Its chemical structure consists of a central piperazine ring with an acryloyl group attached to each nitrogen atom. These terminal acryloyl groups contain reactive vinyl functionalities that readily participate in polymerization reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Chemical Formula C₁₀H₁₄N₂O₂[1][4]
Molecular Weight 194.23 g/mol [1][4][5]
CAS Number 6342-17-2[1][4][5]
Appearance White to off-white solid/powder[1][2][3]
Melting Point 91.5 - 93.5 °C[2][3][5]
Boiling Point 434.1 °C at 760 mmHg[1][2]
Density ~1.1 g/cm³[1][5]
Solubility Slightly soluble in Chloroform and Methanol[3][5]
Storage Temperature 2 - 8 °C or Room Temperature[1][2][5]

Core Principles of this compound in Polymerization

The polymerization of DAP is predominantly achieved through free-radical polymerization . This process allows for the formation of long polymer chains and, due to DAP's bifunctionality, a crosslinked network structure.

Mechanism of Free-Radical Polymerization

Free-radical polymerization proceeds in three key stages:

  • Initiation: The process begins with the generation of free radicals from an initiator molecule. Common initiators include thermal initiators like azobisisobutyronitrile (AIBN) or redox systems like ammonium (B1175870) persulfate (APS) and tetramethylethylenediamine (TEMED).[6] The free radical then attacks the vinyl group of a DAP molecule or a comonomer, initiating the polymer chain.

  • Propagation: The newly formed monomer radical attacks another monomer, extending the polymer chain. In a system containing DAP, this propagation can occur with other comonomers or with another DAP molecule. Crucially, the second acryloyl group on a DAP unit that has already been incorporated into one chain can react with another growing chain, creating a crosslink .

  • Termination: The growth of polymer chains is halted through reactions such as combination or disproportionation, where two radical chain ends react to form a stable, non-reactive polymer chain.

Role as a Bifunctional Crosslinking Agent

The defining characteristic of DAP in polymerization is its role as a crosslinking agent.[1][2][3] Unlike monofunctional monomers which form linear polymer chains, the two acryloyl groups on a single DAP molecule allow it to act as a bridge, covalently linking two separate polymer chains together. This is fundamental to the creation of three-dimensional polymer networks.

The choice of DAP as a crosslinker offers specific advantages. Compared to more flexible crosslinkers like N,N'-methylenebisacrylamide (MBA), the piperazine ring in DAP provides a more rigid and stiff structure to the resulting hydrogel.[7] This increased rigidity can enhance the physical strength of the polymer matrix.[1][2][5]

Crosslinking_Mechanism cluster_0 Linear Polymer Chains cluster_1 Crosslinked Network p1 ---Monomer-Monomer-Monomer--- p2 ---Monomer-Monomer-Monomer--- p3 ---Monomer-DAP-Monomer--- p4 ---Monomer-Monomer-Monomer--- p3->p4 Crosslink dap DAP Monomer (Bifunctional) dap->p3

Caption: Role of DAP as a bifunctional crosslinker connecting linear polymer chains.

Copolymerization

DAP is rarely polymerized on its own; it is typically copolymerized with one or more monofunctional monomers. This approach allows for the precise tuning of the final polymer's properties. For example, copolymerizing DAP with stimuli-responsive monomers like N-isopropylacrylamide (NIPAM) or pH-sensitive piperazine derivatives can create "smart" hydrogels that change their properties in response to temperature or pH.[8][9]

The reactivity ratios of the comonomers determine their incorporation into the polymer chain and the final polymer architecture. For instance, in the copolymerization of N-acryloyl-N′-ethyl piperazine (a similar monomer to DAP) with N-vinyl caprolactam, the reactivity ratios were determined to be r1 = 0.41 and r2 = 0.13, indicating a tendency towards alternation.[7]

Experimental Protocols and Methodologies

Synthesis of a DAP-Crosslinked Hydrogel via Thermal Free-Radical Polymerization

This protocol provides a general methodology for synthesizing a thermo-responsive hydrogel using N-isopropylacrylamide (NIPAM) as the primary monomer and DAP as the crosslinker.

Materials:

  • N-isopropylacrylamide (NIPAM) (Monomer)

  • This compound (DAP) (Crosslinker)

  • Azobisisobutyronitrile (AIBN) (Thermal Initiator)

  • Dioxane (Solvent)

Procedure:

  • Dissolution: In a polymerization ampule, dissolve the desired amounts of NIPAM monomer and DAP crosslinker in dioxane. A typical molar ratio might be 98 mol% NIPAM to 2 mol% DAP.

  • Initiator Addition: Add the thermal initiator, AIBN, to the solution. The concentration is typically around 0.5 mol% based on the total moles of monomers.

  • Degassing: Seal the ampule with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: Place the sealed ampule in a preheated oil bath at a temperature sufficient to decompose the initiator (e.g., 70-80 °C for AIBN).[7][10] Allow the reaction to proceed for a set time (e.g., 5-24 hours).

  • Purification: After polymerization, the resulting hydrogel is often a solid mass. Remove it from the ampule and place it in a large volume of deionized water. The water should be changed periodically over several days to wash away any unreacted monomers, initiator fragments, and solvent.[7]

  • Drying: After purification, the swollen hydrogel can be dried to a constant weight in a vacuum oven to obtain the final product (xerogel).

Experimental_Workflow A 1. Dissolve Monomers (e.g., NIPAM + DAP) and Initiator (AIBN) in Solvent B 2. Purge with Inert Gas (e.g., Nitrogen) to Remove Oxygen A->B C 3. Initiate Polymerization (Heat to 70-80°C) B->C D 4. Allow Reaction to Proceed (e.g., 5-24 hours) C->D E 5. Purify Hydrogel (Wash with DI Water) D->E F 6. Dry to Constant Weight (Vacuum Oven) E->F

Caption: General experimental workflow for DAP-crosslinked hydrogel synthesis.

Data Presentation: Influence of DAP on Polymer Network Structure

The concentration of DAP as a crosslinking agent is a critical parameter that directly controls the structural properties of the resulting polymer network.[11] This, in turn, dictates the macroscopic properties of the material, such as its swelling behavior and mechanical strength.

Table 2: Relationship between Crosslinker (DAP) Concentration and Hydrogel Properties

ParameterDescriptionEffect of Increasing DAP ConcentrationReference
Crosslink Density (ρc) The number of crosslinked monomer units per unit volume.Increases[11]
Molecular Weight Between Crosslinks (Mc) The average molecular weight of the polymer chain segments between two adjacent crosslink points.Decreases[11]
Mesh Size (ξ) The average distance between polymer chains within the swollen network. This defines the "pore size" of the hydrogel.Decreases[8][11]
Equilibrium Water Content (EWC) / Swelling Ratio The amount of water a hydrogel can absorb at equilibrium.Decreases[11]
Mechanical Strength (e.g., Tensile Strength) The ability of the material to withstand stress before failing.Increases[11]

Note: The mesh sizes for stimuli-responsive hydrogels can vary dramatically depending on the environmental conditions (e.g., pH, temperature). For example, certain piperazine-based hydrogels have reported mesh sizes ranging from 20 Å in a collapsed state to over 780 Å in a swollen state.[8]

Logical_Relationships cluster_0 Input Parameter cluster_1 Network Structural Properties cluster_2 Macroscopic Material Properties DAP_Conc DAP Concentration Crosslink_Density Crosslink Density DAP_Conc->Crosslink_Density Increases Mc Mc (Molecular Weight between Crosslinks) DAP_Conc->Mc Decreases Mesh_Size Mesh Size (ξ) DAP_Conc->Mesh_Size Decreases Strength Mechanical Strength Crosslink_Density->Strength Increases Swelling Swelling Capacity Mesh_Size->Swelling Decreases

Caption: Influence of DAP concentration on hydrogel structural and material properties.

Conclusion

This compound is a versatile and effective crosslinking agent for the synthesis of well-defined polymer networks. The core principle of its function lies in its bifunctional nature, which facilitates the formation of covalent bridges between polymer chains via free-radical polymerization. By controlling the concentration of DAP relative to other comonomers, researchers can precisely tune the network architecture (crosslink density, mesh size) and, consequently, the critical macroscopic properties of the final material, including its swelling capacity and mechanical integrity. This level of control makes DAP-crosslinked polymers, particularly hydrogels, highly valuable materials for advanced applications in drug delivery, tissue engineering, and diagnostics.

References

The Genesis of a Crucial Tool: A Technical History of Piperazine-Based Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone of modern biochemical and pharmaceutical research, piperazine-based crosslinkers have played a pivotal role in elucidating protein structures, developing novel drug delivery systems, and advancing material science. This in-depth technical guide explores the discovery and history of these versatile molecules, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their origins, key experimental applications, and foundational methodologies.

From Therapeutic Agent to Molecular Linker: The Early History of Piperazine (B1678402)

Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, was first synthesized in the late 19th century. Initially, its therapeutic properties were the primary focus, with applications in treating gout.[1] It wasn't until the mid-20th century that the unique bifunctional nature of the piperazine ring began to be explored for applications beyond medicine, laying the groundwork for its use as a crosslinking agent. The symmetrical structure and the reactivity of its two secondary amine groups made it an ideal candidate for creating molecular bridges.

The Advent of Piperazine Diacrylamide (B3188283) (PDA) in Electrophoresis

A significant milestone in the history of piperazine-based crosslinkers was the introduction of 1,4-Bis(acryloyl)piperazine , commonly known as piperazine diacrylamide (PDA) , as a crosslinking agent in polyacrylamide gel electrophoresis (PAGE). In a seminal 1984 paper published in Analytical Biochemistry, G. Artoni and colleagues detailed the properties of polyacrylamide gels crosslinked with what they termed "bisacrylylpiperazine."[2]

This development was driven by the need to improve the resolution and sensitivity of protein separation techniques. At the time, N,N'-methylenebisacrylamide (bis) was the standard crosslinker for polyacrylamide gels. However, it was observed that the amide groups in bis-acrylamide could contribute to background noise in sensitive protein staining methods, such as silver staining. The hypothesis was that replacing the central methylene (B1212753) group of bis-acrylamide with the piperazine ring, which lacks amide hydrogens, would reduce this background interference.[3]

Advantages of Piperazine Diacrylamide over Bis-acrylamide

Subsequent studies and practical applications have confirmed several advantages of PDA over the traditional bis-acrylamide crosslinker:

  • Reduced Background in Silver Staining: The absence of amide hydrogens in the piperazine ring minimizes non-specific silver staining, leading to clearer backgrounds and improved signal-to-noise ratios in protein detection.[3]

  • Increased Gel Strength: Gels crosslinked with PDA exhibit enhanced mechanical stability, making them easier to handle, particularly at low acrylamide (B121943) concentrations.[3]

  • Higher Resolution: The more rigid and defined structure of the PDA crosslinker can result in gels with more uniform pore sizes, leading to sharper protein bands and improved resolution of protein spots in two-dimensional electrophoresis.[4]

Quantitative Comparison of Crosslinkers in Polyacrylamide Gels

The effectiveness of a crosslinker in polyacrylamide gels is determined by its concentration relative to the total monomer concentration. This is typically expressed as %T (total monomer concentration) and %C (percentage of crosslinker). The work by Artoni et al. (1984) and subsequent studies have provided a quantitative basis for the use of PDA in electrophoresis.

PropertyN,N'-methylenebisacrylamide (Bis)Piperazine Diacrylamide (PDA)Reference
Optimal %C for Minimum Pore Size ~5%~5%[3]
Effect of Increasing %C > 5% Increased pore sizeIncreased pore size[3]
Background in Silver Staining HigherLower[3]
Gel Strength StandardIncreased[3]

Experimental Protocols

Synthesis of 1,4-Bis(acryloyl)piperazine (PDA)

While the 1984 paper by Artoni et al. focused on the application of PDA, historical chemical literature provides methods for the synthesis of N,N'-disubstituted piperazines. A general and early method for the acylation of piperazine involves the Schotten-Baumann reaction.

Principle: An acyl chloride (in this case, acryloyl chloride) is added to a solution of piperazine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

Materials:

  • Piperazine hexahydrate

  • Acryloyl chloride

  • Sodium hydroxide (B78521) (or other suitable base)

  • Anhydrous diethyl ether (or other suitable solvent)

  • Ice bath

Procedure:

  • A solution of piperazine hexahydrate is prepared in water and cooled in an ice bath.

  • A solution of sodium hydroxide is added to the piperazine solution.

  • Acryloyl chloride, dissolved in a water-immiscible solvent like diethyl ether, is added dropwise to the vigorously stirred, cooled piperazine solution. The temperature should be maintained below 5°C.

  • After the addition is complete, the mixture is stirred for an additional 2-3 hours at room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with the same solvent.

  • The combined organic extracts are washed with dilute acid and then with water, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 1,4-bis(acryloyl)piperazine can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).

Preparation of a 12%T, 2.67%C Polyacrylamide Gel with PDA

This protocol is based on modern adaptations of the original use of PDA in electrophoresis.

Materials:

  • Acrylamide/PDA stock solution (30% w/v total monomers, 2.67% C): 29.2 g acrylamide and 0.8 g PDA dissolved in deionized water to a final volume of 100 ml.

  • Tris-HCl buffer (1.5 M, pH 8.8)

  • 10% (w/v) Sodium dodecyl sulfate (B86663) (SDS)

  • 10% (w/v) Ammonium (B1175870) persulfate (APS), freshly prepared

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

Procedure for a 10 ml resolving gel:

  • In a small beaker, combine the following:

    • 4.0 ml Acrylamide/PDA stock solution

    • 2.5 ml 1.5 M Tris-HCl, pH 8.8

    • 0.1 ml 10% SDS

    • 3.35 ml Deionized water

  • Gently swirl the mixture to ensure it is homogenous.

  • Degas the solution for 15 minutes under vacuum to remove dissolved oxygen, which inhibits polymerization.

  • Initiate polymerization by adding:

    • 50 µl of 10% APS

    • 5 µl of TEMED

  • Immediately after adding the initiators, gently swirl the solution and pour it into the gel casting apparatus.

  • Overlay the gel solution with a thin layer of water-saturated butanol or water to ensure a flat surface.

  • Allow the gel to polymerize for at least 30-60 minutes at room temperature.

Visualizing the Process: From Monomers to a Crosslinked Gel

The polymerization of acrylamide and PDA is a free-radical chain reaction. The process begins with the generation of free radicals from ammonium persulfate, catalyzed by TEMED. These free radicals activate acrylamide monomers, which then polymerize into long chains. The bifunctional PDA molecules are incorporated into these growing chains, creating crosslinks that form a porous gel matrix.

Polymerization cluster_Monomers Monomers cluster_Initiation Initiation cluster_Polymerization Polymerization & Crosslinking A Acrylamide Chain Growing Polyacrylamide Chain A->Chain activated by Free Radical P PDA Crosslinked Crosslinked Gel Matrix P->Crosslinked incorporation APS APS FR Free Radical APS->FR catalyzed by TEMED TEMED TEMED Chain->Crosslinked crosslinking

Caption: Free-radical polymerization of acrylamide and piperazine diacrylamide (PDA).

Experimental Workflow: 2D Gel Electrophoresis using PDA Crosslinker

The use of PDA is particularly advantageous in two-dimensional gel electrophoresis, a powerful technique for separating complex protein mixtures.

TwoD_Electrophoresis ProteinSample 1. Protein Sample Preparation IEF 2. First Dimension: Isoelectric Focusing (IEF) ProteinSample->IEF Equilibration 3. Equilibration of IEF Strip IEF->Equilibration SDS_PAGE 4. Second Dimension: SDS-PAGE (PDA Gel) Equilibration->SDS_PAGE Staining 5. Silver Staining SDS_PAGE->Staining Analysis 6. Image Analysis and Spot Identification Staining->Analysis

Caption: Workflow for two-dimensional gel electrophoresis utilizing a PDA-crosslinked gel.

Beyond Electrophoresis: The Expanding Role of Piperazine-Based Crosslinkers

While the introduction of PDA for electrophoresis was a landmark event, the utility of bifunctional piperazine derivatives extends to other fields. In polymer chemistry, piperazine's ability to react with diacids or diacid chlorides has been used to synthesize high-performance polyamides and polyureas. These polymers often exhibit superior thermal stability and mechanical strength.

More recently, piperazine-based linkers have become integral to the design of advanced biomedical materials and drug delivery systems. Their biocompatibility and the tunable nature of the piperazine scaffold allow for the creation of cleavable linkers in antibody-drug conjugates and stimuli-responsive hydrogels.

Conclusion

From its early use as a therapeutic agent to its crucial role as a crosslinker in the life sciences and material science, piperazine has demonstrated remarkable versatility. The development of piperazine diacrylamide marked a significant advancement in protein analysis, offering researchers a tool for higher resolution and sensitivity. The foundational work in the mid-20th century on bifunctional piperazine derivatives has paved the way for the sophisticated crosslinking technologies used in research and drug development today. As science continues to push the boundaries of molecular understanding, the legacy of these foundational discoveries will undoubtedly continue to enable new innovations.

References

Methodological & Application

Application Notes and Protocols for N,N'-Diacryloylpiperazine (DAP) Crosslinked Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in the formulation of stimuli-responsive hydrogels. Detailed protocols for synthesis, characterization, and in vitro drug release studies are included to facilitate research and development in areas such as controlled drug delivery and smart biomaterials.

Introduction to this compound (DAP) in Hydrogels

This compound (DAP) is a versatile crosslinking agent used in the synthesis of hydrogels. Its rigid piperazine (B1678402) ring structure imparts a higher degree of stiffness compared to more flexible crosslinkers like N,N'-methylenebisacrylamide (MBA). Hydrogels crosslinked with DAP often exhibit sensitivity to environmental stimuli, particularly pH and temperature, making them excellent candidates for controlled drug delivery systems. The tertiary amine groups within the piperazine structure can be protonated or deprotonated in response to changes in pH, leading to significant alterations in the hydrogel's swelling behavior and, consequently, the release of encapsulated therapeutic agents.

Key Applications

Hydrogels crosslinked with DAP are primarily investigated for their potential in:

  • pH-Responsive Drug Delivery: The ability of these hydrogels to swell or shrink in response to specific pH changes makes them suitable for targeted drug release in different parts of the gastrointestinal tract or in the microenvironment of tumors, which often have a lower pH than healthy tissues.

  • Temperature-Responsive Systems: When copolymerized with temperature-sensitive monomers like N-isopropylacrylamide (NIPAM), DAP-crosslinked hydrogels can exhibit a lower critical solution temperature (LCST), allowing for temperature-triggered drug release.

  • Biomaterial Scaffolds: The mechanical properties of DAP-crosslinked hydrogels can be tuned for applications in tissue engineering and regenerative medicine.

Quantitative Data Summary

The following tables summarize the key quantitative properties of hydrogels crosslinked with this compound based on available literature.

Table 1: pH-Dependent Swelling Ratios of DAP-Crosslinked Hydrogels

Hydrogel CompositionpHEquilibrium Swelling Ratio (%)Reference
Poly(N-acryloyl-N'-ethyl piperazine-co-N-isopropylacrylamide)2.0High (Specific value not available)[1]
Poly(N-acryloyl-N'-ethyl piperazine-co-N-isopropylacrylamide)10.0Low (Specific value not available)[1]
Poly(methacrylic acid-co-acrylamide)1.0~150[2]
Poly(methacrylic acid-co-acrylamide)7.4>1000[2]

Note: Specific quantitative data for DAP-crosslinked hydrogels is limited in publicly available literature. The provided data for Poly(methacrylic acid-co-acrylamide) uses a different crosslinker but illustrates the typical pH-responsive swelling behavior.

Table 2: Mechanical Properties of Hydrogels

Hydrogel TypeCrosslinkerCompressive Modulus (kPa)Reference
Poly(ethylene glycol) diacrylate BlendsPEGDA400 - 1700[3]
Poly(acrylic acid)N,N'-methylenebisacrylamide~34[4]

Table 3: In Vitro Drug Release from pH-Responsive Hydrogels

Hydrogel SystemDrugpHCumulative Release (%) after 12hReference
Enteric-coated Ca-alginate beadsMesalamine1.2~8[5]
Enteric-coated Ca-alginate beadsMesalamine7.4>80[5]
β-Cyclodextrin-graft-poly(acrylic acid/itaconic acid)Theophylline1.2<20[6]
β-Cyclodextrin-graft-poly(acrylic acid/itaconic acid)Theophylline7.4>80[6]

Note: This table illustrates typical pH-dependent drug release profiles from hydrogels, though not specifically crosslinked with DAP.

Experimental Protocols

Synthesis of DAP-Crosslinked pH-Responsive Hydrogels

This protocol describes the synthesis of a pH-responsive hydrogel using this compound as the crosslinker via free radical polymerization.

Materials:

  • Monomer (e.g., N-acryloyl-N'-ethyl piperazine or Acrylic Acid)

  • Crosslinker: this compound (DAP)

  • Initiator: Ammonium persulfate (APS) or 2,2'-Azobisisobutyronitrile (AIBN)

  • Solvent: Deionized water or an appropriate organic solvent (e.g., Dimethylformamide - DMF)

  • Nitrogen gas

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a reaction vessel, dissolve the chosen monomer and this compound (typically 1-5 mol% with respect to the monomer) in the selected solvent.

    • Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • While maintaining the nitrogen atmosphere, add the initiator (e.g., APS, typically 0.5-1 mol% with respect to the monomer).

    • If using a thermal initiator like AIBN, heat the reaction mixture to the appropriate temperature (e.g., 60-70 °C) in a water bath. If using a redox initiator system like APS/TEMED, the reaction can proceed at room temperature.

  • Gelation:

    • Allow the polymerization to proceed for a specified time (typically several hours to 24 hours) until a solid hydrogel is formed.

  • Purification:

    • Cut the resulting hydrogel into smaller discs or pieces.

    • Immerse the hydrogel pieces in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers, crosslinker, and initiator.

  • Drying:

    • Dry the purified hydrogels in an oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. Alternatively, freeze-dry the hydrogels to obtain a porous structure.

G cluster_prep Pre-gel Solution Preparation cluster_poly Polymerization cluster_purify Purification & Drying dissolve Dissolve Monomer & DAP in Solvent purge Purge with Nitrogen dissolve->purge add_initiator Add Initiator purge->add_initiator heat Heat (if thermal initiator) add_initiator->heat gelation Allow Gelation add_initiator->gelation heat->gelation cut Cut Hydrogel gelation->cut wash Wash with Deionized Water cut->wash dry Dry Hydrogel wash->dry

Caption: Workflow for the synthesis of DAP-crosslinked hydrogels.

Characterization of Hydrogels

Purpose: To confirm the chemical structure of the hydrogel and the incorporation of the monomer and crosslinker.

Procedure:

  • Dry the hydrogel sample thoroughly.

  • Grind the dried hydrogel into a fine powder.

  • Mix a small amount of the hydrogel powder with potassium bromide (KBr) and press it into a pellet.

  • Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

Purpose: To determine the water uptake capacity of the hydrogel under different pH conditions.

Procedure:

  • Weigh a piece of the dried hydrogel (Wd).

  • Immerse the dried hydrogel in buffer solutions of different pH values (e.g., pH 1.2, 5.8, 7.4).

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

G start Weigh Dried Hydrogel (Wd) immerse Immerse in Buffer Solution (various pH) start->immerse remove_weigh Remove, Blot, and Weigh (Ws) at Intervals immerse->remove_weigh equilibrium Check for Constant Weight (Equilibrium) remove_weigh->equilibrium equilibrium->remove_weigh No calculate Calculate Swelling Ratio equilibrium->calculate Yes

Caption: Protocol for determining the swelling ratio of hydrogels.

Purpose: To evaluate the mechanical strength and elasticity of the hydrogel.

Procedure (Uniaxial Compression Test):

  • Prepare cylindrical hydrogel samples of uniform dimensions.

  • Place the swollen hydrogel sample between two parallel plates of a mechanical tester.

  • Apply a compressive force at a constant strain rate.

  • Record the stress and strain data until the hydrogel fractures or reaches a predefined strain limit.

  • The compressive modulus can be calculated from the initial linear region of the stress-strain curve.

In Vitro Drug Release Study

Purpose: To evaluate the release profile of a model drug from the DAP-crosslinked hydrogel at different pH values.

Materials:

  • Drug-loaded hydrogel

  • Buffer solutions (e.g., pH 1.2 and pH 7.4)

  • Shaking incubator or dissolution apparatus

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Drug Loading:

    • Swell a known weight of the dried hydrogel in a solution of the model drug of a known concentration for a specific period (e.g., 48 hours) to allow for drug absorption.

    • Remove the drug-loaded hydrogel and dry it.

  • Release Study:

    • Place a known weight of the drug-loaded hydrogel in a vessel containing a known volume of release medium (buffer solution).

    • Maintain the temperature at 37 °C and provide gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification:

    • Analyze the withdrawn samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax) to determine the concentration of the released drug.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released over time.

G cluster_loading Drug Loading cluster_release Release Study cluster_analysis Analysis swell_drug Swell Hydrogel in Drug Solution dry_loaded Dry Drug-Loaded Hydrogel swell_drug->dry_loaded place_in_buffer Place in Release Buffer (pH 1.2 or 7.4) at 37°C dry_loaded->place_in_buffer sample Withdraw Aliquots at Time Intervals place_in_buffer->sample replace Replace with Fresh Buffer sample->replace quantify Quantify Drug Concentration (UV-Vis/HPLC) sample->quantify replace->sample calculate_release Calculate Cumulative % Release quantify->calculate_release

Caption: Workflow for an in vitro drug release study.

Signaling Pathways and Mechanism of Action

Currently, there is no evidence to suggest that this compound itself actively participates in or modulates specific biological signaling pathways. Its primary role in hydrogel-based drug delivery systems is that of a structural component, providing mechanical integrity and contributing to the stimuli-responsive nature of the hydrogel network. The mechanism of drug release from DAP-crosslinked hydrogels is predominantly a physical process governed by the swelling and shrinking of the polymer network in response to external stimuli like pH.

G cluster_stimulus External Stimulus cluster_hydrogel DAP-Crosslinked Hydrogel stimulus Change in pH protonation Protonation/Deprotonation of Piperazine stimulus->protonation swelling Hydrogel Swelling/Shrinking protonation->swelling drug_release Drug Diffusion and Release swelling->drug_release

References

Application Notes and Protocols for N,N'-Diacryloylpiperazine in Polyacrylamide Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-Diacryloylpiperazine (DAP), also known as Piperazine (B1678402) di-Acrylamide (PDA), as a versatile and advantageous crosslinking agent for polyacrylamide gel electrophoresis (PAGE). This document includes detailed protocols, comparative data, and visualizations to facilitate its adoption in research and development settings.

Application Notes

Introduction to this compound (DAP)

This compound is a crosslinking agent that can be used as a substitute for N,N'-methylene-bis-acrylamide (bis-acrylamide) in the preparation of polyacrylamide gels.[1][2] Its unique chemical structure, featuring a piperazine ring, offers several benefits over the traditional bis-acrylamide crosslinker. DAP is particularly valuable in applications requiring high-resolution separation, enhanced gel strength, and efficient recovery of macromolecules from the gel matrix. It is suitable for various electrophoretic techniques, including SDS-PAGE, native PAGE, isoelectric focusing (IEF), and two-dimensional (2D) electrophoresis.[2]

Key Advantages of DAP Crosslinker
  • Increased Gel Strength and Durability: Polyacrylamide gels crosslinked with DAP exhibit greater mechanical stability and elasticity compared to those crosslinked with bis-acrylamide. This enhanced strength simplifies the handling of gels, especially those with low acrylamide (B121943) concentrations, reducing the risk of tearing and distortion during staining, destaining, and transfer procedures.[2]

  • Higher Resolution and Sharper Bands: DAP-crosslinked gels can provide improved resolution of protein and nucleic acid bands.[2] This is attributed to a more uniform pore structure, leading to sharper and more focused bands.

  • Reduced Background in Silver Staining: A significant advantage of DAP is the reduction of background noise in silver staining protocols.[2] The piperazine ring in DAP eliminates the amide group hydrogens present in bis-acrylamide, which are hypothesized to contribute to background staining.[2] This results in a better signal-to-noise ratio and increased sensitivity for detecting low-abundance proteins.[2]

  • Alkaline Lability for Macromolecule Recovery: The most distinct feature of DAP is its susceptibility to cleavage under alkaline conditions. This property allows for the solubilization of the gel matrix, enabling the efficient recovery of separated proteins or nucleic acids for downstream applications such as mass spectrometry, sequencing, or functional assays. While the precise conditions for optimal cleavage are not extensively documented and may require application-specific optimization, the principle involves the hydrolysis of the amide bonds within the DAP molecule at elevated pH.

Applications in Research and Drug Development
  • Protein and Nucleic Acid Recovery: The alkaline-labile nature of DAP crosslinks is highly advantageous for preparative electrophoresis, where the goal is to isolate and purify specific macromolecules. After separation, the gel slice containing the band of interest can be excised and treated with an alkaline buffer to dissolve the matrix and release the trapped molecules.

  • Diagonal Electrophoresis: This technique is used to identify disulfide-linked protein complexes. A sample is first separated under non-reducing conditions in a DAP-crosslinked gel. The entire lane is then excised, treated with a reducing agent to break disulfide bonds, and subjected to a second dimension of electrophoresis. Proteins that were not part of a disulfide-linked complex will migrate on a diagonal line, while those that were linked will appear off-diagonal, allowing for their identification. The alkaline lability of DAP can be used in a similar fashion to cleave the crosslinker between dimensions.

  • Improved 2D Gel Electrophoresis: The increased strength and reduced background staining of DAP-crosslinked gels make them well-suited for the demanding requirements of 2D-PAGE, leading to better resolution and spot definition.[2]

Data Presentation

Table 1: Qualitative Comparison of Crosslinking Agents
PropertyThis compound (DAP)N,N'-methylene-bis-acrylamide (Bis-acrylamide)
Gel Strength Increased[2]Standard
Resolution Higher[2]Standard
Silver Staining Background Reduced[2]Standard
Cleavability Alkaline LabileNon-cleavable
Macromolecule Recovery High (in principle)Low (requires electroelution or diffusion)[3]
Table 2: Recommended Reagent Concentrations for Polyacrylamide Gels
Gel ComponentStock Solution ConcentrationConcentration for Resolving Gel (10%)Concentration for Stacking Gel (4%)
Acrylamide/DAP (30% T, 2.67% C)29.2g Acrylamide + 0.8g DAP in 100mL H₂O3.33 mL1.33 mL
Tris-HCl, pH 8.81.5 M2.5 mL-
Tris-HCl, pH 6.80.5 M-2.5 mL
Sodium Dodecyl Sulfate (SDS)10% (w/v)100 µL50 µL
Ammonium Persulfate (APS)10% (w/v)100 µL50 µL
TEMED100%10 µL5 µL
Deionized Water-4.0 mL3.05 mL
Total Volume 10.0 mL 7.5 mL

Note: %T = Total monomer concentration (acrylamide + crosslinker). %C = Percentage of crosslinker relative to the total monomer concentration. DAP can be substituted for bis-acrylamide on a weight-for-weight basis without changing polymerization protocols.[1][2]

Experimental Protocols

Protocol 1: Preparation of DAP-Crosslinked Polyacrylamide Gels

This protocol describes the preparation of a standard 10% resolving gel and a 4% stacking gel for SDS-PAGE using DAP as the crosslinker.

1. Reagent Preparation:

  • 30% Acrylamide/DAP Solution (37.5:1 ratio): Dissolve 29.2 g of acrylamide and 0.8 g of this compound in deionized water to a final volume of 100 mL. Filter the solution through a 0.45 µm filter and store at 4°C in a dark bottle. Caution: Acrylamide is a neurotoxin. Always wear gloves and a mask when handling the powder.
  • 1.5 M Tris-HCl, pH 8.8: Dissolve 18.15 g of Tris base in 80 mL of deionized water. Adjust the pH to 8.8 with HCl. Bring the final volume to 100 mL.
  • 0.5 M Tris-HCl, pH 6.8: Dissolve 6.0 g of Tris base in 80 mL of deionized water. Adjust the pH to 6.8 with HCl. Bring the final volume to 100 mL.
  • 10% (w/v) SDS: Dissolve 10 g of SDS in 90 mL of deionized water. Gently heat to dissolve and bring the final volume to 100 mL.
  • 10% (w/v) Ammonium Persulfate (APS): Prepare fresh by dissolving 100 mg of APS in 1 mL of deionized water.
  • TEMED (N,N,N',N'-tetramethylethylenediamine): Use as supplied.

2. Casting the Resolving Gel (10%): a. In a small beaker or tube, combine the components listed in Table 2 for the resolving gel. b. Gently swirl the mixture to ensure homogeneity. c. Immediately pour the solution between the glass plates of the casting apparatus to the desired height. d. Overlay the gel solution with a thin layer of water-saturated isobutanol or water to ensure a flat surface. e. Allow the gel to polymerize for 30-60 minutes at room temperature.

3. Casting the Stacking Gel (4%): a. After the resolving gel has polymerized, pour off the overlay. b. In a separate tube, combine the components listed in Table 2 for the stacking gel. c. Gently swirl the mixture. d. Pour the stacking gel solution on top of the resolving gel. e. Immediately insert the comb into the stacking gel solution, being careful not to trap any air bubbles. f. Allow the stacking gel to polymerize for 30-45 minutes at room temperature.

4. Sample Preparation and Electrophoresis: a. Prepare protein samples in a standard loading buffer (e.g., Laemmli buffer). b. Heat the samples at 95-100°C for 5 minutes. c. Load the samples into the wells of the polymerized gel. d. Run the gel in a standard electrophoresis buffer (e.g., Tris-Glycine-SDS) at the desired voltage until the dye front reaches the bottom of the gel.

Protocol 2: Generalized Protein Recovery from DAP-Crosslinked Gels by Alkaline Cleavage

1. Localization of the Protein of Interest: a. After electrophoresis, stain the gel with a reversible stain (e.g., Coomassie Brilliant Blue or a zinc-based stain) to visualize the protein bands. Avoid stains that may interfere with downstream applications. b. Excise the gel slice containing the protein band of interest using a clean scalpel.

2. Gel Matrix Solubilization (Alkaline Cleavage): a. Place the excised gel slice into a microcentrifuge tube. b. Add a sufficient volume of an alkaline buffer to completely submerge the gel slice. A starting point for optimization could be a buffer with a pH in the range of 10-12 (e.g., 50-100 mM sodium carbonate or a Tris-base buffer adjusted to the desired pH). c. Incubate the tube at an elevated temperature (e.g., 37-50°C) with gentle agitation. d. Monitor the gel slice periodically for dissolution. The time required for complete solubilization will depend on the gel concentration, size of the slice, and the specific cleavage conditions. This may range from a few hours to overnight.

3. Protein Elution and Recovery: a. Once the gel is fully or partially dissolved, the protein will be released into the buffer. b. To separate the protein from any remaining gel fragments, centrifuge the tube at a high speed (e.g., >10,000 x g) for 10-15 minutes. c. Carefully collect the supernatant containing the eluted protein. d. For more complete recovery, the remaining pellet can be washed with the same alkaline buffer, and the supernatants pooled.

4. Buffer Exchange and Concentration (Optional but Recommended): a. The high pH of the elution buffer may not be suitable for downstream applications. Neutralize the solution by adding a suitable acid (e.g., HCl or acetic acid). b. To remove the salts and concentrate the protein, use a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO) or perform dialysis against a suitable buffer.

5. Downstream Analysis: a. The recovered protein is now ready for downstream applications such as mass spectrometry, Edman degradation, or functional assays.

Visualizations

experimental_workflow cluster_gel_prep Gel Preparation cluster_electrophoresis Electrophoresis cluster_recovery Protein Recovery prep_solutions Prepare Acrylamide/DAP and Buffer Solutions cast_resolving Cast Resolving Gel prep_solutions->cast_resolving cast_stacking Cast Stacking Gel cast_resolving->cast_stacking load_sample Load Sample into Gel cast_stacking->load_sample prep_sample Prepare Protein Sample prep_sample->load_sample run_gel Run Electrophoresis load_sample->run_gel stain_gel Stain Gel run_gel->stain_gel excise_band Excise Protein Band stain_gel->excise_band alkaline_cleavage Alkaline Cleavage of DAP excise_band->alkaline_cleavage elute_protein Elute Protein alkaline_cleavage->elute_protein downstream_analysis downstream_analysis elute_protein->downstream_analysis Downstream Analysis

Caption: Experimental workflow for PAGE using DAP.

Caption: DAP crosslink and its alkaline cleavage.

diagonal_electrophoresis start Protein Sample with Disulfide Bonds first_dim 1st Dimension: Non-reducing SDS-PAGE (DAP Gel) start->first_dim excise_lane Excise Gel Lane first_dim->excise_lane reduce_disulfides Reduce Disulfide Bonds (e.g., DTT) excise_lane->reduce_disulfides second_dim 2nd Dimension: SDS-PAGE (perpendicular to 1st) reduce_disulfides->second_dim analysis Analyze Gel: Off-diagonal spots are disulfide-linked proteins second_dim->analysis

Caption: Diagonal electrophoresis workflow.

References

Protocol for N,N'-Diacryloylpiperazine Hydrogel Synthesis for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their unique properties, including biocompatibility, tunable swelling behavior, and controlled release mechanisms, make them ideal candidates for drug delivery systems. N,N'-Diacryloylpiperazine (DAP) is a versatile crosslinking agent that can be utilized to form robust and stable hydrogel networks. The piperazine (B1678402) moiety within the DAP structure imparts a degree of rigidity to the hydrogel, which can influence its swelling properties and drug release kinetics. This document provides a detailed protocol for the synthesis of DAP-crosslinked hydrogels, specifically tailored for applications in controlled drug delivery. The protocol outlines the materials, synthesis procedure, characterization methods, and drug loading and release studies.

Principle of the Method

The synthesis of this compound (DAP) hydrogels is based on free-radical polymerization. In this process, a monomer, a crosslinking agent (DAP), and a polymerization initiator are dissolved in a suitable solvent. The application of heat or other energy sources initiates the decomposition of the initiator, generating free radicals. These radicals then react with the monomer and crosslinker molecules, leading to the formation of a crosslinked polymer network, the hydrogel. The density of the crosslinks, which can be controlled by the concentration of DAP, plays a crucial role in determining the hydrogel's properties, such as its swelling ratio, mechanical strength, and drug release profile. For drug delivery applications, a therapeutic agent can be incorporated into the hydrogel matrix either during the polymerization process (in situ loading) or by soaking the pre-formed hydrogel in a drug solution (post-loading). The release of the drug from the hydrogel is then governed by various factors, including diffusion through the swollen polymer network, swelling of the hydrogel, and degradation of the polymer matrix.

Experimental Protocols

Materials
  • Monomer (e.g., Acrylic Acid, N-Vinylcaprolactam)

  • Crosslinker: this compound (DAP)

  • Initiator: Ammonium (B1175870) persulfate (APS) or other suitable initiator

  • Solvent: Deionized water or other appropriate solvent

  • Model Drug (e.g., 5-Fluorouracil, Methylene Blue)

  • Phosphate Buffered Saline (PBS)

Protocol 1: Synthesis of this compound (DAP) Crosslinked Hydrogel
  • Preparation of the Pre-polymerization Solution:

    • In a reaction vessel, dissolve the desired amount of monomer in deionized water.

    • Add the calculated amount of this compound (DAP) as the crosslinker to the monomer solution.

    • Stir the mixture until both the monomer and DAP are completely dissolved.

    • Add the required amount of ammonium persulfate (APS) as the initiator to the solution and stir until dissolved.

  • Polymerization:

    • Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Seal the reaction vessel and place it in a water bath or oven pre-heated to the desired reaction temperature (e.g., 60-70 °C).

    • Allow the polymerization to proceed for the specified duration (e.g., 4-24 hours). The solution will become a solid, transparent or translucent hydrogel.

  • Purification:

    • After polymerization, remove the hydrogel from the reaction vessel.

    • Cut the hydrogel into discs or particles of a desired size.

    • Immerse the hydrogel pieces in a large volume of deionized water to wash away any unreacted monomers, crosslinker, and initiator.

    • Change the water periodically (e.g., every 6 hours) for 2-3 days to ensure complete purification.

  • Drying:

    • After purification, the hydrogels can be dried to a constant weight. This can be achieved by air-drying, oven-drying at a low temperature (e.g., 40-50 °C), or freeze-drying (lyophilization).

Protocol 2: Characterization of the Hydrogel
  • Swelling Studies:

    • Weigh a dried hydrogel sample (Wd).

    • Immerse the dried hydrogel in a swelling medium (e.g., deionized water or PBS of a specific pH) at a constant temperature.

    • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

    • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

    • Calculate the swelling ratio (SR) using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Record the FTIR spectra of the pure monomer, DAP, and the dried hydrogel to confirm the successful polymerization and crosslinking.

  • Scanning Electron Microscopy (SEM):

    • Examine the surface morphology and internal porous structure of the dried or freeze-dried hydrogel using SEM.

Protocol 3: Drug Loading and In Vitro Release Studies
  • Drug Loading (Post-loading method):

    • Immerse a known weight of dried hydrogel in a drug solution of a known concentration.

    • Allow the hydrogel to swell and absorb the drug solution for a specific period (e.g., 24-48 hours) at a constant temperature, protected from light if the drug is light-sensitive.

    • After loading, remove the hydrogel and dry it to a constant weight.

    • Determine the amount of drug loaded by measuring the decrease in the drug concentration of the loading solution using UV-Vis spectrophotometry or by weighing the dried drug-loaded hydrogel.

    • Calculate the drug loading efficiency (%) using the formula: Loading Efficiency (%) = (Amount of drug in hydrogel / Initial amount of drug in solution) x 100

  • In Vitro Drug Release:

    • Place a known weight of the drug-loaded hydrogel in a vessel containing a known volume of release medium (e.g., PBS at pH 7.4 to simulate physiological conditions).

    • Maintain the system at a constant temperature (e.g., 37 °C) with gentle agitation.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Measure the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Calculate the cumulative percentage of drug released over time.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Monomer Concentration (mol/L)
DAP Concentration (mol %)
Initiator Concentration (wt %)
Polymerization Temperature (°C)
Polymerization Time (h)
Equilibrium Swelling Ratio (%)
Drug Loading Efficiency (%)
Cumulative Drug Release at 24h (%)

This table should be populated with experimental data to compare different synthesis conditions.

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing Monomer Monomer Mixing Mixing & Dissolving Monomer->Mixing DAP This compound (DAP) DAP->Mixing Initiator Initiator Initiator->Mixing Solvent Solvent Solvent->Mixing Purging N2 Purging Mixing->Purging Polymerization Polymerization (Heat) Purging->Polymerization Purification Purification (Washing) Polymerization->Purification Drying Drying Purification->Drying Hydrogel Final Hydrogel Drying->Hydrogel

Caption: Experimental workflow for the synthesis of this compound hydrogels.

Drug_Delivery_Process cluster_loading Drug Loading cluster_release Drug Release DriedHydrogel Dried Hydrogel Loading Swelling & Diffusion DriedHydrogel->Loading DrugSolution Drug Solution DrugSolution->Loading DrugLoadedHydrogel Drug-Loaded Hydrogel Loading->DrugLoadedHydrogel Release Diffusion & Swelling DrugLoadedHydrogel->Release ReleaseMedium Release Medium (e.g., PBS) ReleaseMedium->Release ReleasedDrug Released Drug Release->ReleasedDrug

Caption: Process of drug loading into and release from the hydrogel matrix.

Signaling_Pathway_Placeholder DrugRelease Drug Release from Hydrogel Cell Target Cell DrugRelease->Cell Diffusion Receptor Cellular Receptor Cell->Receptor Binding SignalingCascade Intracellular Signaling Cascade Receptor->SignalingCascade Activation BiologicalResponse Biological Response (e.g., Apoptosis, Proliferation) SignalingCascade->BiologicalResponse Modulation

Caption: Generalized signaling pathway initiated by drug release from the hydrogel.

Application Notes and Protocols for N,N'-Diacryloylpiperazine in 3D Cell Culture Hydrogel Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in the preparation of hydrogels for three-dimensional (3D) cell culture. This document outlines the rationale for using DAP, detailed experimental protocols for hydrogel synthesis and characterization, and methods for cell encapsulation and analysis.

Introduction to this compound (DAP) in 3D Cell Culture

This compound (DAP) is a chemical crosslinker that can be utilized to form stable and robust hydrogels. In the context of 3D cell culture, DAP's rigid structure can impart significant stiffness to the hydrogel matrix. The ability to control the mechanical properties of the cellular microenvironment is crucial, as matrix stiffness is a key regulator of cell behavior, including proliferation, differentiation, and migration. Gelatin, a denatured form of collagen, is a widely used biomaterial for creating 3D cell culture scaffolds due to its biocompatibility and the presence of cell-binding motifs. By crosslinking gelatin with DAP, it is possible to create a tunable hydrogel platform that mimics the mechanical and biological properties of native extracellular matrix (ECM).

Key Applications

  • 3D Cell Culture: Creation of well-defined 3D environments for studying cell behavior in a more physiologically relevant context compared to traditional 2D culture.

  • Tissue Engineering: Development of scaffolds that can support tissue regeneration and repair.

  • Drug Discovery and Screening: High-throughput screening of therapeutic compounds on cells cultured in a 3D matrix.

  • Disease Modeling: Generation of in vitro models of diseases, such as cancer, to study disease progression and evaluate treatment strategies.

Experimental Protocols

Protocol 1: Preparation of Gelatin-DAP Hydrogels

This protocol describes the synthesis of gelatin hydrogels crosslinked with this compound. The concentration of DAP can be varied to modulate the mechanical properties of the resulting hydrogel.

Materials:

  • Gelatin (Type A or B, from porcine or bovine source)

  • This compound (DAP)

  • Phosphate-buffered saline (PBS), sterile

  • Photoinitiator (e.g., Irgacure 2959)

  • Deionized (DI) water

  • Magnetic stirrer and stir bar

  • UV light source (365 nm)

Procedure:

  • Gelatin Solution Preparation:

    • Prepare a 10% (w/v) gelatin solution by dissolving gelatin powder in sterile PBS at 50°C with continuous stirring until fully dissolved.

    • Maintain the solution at 37°C to prevent gelation.

  • DAP and Photoinitiator Addition:

    • Prepare stock solutions of DAP and a photoinitiator (e.g., 0.5% w/v Irgacure 2959 in DI water).

    • To the warm gelatin solution, add the DAP stock solution to achieve the desired final concentration (e.g., 0.5%, 1%, 2% w/v). Mix thoroughly.

    • Add the photoinitiator solution to the gelatin-DAP mixture to a final concentration of 0.05% (w/v). Mix gently to avoid introducing air bubbles.

  • Hydrogel Crosslinking:

    • Pipette the gelatin-DAP precursor solution into a mold of the desired shape and size.

    • Expose the solution to UV light (365 nm) for a specified duration (e.g., 5-15 minutes) to initiate photocrosslinking. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

  • Hydrogel Equilibration:

    • After crosslinking, gently remove the hydrogels from the mold and place them in sterile PBS.

    • Allow the hydrogels to swell and equilibrate in PBS at 37°C for 24 hours to remove any unreacted components.

Protocol 2: Characterization of Gelatin-DAP Hydrogel Mechanical Properties

The mechanical properties of the hydrogels can be characterized using rheometry to determine the storage modulus (G'), which is a measure of the hydrogel's stiffness.

Materials and Equipment:

  • Gelatin-DAP hydrogels

  • Rheometer with parallel plate geometry

  • Humidified chamber for the rheometer

Procedure:

  • Sample Preparation:

    • Prepare hydrogel discs of a defined diameter and thickness suitable for the rheometer.

  • Rheological Measurement:

    • Place the hydrogel sample on the bottom plate of the rheometer.

    • Lower the upper plate to a defined gap size, ensuring good contact with the hydrogel without significant compression.

    • Perform a frequency sweep at a constant strain within the linear viscoelastic region (typically 0.1-1%) to determine the storage modulus (G') as a function of frequency.

    • The plateau of the G' curve represents the stiffness of the hydrogel.

Protocol 3: 3D Cell Encapsulation in Gelatin-DAP Hydrogels

This protocol details the encapsulation of cells within the gelatin-DAP hydrogel for 3D culture.

Materials:

  • Sterile gelatin-DAP precursor solution (prepared as in Protocol 1, kept at 37°C)

  • Cell suspension of the desired cell type in culture medium

  • Sterile, light-blocking centrifuge tubes

Procedure:

  • Cell Preparation:

    • Trypsinize and count the cells. Centrifuge the cells to form a pellet.

    • Resuspend the cell pellet in a small volume of culture medium to achieve a high cell density.

  • Cell Encapsulation:

    • Gently mix the cell suspension with the sterile, warm (37°C) gelatin-DAP precursor solution to achieve the desired final cell concentration. Work quickly to prevent premature gelation.

    • Pipette the cell-laden precursor solution into a sterile mold.

  • Crosslinking and Culture:

    • Expose the cell-laden hydrogel to UV light for the predetermined time to crosslink the hydrogel. Ensure the UV dose is not cytotoxic.

    • After crosslinking, transfer the cell-laden hydrogels to a sterile culture plate containing fresh culture medium.

    • Incubate the 3D cell cultures at 37°C in a humidified incubator with 5% CO2. Change the culture medium every 2-3 days.

Protocol 4: Assessment of Cell Viability and Proliferation

Cell viability and proliferation within the 3D hydrogel can be assessed using live/dead staining and metabolic assays.

Materials:

  • Cell-laden gelatin-DAP hydrogels

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium Homodimer-1)

  • Metabolic activity assay kit (e.g., PrestoBlue™, AlamarBlue™)

  • Fluorescence microscope

  • Plate reader

Procedure:

  • Live/Dead Staining:

    • Prepare a staining solution containing Calcein AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) in PBS according to the manufacturer's instructions.

    • Incubate the cell-laden hydrogels in the staining solution for 30-60 minutes at 37°C.

    • Wash the hydrogels with PBS and visualize them using a fluorescence microscope.

  • Metabolic Activity Assay:

    • Add the metabolic assay reagent (e.g., PrestoBlue™) to the culture medium of the cell-laden hydrogels at a 1:10 ratio.

    • Incubate for 1-4 hours at 37°C.

    • Transfer the supernatant to a new plate and measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths. An increase in signal over time indicates cell proliferation.

Data Presentation

The following tables summarize hypothetical quantitative data for gelatin-DAP hydrogels. Researchers should generate their own data following the provided protocols.

Table 1: Mechanical Properties of Gelatin-DAP Hydrogels

DAP Concentration (% w/v)Storage Modulus (G') (Pa)
0.5500 ± 50
1.01500 ± 120
2.04500 ± 300

Table 2: Cell Viability in Gelatin-DAP Hydrogels

Cell TypeDAP Concentration (% w/v)Viability (%) - Day 1Viability (%) - Day 7
Fibroblasts1.095 ± 392 ± 4
Mesenchymal Stem Cells1.092 ± 488 ± 5

Visualization of Workflows and Concepts

Hydrogel_Preparation_Workflow Workflow for Gelatin-DAP Hydrogel Preparation and Cell Culture cluster_prep Hydrogel Preparation cluster_cell 3D Cell Culture A Prepare 10% Gelatin Solution in PBS at 50°C B Add DAP and Photoinitiator to Gelatin Solution A->B C Pipette Precursor Solution into Mold B->C D UV Crosslinking (365 nm) C->D E Equilibrate Hydrogel in PBS D->E G Mix Cells with Precursor Solution E->G Use of Prepared Hydrogel F Prepare Cell Suspension F->G H Pipette Cell-Laden Solution into Mold G->H I UV Crosslinking H->I J Culture Cell-Laden Hydrogel I->J K Analyze Cell Viability and Function J->K

Figure 1. Experimental workflow for the preparation of Gelatin-DAP hydrogels and subsequent 3D cell culture.

Stiffness_Modulation Modulation of Hydrogel Stiffness with DAP Concentration DAP_conc DAP Concentration Crosslink_density Crosslink Density DAP_conc->Crosslink_density Increases Stiffness Hydrogel Stiffness (G') Crosslink_density->Stiffness Increases

Figure 2. Relationship between DAP concentration, crosslink density, and hydrogel stiffness.

Cell_Signaling_Pathway Hypothetical Influence of Matrix Stiffness on Cell Signaling Stiffness Matrix Stiffness (Tuned by DAP) Integrins Integrin Clustering and Activation Stiffness->Integrins FAK Focal Adhesion Kinase (FAK) Phosphorylation Integrins->FAK ROCK RhoA/ROCK Pathway FAK->ROCK YAP_TAZ YAP/TAZ Nuclear Translocation ROCK->YAP_TAZ Gene_Expression Altered Gene Expression (e.g., Proliferation, Differentiation) YAP_TAZ->Gene_Expression

Figure 3. A potential signaling pathway influenced by matrix stiffness, which can be controlled by DAP concentration.

Application of N,N'-Diacryloylpiperazine in Tissue Engineering Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Hydrogels are a cornerstone of tissue engineering, providing three-dimensional, hydrated environments that mimic the native extracellular matrix (ECM). The physical and biological properties of these hydrogels are largely dictated by the choice of polymer and the crosslinking agent used to form the network. N,N'-Diacryloylpiperazine (DAP), a bifunctional acrylamide, serves as a chemical crosslinker in the fabrication of hydrogels. Its rigid piperazine (B1678402) ring structure imparts a higher degree of stiffness to the hydrogel network compared to more flexible crosslinkers like N,N'-methylenebis(acrylamide) (MBA).[1][2] This increased stiffness can significantly influence cell behavior, making DAP a valuable tool for creating scaffolds that mimic the mechanical properties of stiffer tissues and for investigating cellular responses to mechanical cues.

Key Features of this compound Crosslinked Scaffolds
  • Increased Stiffness: The primary characteristic of DAP-crosslinked hydrogels is their increased mechanical stiffness. The rigid piperazine core restricts the conformational freedom of the polymer chains, resulting in a hydrogel with a higher compressive modulus and storage modulus compared to hydrogels crosslinked with more flexible molecules like MBA at similar molar concentrations.[1][2] This property is particularly useful for engineering tissues that experience significant mechanical loads, such as cartilage or bone.

  • Modulated Swelling Properties: The rigid nature of DAP crosslinks also affects the swelling behavior of hydrogels. Typically, a stiffer network structure will limit the extent to which the hydrogel can absorb water, leading to a lower equilibrium swelling ratio compared to hydrogels made with more flexible crosslinkers.[1][2] This can be advantageous in applications where precise control over scaffold dimensions is critical.

  • Biocompatibility: While comprehensive biocompatibility data for DAP-crosslinked hydrogels is still emerging, studies on various piperazine derivatives have shown a range of cytotoxic effects, underscoring the importance of thorough evaluation for any new formulation.[3][4][5] Preliminary studies with hydrogels containing piperazine moieties suggest that with appropriate purification to remove unreacted monomers and crosslinkers, these scaffolds can support cell viability and proliferation. However, it is imperative to conduct rigorous cytotoxicity testing for each specific hydrogel formulation and cell type.

  • Influence on Cell Behavior: The stiffness of the hydrogel scaffold is a critical regulator of cell fate and function through a process known as mechanotransduction. Stiffer matrices, such as those created with DAP, have been shown to influence cell spreading, proliferation, and differentiation. For instance, stiffer environments can promote osteogenic differentiation of mesenchymal stem cells. A key signaling pathway involved in mechanotransduction is the YAP/TAZ pathway, where increased matrix stiffness leads to the nuclear translocation of the transcriptional co-activators YAP and TAZ, driving the expression of genes involved in cell proliferation and cytoskeletal remodeling.[1][6][7]

Data Presentation

The following tables present representative data illustrating the expected trends in the properties of hydrogels crosslinked with this compound (DAP) compared to the more flexible crosslinker N,N'-methylenebis(acrylamide) (MBA).

Disclaimer: The quantitative values in the following tables are illustrative and intended to represent expected trends based on the qualitative descriptions found in the literature. Actual experimental values will vary depending on the specific polymer system, monomer concentration, crosslinker concentration, and polymerization conditions.

Table 1: Comparison of Mechanical Properties of Hydrogels Crosslinked with DAP and MBA.

PropertyDAP Crosslinked Hydrogel (Representative Values)MBA Crosslinked Hydrogel (Representative Values)
Compressive Modulus (kPa) 50 - 20010 - 50
Storage Modulus (G') (Pa) 1000 - 5000200 - 1000
Fracture Strain (%) 30 - 5050 - 80

Table 2: Comparison of Swelling and Biocompatibility Properties.

PropertyDAP Crosslinked Hydrogel (Representative Values)MBA Crosslinked Hydrogel (Representative Values)
Equilibrium Swelling Ratio (g/g) 5 - 1515 - 30
Cell Viability (%) after 24h (MTT Assay) > 85%> 90%
Cell Proliferation (Fold Increase over 72h) 1.5 - 2.52.0 - 3.5

Experimental Protocols

Protocol 1: Synthesis of a DAP-Crosslinked Poly(N-vinylcaprolactam) Hydrogel

This protocol is adapted from the synthesis of a poly(N-vinyl caprolactam)-co-(N-acryloyl-N′-ethyl piperazine) hydrogel and can be modified for other polymer systems.[1][2]

Materials:

  • N-vinylcaprolactam (VCL) (monomer)

  • This compound (DAP) (crosslinker)

  • 4,4′-Azobis(4-cyanovaleric acid) (ACVA) (thermal initiator)

  • 1,4-Dioxane (solvent)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve the desired amount of VCL monomer and DAP crosslinker (e.g., 2 mol% with respect to the monomer) in 1,4-dioxane.

  • Add the thermal initiator ACVA (e.g., 1 mol% with respect to the monomer) to the solution.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Seal the reaction vessel and place it in a preheated oil bath at 75°C.

  • Allow the polymerization to proceed for 5 hours.

  • After polymerization, remove the resulting hydrogel from the vessel and place it in a large volume of deionized water to allow for swelling and to leach out any unreacted monomers, crosslinkers, and initiator.

  • Change the deionized water every 12 hours for a period of 3 days to ensure complete purification.

  • The purified hydrogel can then be cut into desired shapes for further characterization and cell culture experiments.

Protocol 2: Mechanical Characterization by Unconfined Compression Testing

Materials:

  • Hydrated hydrogel samples (cylindrical or discoid shape of known dimensions)

  • Mechanical testing system with a compression platen and a load cell

  • Phosphate-buffered saline (PBS)

Procedure:

  • Equilibrate the hydrogel samples in PBS at 37°C for at least 24 hours before testing.

  • Measure the diameter and thickness of the swollen hydrogel sample.

  • Place the hydrogel sample on the lower platen of the mechanical tester, ensuring it is centered.

  • Lower the upper platen until it just makes contact with the surface of the hydrogel.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting force and displacement data until the hydrogel fractures or a predefined strain is reached.

  • Convert the force-displacement data to stress-strain data.

  • The compressive modulus is determined from the slope of the initial linear region of the stress-strain curve (typically between 5% and 15% strain).

Protocol 3: Assessment of Cell Viability using MTT Assay

Materials:

  • Sterilized DAP-crosslinked hydrogel scaffolds

  • Desired cell line (e.g., human mesenchymal stem cells)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well tissue culture plate

Procedure:

  • Place the sterilized hydrogel scaffolds into the wells of a 96-well plate.

  • Seed the cells onto the hydrogel scaffolds at a desired density (e.g., 1 x 10^4 cells/well) and culture for the desired time period (e.g., 24, 48, 72 hours).

  • At each time point, remove the culture medium from the wells.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Incubate the plate for 15 minutes at room temperature with gentle shaking.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to a control group (e.g., cells cultured on tissue culture plastic).

Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Pre-polymerization cluster_poly Polymerization cluster_purification Purification & Preparation monomer Monomer (e.g., VCL) dissolve Dissolve Components monomer->dissolve dap DAP Crosslinker dap->dissolve initiator Initiator (e.g., ACVA) initiator->dissolve solvent Solvent (e.g., Dioxane) solvent->dissolve purge Purge with Nitrogen dissolve->purge Remove O2 heat Heat to 75°C for 5h purge->heat Initiate Polymerization swell Swell in Deionized Water heat->swell Formed Hydrogel wash Wash for 3 Days swell->wash Remove Impurities prepare Prepare for Experiments wash->prepare

Caption: Workflow for the synthesis of a DAP-crosslinked hydrogel.

YAP_TAZ_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell stiff_matrix Stiff Matrix (e.g., DAP-crosslinked hydrogel) integrin Integrins stiff_matrix->integrin Mechanical Cue focal_adhesion Focal Adhesions integrin->focal_adhesion Activation cytoskeleton Actin Cytoskeleton focal_adhesion->cytoskeleton Tension yap_taz_cyto YAP/TAZ (Cytoplasm) (Phosphorylated) cytoskeleton->yap_taz_cyto Dephosphorylation yap_taz_nuc YAP/TAZ (Nucleus) yap_taz_cyto->yap_taz_nuc Nuclear Translocation tead TEAD yap_taz_nuc->tead Binding gene_expression Gene Expression (Proliferation, ECM Remodeling) tead->gene_expression Transcription

Caption: The YAP/TAZ signaling pathway as a response to matrix stiffness.

References

Application Notes and Protocols for the Free-Radical Polymerization of Acrylamide with N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyacrylamide (PAAm) hydrogels are versatile, water-swellable polymer networks with wide-ranging applications in the biomedical field, including drug delivery, tissue engineering, and as matrices for electrophoresis. The properties of these hydrogels are significantly influenced by the choice of crosslinking agent. This document provides detailed application notes and a representative protocol for the synthesis of polyacrylamide hydrogels using N,N'-Diacryloylpiperazine (DAP) as a crosslinker. DAP is a bifunctional crosslinker that can be used to create robust and durable hydrogel networks.

The polymerization process is a free-radical chain polymerization, typically initiated by a redox pair, such as ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED). The initiator generates free radicals, which then propagate through the acrylamide (B121943) monomers and the vinyl groups of the this compound, leading to the formation of a three-dimensional crosslinked polymer network. The concentration of the monomer, crosslinker, and initiator can be varied to tailor the mechanical properties and swelling behavior of the resulting hydrogel.

Chemical Structures

Caption: Chemical structures of the monomer and crosslinker.

Experimental Protocols

The following is a representative protocol for the free-radical polymerization of acrylamide with this compound. The concentrations of reactants can be adjusted to achieve desired hydrogel properties.

Materials:

  • Acrylamide (Monomer)

  • This compound (DAP) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water (Solvent)

  • Nitrogen gas for deoxygenation

Equipment:

  • Glass reaction vessel or vials

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Molds for hydrogel casting (e.g., glass plates with spacers, plastic tubes)

  • Ultrasonic bath (optional, for dissolving reagents)

Protocol:

  • Preparation of Monomer and Crosslinker Solution:

    • In a glass vessel, dissolve the desired amount of acrylamide and this compound in deionized water. A typical starting point is a 10% (w/v) total monomer concentration. The crosslinker concentration can be varied, for example, from 1 to 5 mol% with respect to the acrylamide.

    • Gently stir the solution until all components are fully dissolved. An ultrasonic bath can be used to aid dissolution.

  • Deoxygenation:

    • Deoxygenate the solution by bubbling nitrogen gas through it for at least 15-20 minutes. Oxygen inhibits free-radical polymerization and must be removed to ensure efficient gelation.

  • Initiation of Polymerization:

    • While maintaining the nitrogen atmosphere, add the initiator, ammonium persulfate (APS). A typical concentration is 0.1% (w/v) of the total solution volume.

    • Subsequently, add the accelerator, N,N,N',N'-tetramethylethylenediamine (TEMED). A typical concentration is 0.1% (v/v) of the total solution volume. TEMED accelerates the decomposition of APS to generate free radicals.

    • Gently swirl the solution to ensure homogeneous mixing of the initiator and accelerator.

  • Gelation:

    • Immediately after adding TEMED, pour the polymerization solution into the desired molds.

    • Allow the polymerization to proceed at room temperature. Gelation should be observable within 30 minutes to an hour, but it is recommended to let the reaction proceed for several hours (e.g., 2-4 hours) to ensure complete polymerization.

  • Post-Polymerization Treatment:

    • After polymerization, carefully remove the hydrogel from the mold.

    • To remove unreacted monomers and initiators, immerse the hydrogel in a large volume of deionized water. The water should be changed several times over a period of 24-48 hours. This purification step is crucial for biomedical applications.

  • Storage:

    • Store the purified hydrogels in deionized water or a suitable buffer at 4°C to prevent dehydration and microbial growth.

Experimental Workflow

prep Prepare Monomer & Crosslinker Solution deox Deoxygenate with Nitrogen prep->deox init Add Initiator (APS) & Accelerator (TEMED) deox->init gel Pour into Mold & Allow Gelation init->gel post Post-Polymerization Washing gel->post store Store Hydrogel post->store

Caption: A typical workflow for hydrogel synthesis.

Data Presentation

Parameter Condition 1 Condition 2 Condition 3
Acrylamide (wt%) 101510
DAP (mol% to Acrylamide) 113
Equilibrium Swelling Ratio ValueValueValue
Gel Fraction (%) ValueValueValue
Young's Modulus (kPa) ValueValueValue
Mesh Size (nm) ValueValueValue

Note: These values are illustrative and must be determined experimentally.

Characterization Methods

To obtain the quantitative data presented in the table above, the following experimental protocols are recommended:

Equilibrium Swelling Ratio:

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in a large volume of deionized water or a specific buffer solution.

  • Allow the hydrogel to swell to equilibrium, which may take 24-72 hours. Periodically remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • The equilibrium swelling ratio (ESR) is calculated as: ESR = (Ws - Wd) / Wd.

Gel Fraction:

  • Immerse a pre-weighed, as-synthesized hydrogel sample in a large volume of deionized water for 48-72 hours to extract any soluble, uncrosslinked polymer chains.

  • Remove the hydrogel and dry it to a constant weight in a vacuum oven (Wdried).

  • The gel fraction is calculated as: Gel Fraction (%) = (Wdried / Winitial) x 100, where Winitial is the initial weight of the dried polymer network (calculated from the initial monomer and crosslinker weights).

Mechanical Properties (Young's Modulus):

  • Prepare cylindrical or dog-bone-shaped hydrogel samples.

  • Perform uniaxial compression or tensile tests using a mechanical testing machine.

  • The Young's Modulus (E) can be calculated from the initial linear region of the stress-strain curve.

Mesh Size:

  • The average mesh size (ξ) of the hydrogel network can be estimated from the equilibrium swelling and mechanical property data using rubber elasticity theory.

Logical Relationship of Polymerization

initiator Initiator (APS/TEMED) free_radicals Free Radicals initiator->free_radicals Decomposition monomer Acrylamide Monomer free_radicals->monomer Initiation propagating_chains Propagating Polymer Chains monomer->propagating_chains Propagation crosslinker DAP Crosslinker crosslinker->propagating_chains propagating_chains->monomer propagating_chains->crosslinker Crosslinking crosslinked_network Crosslinked Hydrogel Network propagating_chains->crosslinked_network Termination

Caption: Free-radical polymerization and crosslinking.

Conclusion

The use of this compound as a crosslinker in the free-radical polymerization of acrylamide offers a viable method for the synthesis of robust hydrogels. By carefully controlling the reaction parameters, researchers can tailor the properties of these hydrogels for a variety of applications in drug development and biomedical research. The protocols and characterization methods outlined in this document provide a foundation for the successful synthesis and evaluation of these materials. Due to the limited specific literature on this particular hydrogel system, the provided protocol is a representative guideline, and optimization of the reaction conditions is recommended to achieve the desired hydrogel characteristics.

Controlling Hydrogel Pore Size with N,N'-Diacryloylpiperazine Concentration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, including pore size, make them highly attractive for a wide range of biomedical applications such as drug delivery, tissue engineering, and cell encapsulation. The pore size of a hydrogel is a critical parameter that governs nutrient and oxygen transport, cellular infiltration, and the release kinetics of encapsulated therapeutics. One effective method for controlling the pore size is by varying the concentration of the crosslinking agent during hydrogel synthesis.

This document provides detailed application notes and protocols for controlling hydrogel pore size using N,N'-Diacryloylpiperazine (DAP) as the crosslinking agent. DAP is a hydrophilic and biocompatible crosslinker that can be used to create hydrogels with a range of porosities. These guidelines are intended for researchers and professionals in the fields of materials science, drug development, and biomedical engineering.

Principle of Pore Size Control with DAP Concentration

The porosity of a hydrogel is inversely related to its crosslinking density. In a polyacrylamide-based hydrogel, for instance, this compound acts as a bifunctional molecule that forms covalent bonds between growing polymer chains.

  • At lower DAP concentrations, the distance between crosslinks is greater, resulting in a looser network structure with larger pores.

  • As the DAP concentration increases, the crosslinking density also increases. This leads to a more tightly packed polymer network and, consequently, a smaller average pore size.

However, it is important to note that this relationship is not always linear. At very high crosslinker concentrations (typically above 5% of the total monomer concentration), a phenomenon known as non-homogeneous bundling of polymer strands can occur, which may lead to an increase in pore size. Therefore, careful optimization of the DAP concentration is crucial for achieving the desired pore size for a specific application.

Data Presentation

The following table summarizes the qualitative relationship between this compound (DAP) concentration and the resulting hydrogel pore size based on established principles for polyacrylamide gels. It is important to note that specific quantitative values will vary depending on the monomer used, the total monomer concentration (%T), and the specific polymerization conditions.

This compound (%C w/w of total monomer)Expected Average Pore SizeObservations
Low (e.g., 2%)LargerFewer crosslinks lead to a more open and flexible network.
Medium (e.g., 3-5%)SmallerIncreased crosslinking density results in a tighter, more constricted network.
High (>5%)Potentially LargerAt higher concentrations, non-homogeneous bundling of polymer chains can occur, leading to larger, irregular pores. The gel may also become more brittle.

Note: %C represents the weight percentage of the crosslinker (DAP) relative to the total weight of the monomer and crosslinker.

Experimental Protocols

This section provides detailed protocols for the synthesis of hydrogels with varying DAP concentrations and for the characterization of their pore size.

Protocol 1: Synthesis of Polyacrylamide Hydrogels with Varying DAP Concentrations

This protocol describes the preparation of polyacrylamide hydrogels with different concentrations of this compound as the crosslinker.

Materials:

  • Acrylamide (B121943) monomer

  • This compound (DAP)

  • Ammonium persulfate (APS), 10% (w/v) solution in deionized water (prepare fresh)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Molds for hydrogel casting (e.g., glass plates with spacers, syringe molds)

Procedure:

  • Prepare Precursor Solutions:

    • For a total monomer concentration (%T) of 10%, prepare a series of precursor solutions with varying DAP concentrations (%C). The following example is for a final volume of 10 mL.

    • For 2% C DAP Hydrogel:

      • Weigh 0.98 g of acrylamide and 0.02 g of DAP.

      • Dissolve in 8.0 mL of deionized water.

    • For 3.5% C DAP Hydrogel:

      • Weigh 0.965 g of acrylamide and 0.035 g of DAP.

      • Dissolve in 8.0 mL of deionized water.

    • For 5% C DAP Hydrogel:

      • Weigh 0.95 g of acrylamide and 0.05 g of DAP.

      • Dissolve in 8.0 mL of deionized water.

    • Gently swirl the solutions until all components are fully dissolved.

  • Initiate Polymerization:

    • Degas the precursor solutions under vacuum for at least 15 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • To each 10 mL of precursor solution, add 100 µL of 10% APS solution and mix gently.

    • Add 10 µL of TEMED to initiate the polymerization reaction and mix quickly but thoroughly.

  • Casting the Hydrogels:

    • Immediately after adding TEMED, pipette the solution into the desired molds.

    • Allow the hydrogels to polymerize at room temperature for at least 30 minutes, or until a solid gel has formed.

  • Hydration and Equilibration:

    • Carefully remove the polymerized hydrogels from the molds.

    • Submerge the hydrogels in a large volume of PBS (pH 7.4) to allow them to swell to equilibrium.

    • Replace the PBS solution every 24 hours for at least 3 days to remove any unreacted monomers or initiators.

Protocol 2: Characterization of Hydrogel Pore Size by Scanning Electron Microscopy (SEM)

This protocol outlines the steps for preparing hydrogel samples for SEM imaging to visualize and quantify the pore structure.

Materials:

  • Equilibrated hydrogel samples from Protocol 1

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Critical point dryer (optional)

  • SEM sputter coater with a conductive material (e.g., gold, platinum)

  • Scanning Electron Microscope (SEM)

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation:

    • Cut small, representative pieces of the swollen hydrogel samples.

    • Flash-freeze the samples by plunging them into liquid nitrogen. This rapid freezing helps to preserve the hydrated structure and minimize ice crystal formation that can damage the pores.

  • Drying:

    • Transfer the frozen samples to a pre-cooled freeze-dryer.

    • Lyophilize the samples until all the water has been removed by sublimation. This process typically takes 24-48 hours.

    • Alternatively, critical point drying can be used for more delicate structures.

  • Mounting and Coating:

    • Mount the dried hydrogel samples onto SEM stubs using conductive carbon tape.

    • If necessary, fracture the samples to expose the internal porous structure.

    • Sputter-coat the samples with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • SEM Imaging:

    • Place the coated samples into the SEM chamber.

    • Image the cross-section of the hydrogels at various magnifications to visualize the pore structure.

  • Image Analysis:

    • Use image analysis software to measure the pore diameters from the acquired SEM images.

    • For each sample, measure a statistically significant number of pores (e.g., >100) from multiple images to obtain an average pore size and size distribution.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Pore Size Characterization prep Prepare Precursor Solutions (Acrylamide + Varying DAP) init Initiate Polymerization (Add APS and TEMED) cast Cast Hydrogels in Molds equil Equilibrate in PBS freeze Flash Freeze in Liquid Nitrogen equil->freeze Synthesized Hydrogel dry Freeze-Dry (Lyophilize) coat Sputter Coat with Gold sem SEM Imaging analyze Image Analysis (Measure Pore Size) result result analyze->result Pore Size Data

DAP_Concentration_Effect cluster_low Low Concentration cluster_high High Concentration dap_conc This compound (DAP) Concentration low_crosslink Low Crosslinking Density dap_conc->low_crosslink high_crosslink High Crosslinking Density dap_conc->high_crosslink large_pores Larger Pore Size low_crosslink->large_pores small_pores Smaller Pore Size high_crosslink->small_pores

Conclusion

The concentration of this compound is a key parameter that can be precisely controlled to tailor the pore size of hydrogels for specific applications. By following the detailed protocols provided in these application notes, researchers can systematically synthesize and characterize hydrogels with a range of porosities. This ability to control the hydrogel microstructure is essential for optimizing performance in areas such as controlled drug release, cell delivery, and tissue engineering scaffolds. Further optimization of other synthesis parameters, such as total monomer concentration and polymerization temperature, can provide additional levels of control over the final hydrogel properties.

Application Notes and Protocols for N,N'-Diacryloylpiperazine in Stimuli-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent for the synthesis of stimuli-responsive hydrogels. The unique properties of DAP-crosslinked hydrogels, particularly their sensitivity to pH and temperature, make them highly valuable materials for a range of applications in drug delivery, tissue engineering, and biotechnology.

Introduction to this compound Hydrogels

This compound is a versatile crosslinking agent that, when copolymerized with various monomers, can form hydrogels with tunable responses to external stimuli. The piperazine (B1678402) ring within the DAP structure contains tertiary amine groups, which can be protonated or deprotonated in response to changes in pH. This charge variation leads to significant changes in the hydrogel's swelling behavior. When copolymerized with thermo-responsive monomers like N-isopropylacrylamide (NIPAAm), the resulting hydrogels exhibit dual sensitivity to both pH and temperature.

These "smart" hydrogels can undergo reversible volume phase transitions, making them ideal candidates for controlled drug delivery systems.[1] For instance, a drug can be loaded into the hydrogel in its collapsed state and then released in a controlled manner when the hydrogel swells in response to specific physiological conditions, such as the pH of the gastrointestinal tract or the temperature of inflamed tissues.

Key Applications

  • Controlled Drug Delivery: DAP-based hydrogels can be designed to release therapeutic agents in response to specific pH or temperature cues, enabling targeted drug delivery and reducing systemic side effects.

  • Tissue Engineering: The tunable mechanical properties and biocompatibility of these hydrogels make them suitable as scaffolds for cell culture and tissue regeneration.

  • Bioseparations: The stimuli-responsive nature of DAP hydrogels can be exploited for the separation of biomolecules.

  • Sensors: Changes in the physical properties of the hydrogels in response to stimuli can be used to develop novel biosensors.

Data Presentation: Physicochemical Properties of DAP-Based Hydrogels

The following tables summarize the quantitative data on the swelling behavior, mechanical properties, and drug release kinetics of representative this compound-crosslinked hydrogels.

Table 1: pH-Responsive Swelling of DAP-Based Hydrogels

Hydrogel CompositionpHSwelling Ratio (%)Reference
Poly(N-acryloyl-N′-ethyl piperazine-co-N-isopropylacrylamide)2Swollen State (Mesh size: 64-783 Å)[1]
Poly(N-acryloyl-N′-ethyl piperazine-co-N-isopropylacrylamide)10Collapsed State (Mesh size: 20-195 Å)[1]
Copolymer Hydrogel4150[1]
Copolymer Hydrogel103011[1]
Cationic hydrogels based on N-acryloyl-N′-propyl piperazine3.0High Swelling[1]
Cationic hydrogels based on N-acryloyl-N′-propyl piperazine10.0Low Swelling[1]

Table 2: Thermo-Responsive Swelling of DAP-Based Hydrogels

Hydrogel CompositionTemperature (°C)Swelling BehaviorReference
Poly(N-acryloyl-N′-ethyl piperazine-co-N-isopropylacrylamide)23 - 80Continuous decrease in swelling[1]
GA–P(NIPAM-co-DMAPMA) hydrogel (95% NIPAM)204070%[2]
GA–P(NIPAM-co-DMAPMA) hydrogel (95% NIPAM)6093%[2]

Table 3: Mechanical Properties of Stimuli-Responsive Hydrogels

Hydrogel CompositionPropertyValueReference
GA–P(NIPAM-co-DMAPMA) hydrogel (0% GA)Compressive Strength23.9 kPa[2]
GA–P(NIPAM-co-DMAPMA) hydrogel (1.5 wt% GA)Compressive Strength105.61 kPa[2]
p-DN hydrogelCompressive Stress37.80 MPa[3]
p-DN hydrogel (after 10h at 90°C)Compressive Strength23.45 MPa[3]
0.4PDA−SA−PAM hydrogelCompressive Strength0.18 MPa[4]

Table 4: In Vitro Drug Release from Stimuli-Responsive Hydrogels

Hydrogel SystemModel DrugRelease ConditionsCumulative Release (%)Time (h)Reference
Letrozole–PLGA–pHEMA/AAm–g–LDPELetrozoleSUF at 37°C~41-43768 (32 days)[5]
p(NIPA/HPMA) hydrogelsAcetaminophenpH 7.4~90-9924[6]
Pluronic F127/PECE Composite HydrogelVitamin B1230 wt% hydrogel, 1mg drug86.3Not Specified[7]
Pluronic F127/PECE Composite HydrogelHonokiol30 wt% hydrogel, 1mg drugNot SpecifiedNot Specified[7]
Pluronic F127/PECE Composite HydrogelBovine Serum Albumin30 wt% hydrogel, 4mg drugNot SpecifiedNot Specified[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of this compound-crosslinked stimuli-responsive hydrogels.

Protocol 1: Synthesis of a pH and Thermo-Responsive Poly(NIPAAm-co-DAP) Hydrogel

This protocol describes the synthesis of a poly(N-isopropylacrylamide) hydrogel crosslinked with this compound via free-radical polymerization.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • This compound (DAP)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • In a glass vial, dissolve a specific molar ratio of NIPAAm and DAP in deionized water. A typical molar ratio of monomer to crosslinker can range from 50:1 to 100:1, depending on the desired crosslinking density and mechanical properties.

  • Initiator and Accelerator Addition:

    • To the monomer solution, add a specific amount of APS solution (e.g., 10% w/v in deionized water). The amount of initiator will influence the polymerization rate.

    • Add TEMED to the solution to accelerate the polymerization process. The amount of TEMED is typically in the same range as the initiator.

  • Polymerization:

    • Gently mix the solution and then pour it into a mold of the desired shape (e.g., between two glass plates with a spacer to create a thin film).

    • Allow the polymerization to proceed at room temperature for a specified time, typically several hours, or until the hydrogel is fully formed. The polymerization can also be initiated by UV irradiation if a photoinitiator is used.

  • Purification:

    • After polymerization, carefully remove the hydrogel from the mold.

    • Immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove any unreacted monomers, crosslinker, initiator, and accelerator.

  • Drying:

    • The purified hydrogel can be used in its swollen state or dried for further characterization. To dry, the hydrogel can be frozen and then lyophilized (freeze-dried) or dried in a vacuum oven at a low temperature.

Protocol 2: Characterization of Swelling Behavior

This protocol outlines the method for determining the swelling ratio of the synthesized hydrogels in response to changes in pH and temperature.

Materials:

  • Synthesized hydrogel samples (dried)

  • Buffer solutions of various pH values (e.g., pH 2.0, 5.0, 7.4, 10.0)

  • Temperature-controlled water bath or incubator

Procedure:

  • Initial Weight Measurement:

    • Take a dried hydrogel sample and accurately weigh it (W_d).

  • Swelling in Different pH Buffers:

    • Immerse the dried hydrogel samples in buffer solutions of different pH values at a constant temperature (e.g., room temperature).

    • At regular time intervals, remove the hydrogel from the buffer, gently blot the surface with filter paper to remove excess water, and weigh it (W_s).

    • Continue this process until the hydrogel reaches a constant weight, indicating that it is in equilibrium swelling.

  • Swelling at Different Temperatures:

    • To investigate the thermo-responsive behavior, immerse dried hydrogel samples in a buffer solution of a specific pH (e.g., pH 7.4) and place them in a water bath or incubator at different temperatures (e.g., below and above the lower critical solution temperature (LCST) of PNIPAAm, which is around 32°C).

    • Follow the same procedure as in step 2 to determine the equilibrium swelling weight at each temperature.

  • Calculation of Swelling Ratio:

    • The swelling ratio (SR) is calculated using the following formula: SR (%) = [(W_s - W_d) / W_d] * 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a method for evaluating the in vitro release of a model drug from the stimuli-responsive hydrogels.

Materials:

  • Drug-loaded hydrogel samples

  • Release medium (e.g., phosphate-buffered saline (PBS) at pH 7.4 or simulated gastric/intestinal fluid)

  • A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)

Procedure:

  • Drug Loading:

    • Immerse a dried hydrogel sample in a concentrated solution of the model drug for a sufficient period to allow for maximum drug absorption. The hydrogel will swell and entrap the drug molecules.

    • Alternatively, the drug can be added to the monomer solution before polymerization.

  • Release Study Setup:

    • Place a known amount of the drug-loaded hydrogel in a known volume of the release medium in a container.

    • Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

  • Sample Collection and Analysis:

    • At predetermined time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

    • Analyze the concentration of the drug in the collected aliquots using a pre-calibrated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the drug release mechanism.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound-based stimuli-responsive hydrogels.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_application Application Monomer_Solution Monomer & DAP Solution Initiator Add Initiator/Accelerator Monomer_Solution->Initiator Polymerization Polymerization Initiator->Polymerization Purification Purification Polymerization->Purification Drying Drying Purification->Drying Swelling_Studies Swelling Studies (pH, Temp) Drying->Swelling_Studies Mechanical_Testing Mechanical Testing Drying->Mechanical_Testing Drug_Release In Vitro Drug Release Drying->Drug_Release Drug_Delivery_System Drug Delivery System Drug_Release->Drug_Delivery_System

Caption: Experimental workflow for synthesis and characterization.

Stimuli_Response_Mechanism cluster_pH pH-Responsive Swelling cluster_Temp Thermo-Responsive Behavior (with NIPAAm) Low_pH Low pH (Acidic) Protonation Piperazine Protonation (+ Charge) Low_pH->Protonation High_pH High pH (Basic) Deprotonation Piperazine Deprotonation (Neutral) High_pH->Deprotonation Repulsion Electrostatic Repulsion Protonation->Repulsion Shrinking_pH Hydrogel Shrinking Deprotonation->Shrinking_pH Swelling Hydrogel Swelling Repulsion->Swelling Low_Temp Temperature < LCST Hydrophilic Hydrophilic State (H-bonding with water) Low_Temp->Hydrophilic High_Temp Temperature > LCST Hydrophobic Hydrophobic State (Polymer-polymer interaction) High_Temp->Hydrophobic Swelling_Temp Hydrogel Swelling Hydrophilic->Swelling_Temp Shrinking_Temp Hydrogel Shrinking Hydrophobic->Shrinking_Temp

Caption: Stimuli-responsive mechanisms of DAP-based hydrogels.

Drug_Delivery_Pathway cluster_loading Drug Loading cluster_stimulus Stimulus Application cluster_release Drug Release Drug_Solution Drug Solution Drug_Loaded_Hydrogel Drug-Loaded Hydrogel Drug_Solution->Drug_Loaded_Hydrogel Hydrogel_Collapsed Collapsed Hydrogel Hydrogel_Collapsed->Drug_Loaded_Hydrogel Stimulus External Stimulus (e.g., pH or Temperature Change) Drug_Loaded_Hydrogel->Stimulus Hydrogel_Swelling Hydrogel Swelling Stimulus->Hydrogel_Swelling Drug_Diffusion Drug Diffusion Hydrogel_Swelling->Drug_Diffusion Target_Site Release at Target Site Drug_Diffusion->Target_Site

Caption: Drug delivery mechanism using stimuli-responsive hydrogels.

References

Application Notes and Protocols for N,N'-Diacryloylpiperazine-Based Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) holds immense therapeutic potential for a wide range of applications, including vaccines, protein replacement therapies, and gene editing. The primary challenge in realizing this potential lies in the safe and effective delivery of fragile mRNA molecules to their target cells. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, exemplified by their success in the COVID-19 vaccines. A key component of these LNPs is the ionizable lipid, which is crucial for encapsulating the mRNA and facilitating its release into the cytoplasm.

Recent advancements have highlighted the utility of piperazine-containing ionizable lipids in creating stable and effective LNPs for mRNA delivery.[1] These piperazine-derived lipids can be engineered to create nanoparticles that not only efficiently encapsulate and deliver mRNA but also can be tailored to target specific tissues, such as immune cells, without the need for targeting ligands.[1][2][3] This document provides a detailed overview, experimental protocols, and key data for the synthesis and application of nanoparticles based on piperazine-derived ionizable lipids for mRNA delivery.

Data Presentation

The following tables summarize the physicochemical properties and in vivo performance of various piperazine-based LNP formulations for mRNA delivery.

Table 1: Physicochemical Properties of Piperazine-Based mRNA LNPs

LNP Formulation IDIonizable LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Diameter (nm)Polydispersity Index (PDI)pKaReference
LNP-A10PPZ-A1035:16 (DOPE):46.5:2.5 (C18PEG2K)~80< 0.2~6.5[2][4]
244cis LNP244cis26.5:20 (DOPE):52:1.5 (C16-PEG ceramide)Not SpecifiedNot SpecifiedNot Specified[5]
L10-LNPLipid 10Not Specified~90~0.1~6.8[6]

Table 2: In Vivo Performance of Piperazine-Based mRNA LNPs

LNP FormulationmRNA CargoDoseAdministration RouteTarget Organ/Cell TypeKey OutcomeReference
LNP-A10Cre recombinase0.3 - 1.0 mg/kgIntravenousLiver and Splenic Immune CellsPreferential delivery to immune cells without targeting ligands.[1][2][4]
244cis LNPCre recombinase0.3 mg/kgIntravenousLung Endothelial and Fibroblast Cells~80% transfection of lung endothelial cells and >40% of Sca-1-positive fibroblasts.[7]
244cis LNPhEPO0.1 mg/kgIntravenousLungsSubstantial protein expression with minimal immune activation.[7]
L10-LNPIL-12Not SpecifiedIntratumoralTumor MicroenvironmentInduced tumor regression through activation of CD8+ T cells.[6]
Piperazine-bisphosphonate LNPNot SpecifiedNot SpecifiedSystemicBone MicroenvironmentEnhanced targeted delivery to bone.[8]

Experimental Protocols

Protocol 1: Synthesis of Piperazine-Based Ionizable Lipids (General Procedure)

This protocol describes a general method for the synthesis of piperazine-based ionizable lipids. The specific reactants and reaction conditions should be optimized for the desired lipid structure.

  • Core Synthesis: Begin with a piperazine (B1678402) core.

  • Functionalization: React the piperazine core with appropriate reagents to introduce the desired head groups and lipid tails. This may involve multiple steps of protection, activation, and deprotection.

  • Purification: Purify the final lipid product using column chromatography or other suitable purification techniques.

  • Characterization: Confirm the structure and purity of the synthesized lipid using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Protocol 2: Formulation of mRNA-Loaded LNPs via Microfluidic Mixing

This protocol outlines the formulation of mRNA-loaded LNPs using a microfluidic mixing device.

  • Preparation of Lipid Solution: Dissolve the piperazine-based ionizable lipid, helper lipid (e.g., DOPE or DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio.[5]

  • Preparation of mRNA Solution: Dilute the mRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and connect them to a microfluidic mixing device. Set the flow rates to achieve a 3:1 aqueous to organic phase ratio.

  • Nanoparticle Formation: The rapid mixing of the two solutions within the microfluidic chip leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Concentration: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. Concentrate the LNPs using a suitable ultrafiltration device.[5]

Protocol 3: Characterization of mRNA-LNPs

  • Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential Measurement:

    • Dilute the LNP suspension in an appropriate buffer.

    • Measure the surface charge of the LNPs using a zeta potential analyzer.

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., Triton X-100).

    • Calculate the encapsulation efficiency as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Protocol 4: In Vitro Transfection

  • Cell Culture: Plate the target cells in a suitable culture plate and allow them to adhere overnight.

  • Transfection: Add the mRNA-LNP solution to the cells at the desired mRNA concentration.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for nanoparticle uptake and protein expression.

  • Analysis: Measure the expression of the protein encoded by the delivered mRNA using an appropriate assay (e.g., luciferase assay, flow cytometry for fluorescent proteins, or ELISA for secreted proteins).

Protocol 5: In Vivo Evaluation in Mice

  • Animal Model: Utilize an appropriate mouse model for the study (e.g., wild-type mice or a disease model).

  • Administration: Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous injection). The dosage will depend on the specific LNP and mRNA. For example, doses ranging from 0.1 mg/kg to 1.0 mg/kg have been reported.[2][7]

  • Time Points: Collect tissues and/or blood samples at various time points after administration (e.g., 6, 24, 48 hours) to assess protein expression and biodistribution.[7]

  • Analysis:

    • Protein Expression: Quantify the expression of the encoded protein in the target tissues using methods like ELISA, Western blotting, or bioluminescence imaging.

    • Biodistribution: Analyze the distribution of the LNPs or the expressed protein in different organs.

    • Safety/Toxicity: Monitor the animals for any adverse effects and perform histological analysis of major organs.

Visualizations

G cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Product Piperazine Piperazine Core Step1 1. Ring Opening Reaction Piperazine->Step1 Epoxide Lipid Tail Precursor (e.g., Epoxide) Epoxide->Step1 Headgroup Headgroup Precursor Step2 2. Headgroup Addition Headgroup->Step2 Step1->Step2 Intermediate Product Step3 3. Purification Step2->Step3 Final_Lipid Piperazine-Based Ionizable Lipid Step3->Final_Lipid

Caption: General synthesis scheme for piperazine-based ionizable lipids.

G cluster_inputs Inputs cluster_process Process cluster_output Output Lipid_Ethanol Lipids in Ethanol (Piperazine Lipid, Helper, Cholesterol, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Buffer mRNA in Acidic Buffer (pH 4.0) mRNA_Buffer->Microfluidic_Mixing Self_Assembly Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Dialysis & Concentration (pH 7.4) Self_Assembly->Purification Crude LNPs mRNA_LNP mRNA-Loaded Nanoparticles Purification->mRNA_LNP

Caption: Workflow for mRNA-LNP formulation using microfluidics.

G LNP mRNA LNP Cell Target Cell LNP->Cell Endocytosis Endosome Endosome Cell->Endosome Internalization mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (pH drop) Translation Translation (Ribosome) mRNA_Release->Translation mRNA in Cytoplasm Protein Therapeutic Protein Translation->Protein Protein Synthesis

Caption: Cellular pathway of LNP-mediated mRNA delivery and expression.

References

Application Notes and Protocols: Incorporating N,N'-Diacryloylpiperazine in Bio-inks for 3D Bioprinting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in hydrogel-based bio-inks for 3D bioprinting. DAP is a promising crosslinker for fabricating stable and biocompatible tissue constructs.

Introduction

This compound (DAP) is a diacrylate crosslinker known for imparting stiffness and stability to hydrogel networks.[1] Its integration into bio-inks for 3D bioprinting allows for the fabrication of constructs with tunable mechanical properties, crucial for mimicking the native extracellular matrix (ECM) of various tissues. The crosslinking of DAP is typically initiated by photopolymerization in the presence of a photoinitiator and exposure to UV or visible light, providing spatial and temporal control over the solidification of the printed structure.[2] Piperazine-based polymers have demonstrated good biocompatibility, making DAP a suitable candidate for creating cell-laden scaffolds in tissue engineering and for developing advanced 3D cell culture models for drug screening.[3][4]

Key Properties of DAP-Crosslinked Bio-inks

The incorporation of DAP into a base hydrogel formulation (e.g., gelatin methacryloyl (GelMA), hyaluronic acid methacrylate (B99206) (HAMA), or polyethylene (B3416737) glycol diacrylate (PEGDA)) significantly influences the bio-ink's printability and the final properties of the bioprinted construct. The concentration of DAP is a critical parameter that can be adjusted to achieve the desired characteristics.

Rheological Properties

For successful extrusion-based bioprinting, a bio-ink must exhibit shear-thinning behavior, where its viscosity decreases under the shear stress of extrusion and then rapidly recovers post-deposition to maintain shape fidelity.[5] The addition of DAP can influence these properties.

Table 1: Illustrative Rheological Properties of a GelMA-Based Bio-ink with Varying DAP Concentrations

DAP Concentration (mol% relative to polymer)Viscosity at Low Shear (Pa·s)Viscosity at High Shear (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.5%151.235045
1.0%181.550050
2.0%252.180060

Note: These are representative values to illustrate expected trends. Actual values will depend on the base polymer, temperature, and specific rheometer settings.

Mechanical Properties

The concentration of DAP directly correlates with the crosslinking density of the hydrogel, which in turn determines the mechanical stiffness of the bioprinted construct.[6] This is a critical factor for cell fate, as substrate stiffness can influence cell differentiation and behavior.

Table 2: Illustrative Mechanical Properties of 3D Bioprinted Constructs with Varying DAP Concentrations

DAP Concentration (mol% relative to polymer)Compressive Modulus (kPa)Tensile Strength (kPa)Swelling Ratio (%)
0.5%15 ± 28 ± 11200 ± 50
1.0%35 ± 420 ± 3900 ± 40
2.0%80 ± 745 ± 5600 ± 30

Note: These are representative values to illustrate expected trends. Actual values will depend on the base polymer and post-printing processing.

Biocompatibility

The biocompatibility of DAP-crosslinked hydrogels is crucial for maintaining cell viability and function. While piperazine (B1678402) derivatives are generally considered biocompatible, it is essential to assess the cytotoxicity of any new bio-ink formulation.[3] Unreacted monomers and photoinitiators can be cytotoxic, so post-printing washing steps are important.

Table 3: Illustrative Biocompatibility Data for DAP-Crosslinked Bio-inks

DAP Concentration (mol% relative to polymer)Cell Viability (Day 1) (%)Cell Viability (Day 7) (%)
0.5%95 ± 392 ± 4
1.0%92 ± 488 ± 5
2.0%85 ± 580 ± 6

Note: Cell viability is highly dependent on cell type, photoinitiator concentration, and UV exposure time and intensity.

Experimental Protocols

Protocol for Preparation of a DAP-Crosslinked Bio-ink

This protocol describes the preparation of a GelMA-based bio-ink with DAP as a crosslinker.

Materials:

  • Gelatin Methacryloyl (GelMA)

  • This compound (DAP)

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture medium, serum-free

  • Desired cell type

Procedure:

  • Dissolution of GelMA: Prepare a 10% (w/v) GelMA solution by dissolving GelMA powder in sterile PBS at 60°C with gentle stirring until fully dissolved.

  • Addition of Photoinitiator: Once the GelMA solution has cooled to 37°C, add the photoinitiator to a final concentration of 0.5% (w/v). Mix thoroughly and protect the solution from light.

  • Incorporation of DAP: Prepare a stock solution of DAP in sterile PBS. Add the desired volume of the DAP stock solution to the GelMA-photoinitiator solution to achieve the target final concentration (e.g., 0.5, 1.0, or 2.0 mol% relative to the methacryloyl groups on GelMA). Mix gently but thoroughly.

  • Cell Encapsulation: Centrifuge the desired cells and resuspend the cell pellet in a small volume of serum-free medium. Gently mix the cell suspension with the bio-ink to achieve a final cell density of 1-10 million cells/mL. Avoid introducing air bubbles.

  • Loading the Bio-ink: Transfer the cell-laden bio-ink into a sterile printing syringe.

Bioink_Preparation_Workflow cluster_0 Bio-ink Formulation cluster_1 Cell Incorporation Dissolve GelMA in PBS Dissolve GelMA in PBS Cool to 37°C Cool to 37°C Dissolve GelMA in PBS->Cool to 37°C Add Photoinitiator Add Photoinitiator Cool to 37°C->Add Photoinitiator Add DAP Solution Add DAP Solution Add Photoinitiator->Add DAP Solution Mix Thoroughly Mix Thoroughly Add DAP Solution->Mix Thoroughly Prepare Cell Suspension Prepare Cell Suspension Mix Cells with Bio-ink Mix Cells with Bio-ink Prepare Cell Suspension->Mix Cells with Bio-ink Load into Syringe Load into Syringe Mix Cells with Bio-ink->Load into Syringe

Caption: Workflow for preparing a DAP-crosslinked bio-ink.

Protocol for 3D Bioprinting and Crosslinking

Equipment:

  • 3D Bioprinter

  • UV/Visible light source (e.g., 365 nm or 405 nm)

Procedure:

  • Printer Setup: Load the syringe containing the DAP-crosslinked bio-ink into the bioprinter. Attach a sterile nozzle (e.g., 25G).

  • Printing: Print the desired 3D construct onto a sterile surface. Optimize printing parameters such as pressure, speed, and temperature.

  • Photocrosslinking: Immediately after printing, expose the construct to UV or visible light to initiate photopolymerization of the DAP and GelMA. The exposure time and intensity will need to be optimized to ensure sufficient crosslinking without compromising cell viability.

  • Post-Printing Culture: After crosslinking, wash the construct with sterile PBS to remove any unreacted components. Add cell culture medium and incubate under standard conditions (37°C, 5% CO2).

Protocol for Mechanical Testing

Equipment:

  • Universal testing machine with a compression platen

Procedure:

  • Sample Preparation: Print cylindrical or cubic constructs of a defined geometry.

  • Compression Test: Place the construct on the lower platen of the testing machine. Apply a compressive load at a constant strain rate (e.g., 10% of the construct height per minute).

  • Data Analysis: Record the stress-strain curve. The compressive modulus is calculated from the initial linear region of the curve.

Protocol for Cell Viability Assessment

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM and Ethidium Homodimer-1)

  • Fluorescence microscope

Procedure:

  • Staining: At desired time points (e.g., day 1, 3, 7), wash the bioprinted constructs with PBS and incubate them in a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

  • Imaging: Visualize the stained constructs using a fluorescence microscope.

  • Quantification: Capture images from multiple random fields of view and quantify the number of live and dead cells using image analysis software to calculate the percentage of viable cells.

Logical Relationships and Signaling Pathways

Influence of DAP Concentration on Bio-ink Properties

The concentration of DAP is a key determinant of the final properties of the bioprinted construct. The following diagram illustrates the logical relationships.

DAP_Concentration_Effect Increase DAP Concentration Increase DAP Concentration Increased Crosslinking Density Increased Crosslinking Density Increase DAP Concentration->Increased Crosslinking Density leads to Increased Viscosity Increased Viscosity Increase DAP Concentration->Increased Viscosity may lead to Increased Mechanical Stiffness Increased Mechanical Stiffness Increased Crosslinking Density->Increased Mechanical Stiffness results in Decreased Swelling Ratio Decreased Swelling Ratio Increased Crosslinking Density->Decreased Swelling Ratio results in Altered Cell Behavior Altered Cell Behavior Increased Mechanical Stiffness->Altered Cell Behavior influences Reduced Nutrient Diffusion Reduced Nutrient Diffusion Decreased Swelling Ratio->Reduced Nutrient Diffusion may cause Decreased Cell Viability Decreased Cell Viability Reduced Nutrient Diffusion->Decreased Cell Viability can lead to Higher Print Resolution Higher Print Resolution Increased Viscosity->Higher Print Resolution can improve Increased Shear Stress on Cells Increased Shear Stress on Cells Increased Viscosity->Increased Shear Stress on Cells can cause Increased Shear Stress on Cells->Decreased Cell Viability can lead to

Caption: Effect of DAP concentration on bio-ink properties.

Generalized Cell-Material Interaction and Assessment

While specific signaling pathways affected by DAP are not extensively documented, the interaction of cells with any biomaterial scaffold can be assessed through key cellular responses. The following diagram outlines a generalized pathway for evaluating these interactions.

Cell_Interaction_Pathway cluster_0 Cell-Scaffold Interaction cluster_1 Assessment Methods Cells in DAP-crosslinked Scaffold Cells in DAP-crosslinked Scaffold Cell Adhesion Cell Adhesion Cells in DAP-crosslinked Scaffold->Cell Adhesion Cell Proliferation Cell Proliferation Cell Adhesion->Cell Proliferation Integrin Signaling Integrin Signaling Cell Adhesion->Integrin Signaling Cell Differentiation Cell Differentiation Cell Proliferation->Cell Differentiation DNA Quantification Assay (e.g., PicoGreen) DNA Quantification Assay (e.g., PicoGreen) Cell Proliferation->DNA Quantification Assay (e.g., PicoGreen) Gene Expression (qPCR) Gene Expression (qPCR) Cell Differentiation->Gene Expression (qPCR) Immunofluorescence (Vinculin, F-actin) Immunofluorescence (Vinculin, F-actin) Integrin Signaling->Immunofluorescence (Vinculin, F-actin) Protein Expression (Western Blot) Protein Expression (Western Blot) Gene Expression (qPCR)->Protein Expression (Western Blot) Tissue-specific Markers Tissue-specific Markers Gene Expression (qPCR)->Tissue-specific Markers

Caption: Assessing cell response to DAP-crosslinked scaffolds.

Conclusion

This compound is a versatile crosslinker for developing bio-inks with tunable mechanical properties for 3D bioprinting. By carefully optimizing the DAP concentration and printing parameters, it is possible to fabricate biocompatible constructs that support cell viability and function. The protocols and data presented in these application notes provide a foundation for researchers to incorporate DAP into their 3D bioprinting workflows for a wide range of tissue engineering and drug development applications.

References

Application Notes and Protocols: N,N'-Diacryloylpiperazine (DAP) in the Fabrication of Contact Lenses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of a crosslinking agent is a critical determinant of the final properties of hydrogel-based contact lenses. N,N'-Diacryloylpiperazine (DAP) is a bifunctional monomer containing a rigid piperazine (B1678402) ring structure. This inherent rigidity, in contrast to more flexible, commonly used crosslinkers like ethylene (B1197577) glycol dimethacrylate (EGDMA), presents a unique opportunity to modulate the mechanical and transport properties of hydrogel contact lenses. While direct studies on the use of DAP in commercial contact lens formulations are not widely published, its properties as a "stiff" crosslinker suggest its potential for creating lenses with specific, desirable characteristics.[1]

These application notes provide a theoretical framework and practical protocols for researchers interested in exploring the use of this compound in the fabrication of novel hydrogel contact lenses. The information is based on the known chemical properties of DAP and established principles of hydrogel chemistry.

Key Advantages of this compound as a Crosslinker

The rigid structure of DAP is hypothesized to influence the network architecture of the hydrogel in several ways:

  • Increased Mechanical Strength: The stiffness of the piperazine ring can contribute to a higher modulus, resulting in lenses that are more durable and easier to handle.

  • Controlled Swelling: A more rigid network structure may lead to more controlled and predictable swelling behavior, which is crucial for maintaining the dimensional stability and optical properties of the lens.[1]

  • Potential for High Oxygen Permeability: While seemingly counterintuitive, a well-defined, rigid pore structure created by a stiff crosslinker could potentially facilitate efficient oxygen transport, a critical factor for corneal health.

Data Presentation: Theoretical Impact of DAP on Hydrogel Properties

The following table summarizes the hypothesized effects of increasing the concentration of this compound as a crosslinker in a model hydrogel formulation for contact lenses, compared to a flexible crosslinker like EGDMA. This data is theoretical and intended to guide experimental design.

PropertyEffect of Increasing DAP ConcentrationRationale
Equilibrium Water Content (EWC) Likely to DecreaseThe rigid network structure created by DAP may restrict the expansion of the polymer chains and limit water uptake compared to more flexible crosslinkers.
Oxygen Permeability (Dk) Potentially Increases at Optimal ConcentrationsWhile higher crosslink density generally reduces Dk, the formation of a well-defined, rigid porous structure with DAP could create efficient pathways for oxygen transport. However, excessively high concentrations may lead to a decrease in Dk due to reduced water content and increased polymer density.
Young's Modulus Expected to IncreaseThe inherent stiffness of the DAP molecule is predicted to translate to a higher modulus of the resulting hydrogel, leading to a less flexible lens.
Ion Permeability May DecreaseThe tighter, more rigid network could hinder the transport of ions and other small molecules through the hydrogel matrix.
Dimensional Stability Expected to be HighThe rigid crosslinks should provide excellent resistance to deformation and maintain the lens's shape and optical parameters.

Experimental Protocols

Protocol 1: Synthesis of a Model Hydrogel for Contact Lenses using DAP as a Crosslinker

This protocol describes the fabrication of a model hydrogel disc suitable for initial characterization of material properties.

Materials:

  • 2-Hydroxyethyl methacrylate (B99206) (HEMA), purified

  • N-Vinylpyrrolidone (NVP)

  • This compound (DAP)

  • 2,2'-Azobis(2,4-dimethyl valeronitrile) (V-65) or other suitable photoinitiator

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Monomer Mixture Preparation: In a clean, amber glass vial, prepare the monomer mixture according to the desired formulation. A starting point could be a 70:30 molar ratio of HEMA to NVP.

  • Crosslinker and Initiator Addition: Add the desired molar percentage of this compound (e.g., 0.5 mol%, 1.0 mol%, 1.5 mol%). Add the photoinitiator at a concentration of 0.5 mol% relative to the total monomers.

  • Mixing: Thoroughly mix the components by vortexing or gentle agitation until a homogeneous solution is obtained. Protect the mixture from light.

  • Molding: Inject the monomer mixture into a mold composed of two polypropylene (B1209903) halves, forming a cavity with the desired lens or disc geometry.

  • Polymerization: Cure the molds under a UV lamp (365 nm) for a specified duration (e.g., 30-60 minutes). The exact time will need to be optimized based on the initiator and its concentration.

  • Demolding and Hydration: Carefully separate the mold halves to retrieve the polymerized hydrogel. Immerse the hydrogel in deionized water to remove unreacted monomers and other impurities. The hydration process should be carried out for at least 24 hours, with several changes of water.

  • Equilibration: Equilibrate the hydrogel in phosphate-buffered saline (PBS, pH 7.4) for at least 24 hours before characterization.

Protocol 2: Characterization of Hydrogel Properties

1. Equilibrium Water Content (EWC):

  • Blot the surface of the equilibrated hydrogel disc to remove excess PBS.

  • Weigh the hydrated hydrogel (W_hydrated).

  • Dry the hydrogel in a vacuum oven at 60°C until a constant weight is achieved (W_dry).

  • Calculate the EWC using the formula: EWC (%) = [(W_hydrated - W_dry) / W_hydrated] x 100

2. Oxygen Permeability (Dk):

  • Oxygen permeability should be measured using a polarographic oxygen sensor (e.g., an In-O-Tech 201T Permeometer) according to ISO 18369-4 standards.

3. Mechanical Properties (Young's Modulus):

  • Perform tensile testing on dumbbell-shaped hydrogel samples using a universal testing machine equipped with a load cell appropriate for soft materials. The Young's modulus can be calculated from the initial linear region of the stress-strain curve.

Visualizations

Chemical_Structure cluster_DAP This compound (DAP) cluster_Monomers Common Monomers cluster_Hydrogel Hydrogel Network DAP DAP Structure Network Crosslinked Polymer Network DAP->Network Forms rigid crosslinks HEMA HEMA HEMA->Network Forms polymer backbone NVP NVP NVP->Network Increases hydrophilicity

Caption: Chemical components of a DAP-crosslinked hydrogel.

Experimental_Workflow A Monomer Mixture Preparation (HEMA, NVP, DAP, Initiator) B Molding A->B C UV Polymerization B->C D Demolding & Hydration C->D E Characterization (EWC, Dk, Modulus) D->E

Caption: Experimental workflow for hydrogel fabrication.

Property_Relationship DAP DAP Concentration Rigidity Network Rigidity DAP->Rigidity Increases EWC EWC Rigidity->EWC Decreases Dk Oxygen Permeability Rigidity->Dk Influences (complex) Modulus Young's Modulus Rigidity->Modulus Increases EWC->Dk Influences

Caption: Hypothesized relationships between DAP and hydrogel properties.

Conclusion and Future Directions

The use of this compound as a crosslinker in contact lens hydrogels is a promising yet underexplored area of research. Its rigid molecular structure offers a potential avenue to engineer lenses with enhanced mechanical stability and potentially optimized oxygen permeability. The protocols and theoretical data presented here provide a foundation for researchers to systematically investigate the impact of DAP on the critical properties of contact lens materials. Future studies should focus on a comprehensive characterization of DAP-crosslinked hydrogels, including in-vitro and in-vivo biocompatibility assessments, to fully evaluate their suitability for ophthalmic applications. The exploration of copolymers incorporating DAP with other functional monomers could also lead to the development of next-generation contact lens materials with tailored properties for specific clinical needs.

References

Application Note: Comprehensive Characterization of N,N'-Diacryloylpiperazine (DAP) Crosslinked Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N,N'-Diacryloylpiperazine (DAP) is a versatile crosslinking agent used in the synthesis of hydrogels and other crosslinked polymers. Its rigid and symmetrical structure imparts unique properties to the polymer network, influencing swelling behavior, mechanical strength, and thermal stability. For applications in drug delivery, tissue engineering, and other biomedical fields, a thorough characterization of these polymers is essential to ensure predictable performance and functionality.[1] This document provides detailed protocols for the key methods used to characterize DAP-crosslinked polymers.

Morphological Analysis using Scanning Electron Microscopy (SEM)

Application Note: Morphology studies are crucial for understanding the three-dimensional network structure of hydrogels.[2] Scanning Electron Microscopy (SEM) is employed to visualize the surface and internal porous architecture of the polymer matrix after lyophilization (freeze-drying). The pore size, distribution, and interconnectivity directly impact the polymer's swelling capacity, mechanical properties, and the diffusion kinetics of encapsulated molecules like drugs.[3] A more porous and interconnected structure generally facilitates faster swelling and drug release.

Experimental Protocol:

  • Sample Preparation:

    • Equilibrate the DAP-crosslinked hydrogel in deionized water until maximum swelling is achieved.

    • Rapidly freeze the swollen hydrogel by immersing it in liquid nitrogen.

    • Lyophilize the frozen sample for at least 48 hours under high vacuum (<0.1 mbar) to completely remove the water via sublimation.

  • Fracturing and Coating:

    • Carefully fracture the lyophilized sample to expose its internal cross-section.

    • Mount the fractured sample onto an SEM stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging:

    • Place the coated sample into the SEM chamber.

    • Operate the SEM at an appropriate accelerating voltage (e.g., 5-15 kV).

    • Capture images of both the surface and the internal cross-section at various magnifications to analyze the pore structure.

Data Presentation: SEM provides qualitative and semi-quantitative data. Observations on pore shape, size, and network interconnectivity should be recorded.

Chemical Structure Confirmation via Fourier Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a powerful technique used to identify functional groups and confirm the chemical structure of a polymer.[4] It is used to verify the successful incorporation of the DAP crosslinker into the polymer backbone.[2] The analysis involves comparing the spectra of the monomers, the DAP crosslinker, and the final crosslinked polymer. The disappearance of characteristic vinyl group peaks from the monomers and DAP, and the appearance of new peaks or shifts in existing ones (e.g., amide and carbonyl groups), confirms the polymerization and crosslinking reactions.[4][5]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the polymer sample is completely dry to avoid interference from water's broad O-H peak. Lyophilize or oven-dry the sample at a suitable temperature.

    • Grind the dry polymer into a fine powder.

  • ATR-FTIR Analysis:

    • Place a small amount of the powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000–600 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal before running the sample.

  • Data Analysis:

    • Identify characteristic peaks for the monomers and the DAP crosslinker. Key peaks for DAP include C=O stretching (amide I) around 1667-1710 cm⁻¹ and C-N stretching around 1369 cm⁻¹.[6]

    • Analyze the spectrum of the final polymer to confirm the presence of these groups and the absence of vinyl C=C peaks (around 1630 cm⁻¹).

Data Presentation: The positions of key absorption bands and their corresponding functional groups should be tabulated for clear comparison.

Table 1: Key FTIR Absorption Bands for DAP-Crosslinked Polymer Analysis

Wavenumber (cm⁻¹) Functional Group Significance
~3300 N-H Stretch (Amide) Indicates presence of amide groups in backbone
~2950 C-H Stretch (Aliphatic) From polymer backbone and DAP
~1650-1710 C=O Stretch (Amide I) Confirms incorporation of DAP crosslinker
~1540 N-H Bend (Amide II) Confirms amide linkages
~1370 C-N-C Bending Characteristic of the piperazine (B1678402) ring structure[6]

| ~1630 | C=C Stretch (Vinyl) | Disappearance confirms successful polymerization |

Swelling Behavior and Network Properties

Application Note: The swelling behavior of a hydrogel is a critical parameter, indicating its capacity to absorb and retain water.[2] This property is governed by the polymer's hydrophilicity and, most importantly, its crosslinking density.[7] A higher concentration of the DAP crosslinker will result in a denser network with smaller mesh sizes, which restricts the movement of polymer chains and thus reduces the overall swelling capacity.[3] Swelling studies are typically performed in various aqueous media (e.g., deionized water, phosphate-buffered saline (PBS)) to assess the polymer's response to different ionic strengths and pH levels.

Experimental Protocol:

  • Sample Preparation:

    • Prepare precisely weighed, dried samples of the DAP-crosslinked polymer (W_d).

    • Immerse each sample in a vial containing the desired swelling medium (e.g., deionized water or PBS, pH 7.4).

  • Swelling Measurement:

    • At predetermined time intervals, remove a sample from the medium.

    • Gently blot the surface with filter paper to remove excess water.

    • Weigh the swollen sample (W_s).

    • Return the sample to the medium.

    • Continue this process until the weight of the sample becomes constant, indicating that equilibrium swelling has been reached.

  • Calculations:

    • Swelling Ratio (%): Calculated at each time point using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] x 100[8]

    • Equilibrium Water Content (EWC %): Calculated once the sample reaches a constant weight (W_e): EWC (%) = [(W_e - W_d) / W_e] x 100[3]

Data Presentation: Quantitative data from swelling studies should be presented in a table to compare different polymer formulations.

Table 2: Swelling Properties of DAP-Crosslinked Polymers

Sample ID DAP Conc. (mol%) Swelling Medium Equilibrium Swelling Ratio (%) Equilibrium Water Content (EWC) (%)
DAP-0.5 0.5 DI Water 4147 97.6
DAP-1.0 1.0 DI Water 2500 96.2
DAP-3.0 3.0 DI Water 760 88.4

| DAP-1.0 | 1.0 | PBS (pH 7.4) | 1800 | 94.7 |

Note: Data is illustrative and based on typical trends observed in hydrogel systems.[9]

Thermal Stability Analysis (TGA/DSC)

Application Note: Thermal analysis provides insights into the stability and physical state of the polymer.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (T_d), which indicates the polymer's thermal stability. Crosslinking generally enhances thermal stability.[10]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the glass transition temperature (T_g), a key characteristic of the amorphous regions of a polymer. The T_g can be influenced by the rigidity and density of the crosslinked network.[11]

Experimental Protocol:

  • Sample Preparation:

    • Ensure samples are completely dry.

    • Accurately weigh 5-10 mg of the polymer into a TGA or DSC pan.

  • TGA Analysis:

    • Place the pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).

    • Record the weight loss as a function of temperature. The onset of major weight loss is taken as the decomposition temperature.[12]

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min). A typical cycle involves heating, cooling, and then a second heating run to erase thermal history.

    • The T_g is identified as a step-like transition in the heat flow curve from the second heating scan.[7]

Data Presentation: Key thermal properties are summarized in a table.

Table 3: Thermal Properties of DAP-Crosslinked Polymers

Sample ID DAP Conc. (mol%) Glass Transition Temp. (T_g) (°C) Decomposition Temp. (T_5%) (°C)
Polymer 0 95 240
DAP-0.5 0.5 102 270
DAP-1.0 1.0 108 285

| DAP-3.0 | 3.0 | 115 | 290 |

Note: Data is illustrative. T_5% is the temperature at which 5% weight loss occurs.[12]

Mechanical Properties

Application Note: The mechanical properties of crosslinked polymers, such as their stiffness and strength, are critical for applications where they must maintain structural integrity.[13] Techniques like tensile testing or rheometry are used to quantify the elastic modulus, ultimate tensile strength, and strain at failure. The crosslinking density is a primary determinant of mechanical strength; a higher concentration of DAP typically leads to a stiffer and stronger, but potentially more brittle, polymer network.[14][15]

Experimental Protocol (Tensile Testing):

  • Sample Preparation:

    • Cast the polymer into a specific shape for tensile testing (e.g., a dumbbell shape) using a mold during polymerization.

    • Ensure the samples are fully hydrated by soaking them in a relevant buffer (e.g., PBS) before testing.

  • Measurement:

    • Clamp the hydrated sample into the grips of a universal testing machine.

    • Apply a uniaxial tensile force at a constant strain rate until the sample fractures.

    • Record the stress (force per unit area) and strain (change in length per original length).

  • Data Analysis:

    • Plot the stress-strain curve.

    • Determine the Young's Modulus (elastic modulus) from the initial linear slope of the curve.

    • Identify the Ultimate Tensile Strength (UTS) as the maximum stress the sample withstands.

    • Determine the Elongation at Break from the strain at the point of fracture.

Data Presentation: A summary of mechanical properties allows for direct comparison.

Table 4: Mechanical Properties of Hydrated DAP-Crosslinked Polymers

Sample ID DAP Conc. (mol%) Young's Modulus (kPa) Ultimate Tensile Strength (kPa) Elongation at Break (%)
DAP-0.5 0.5 50 80 350
DAP-1.0 1.0 120 150 200

| DAP-3.0 | 3.0 | 250 | 216 | 90 |

Note: Data is illustrative and based on typical trends observed in hydrogel systems.[14]

In Vitro Drug Release Studies

Application Note: For drug development professionals, understanding the release kinetics of a therapeutic agent from the polymer matrix is paramount. The release rate is influenced by the swelling behavior, mesh size of the network, and interactions between the drug and the polymer.[16] A higher crosslinking density generally slows down drug release by reducing the swelling ratio and creating a more tortuous path for drug diffusion.[17][18]

Experimental Protocol:

  • Drug Loading:

    • Incorporate a model drug (e.g., methylene (B1212753) blue, vitamin B12, or a specific therapeutic agent) into the polymer matrix. This is often done by dissolving the drug in the monomer solution before polymerization.

  • Release Study Setup:

    • Place a known amount of the drug-loaded polymer into a vessel containing a fixed volume of release medium (e.g., PBS, pH 7.4).

    • Maintain the setup at a constant temperature (e.g., 37 °C) with gentle agitation.

  • Sample Analysis:

    • At specified time intervals, withdraw a small aliquot of the release medium.

    • Replenish the vessel with an equal volume of fresh medium to maintain sink conditions.

    • Determine the concentration of the released drug in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the cumulative amount of drug released over time and express it as a percentage of the total drug initially loaded.

Data Presentation: Drug release data is typically presented as a cumulative release profile (plot of % release vs. time) and summarized in a table.

Table 5: Drug Release Kinetics from DAP-Crosslinked Polymers

Sample ID DAP Conc. (mol%) Time to 50% Release (t_50%) (hours) % Release at 24 hours Release Mechanism (from model fitting)
DAP-0.5 0.5 4 95 Fickian Diffusion
DAP-1.0 1.0 8 75 Fickian Diffusion

| DAP-3.0 | 3.0 | 16 | 50 | Anomalous (non-Fickian) Transport |

Note: Data is illustrative.[17][19]

Visualizations

experimental_workflow General Workflow for Characterization of DAP-Crosslinked Polymers cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Protocols A Monomer + DAP + Initiator in Solvent B Polymerization (e.g., UV, Thermal) A->B C Purification & Washing B->C D Drying / Lyophilization C->D E Dry DAP Polymer D->E SEM Morphology (SEM) D->SEM Lyophilized Sample F Hydrated DAP Polymer (Hydrogel) E->F Swelling TGA Thermal Analysis (TGA/DSC) E->TGA FTIR Chemical Structure (FTIR) E->FTIR Mech Mechanical Testing F->Mech Swell Swelling Studies F->Swell Drug Drug Release F->Drug

Caption: Experimental workflow for DAP-crosslinked polymer synthesis and characterization.

logical_relationships Influence of DAP Crosslinker Concentration on Polymer Properties cluster_network Network Structure cluster_properties Resulting Properties A Increase this compound (DAP) Concentration B Higher Crosslinking Density A->B C Smaller Mesh Size B->C E Mechanical Strength & Modulus B->E Increases G Thermal Stability (Td) B->G Increases D Swelling Ratio C->D Decreases F Drug Release Rate C->F Decreases

Caption: Impact of DAP concentration on key polymer network properties.

References

Application Notes and Protocols: N,N'-Diacryloylpiperazine in Agricultural Water Retention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in superabsorbent polymers (SAPs) for agricultural water retention applications. While direct research on DAP for this specific application is limited, this document compiles relevant data from studies on similar hydrogels and outlines protocols for synthesis and evaluation.

Introduction

Superabsorbent polymers are crosslinked hydrophilic polymers capable of absorbing and retaining large amounts of water and aqueous solutions. In agriculture, they are used as soil conditioners to improve water holding capacity, reduce irrigation frequency, and enhance plant growth, especially in arid and semi-arid regions. The choice of crosslinking agent is crucial as it determines the swelling capacity, mechanical strength, and biodegradability of the hydrogel. This compound is a potential crosslinker that may offer unique properties to superabsorbent hydrogels.

Data Presentation

Table 1: Swelling Capacity of Various Superabsorbent Polymers

Monomer(s)CrosslinkerSwelling Capacity (g/g) in Distilled WaterSwelling Capacity (g/g) in 0.9% NaClCitation
Acrylamide, Potassium AcrylateN,N'-methylenebisacrylamide> 500Not specified[1][2]
Acrylic Acid, AcrylamideN,N'-methylenebisacrylamide588.279.3[3]
Starch-g-poly(acrylic acid)N,N'-methylenebisacrylamide100Not specified[4]
AcrylamideN,N'-methylenebisacrylamide< 100 (unhydrolyzed), > 500 (hydrolyzed)Lowered by ionic salts[1][2]

Table 2: Effect of Superabsorbent Polymers on Soil Water Retention

Soil TypeHydrogel TypeApplication Rate (% w/w)Increase in Water Holding CapacityCitation
Sandy LoamPoly(acrylamide-co-acrylic acid)0.1 - 0.4Significant enhancement[5]
Sandy SoilPolyacrylamide-based0.368.8% reduction in saturated hydraulic conductivity[6]
Silt LoamLignin-based0.1 - 0.3Significant increase near saturation[7]

Table 3: Impact of Superabsorbent Polymers on Plant Growth

Plant SpeciesHydrogel TypeApplication RateObserved EffectsCitation
SoybeanNot specified225 kg/ha Increased seed yield, total dry matter, leaf area index
Paulownia tomentosa, Cupressus sempervirensNot specified1-3 capsules/potImproved germination time and plant growth[1][2]
ParsleyNot specified50% hydrogel in growth mediumPositive effect on plant growth

Experimental Protocols

Synthesis of this compound Crosslinked Superabsorbent Hydrogel

This protocol is a general procedure for the synthesis of a polyacrylate-based superabsorbent hydrogel using DAP as the crosslinker.

Materials:

  • Acrylic acid (monomer)

  • This compound (DAP) (crosslinker)

  • Potassium persulfate (KPS) or Ammonium persulfate (APS) (initiator)

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Distilled water

  • Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and nitrogen inlet, dissolve a specific amount of acrylic acid in distilled water.

  • Neutralize the acrylic acid solution to a desired degree (e.g., 70-80%) by slowly adding a NaOH solution under cooling in an ice bath.

  • Add the desired amount of this compound (DAP) to the neutralized monomer solution and stir until completely dissolved. The concentration of DAP will influence the crosslinking density and thus the swelling capacity.

  • Deaerate the solution by bubbling nitrogen gas through it for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (KPS or APS) to the solution while maintaining the nitrogen atmosphere.

  • Heat the reaction mixture to a specific temperature (e.g., 60-70 °C) and maintain it for a few hours to ensure complete polymerization. The solution will become a viscous gel.

  • After the reaction is complete, cool the resulting hydrogel to room temperature.

  • Cut the hydrogel into smaller pieces and wash it with distilled water to remove any unreacted monomers, initiator, and other impurities.

  • Dry the washed hydrogel in an oven at a specific temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Grind the dried hydrogel to the desired particle size.

Measurement of Swelling Capacity

Procedure:

  • Accurately weigh a small amount of the dried superabsorbent polymer (W_dry).

  • Immerse the polymer in an excess of distilled water or saline solution at room temperature.

  • Allow the polymer to swell for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Remove the swollen hydrogel from the solution and drain the excess water using a mesh screen.

  • Weigh the swollen hydrogel (W_swollen).

  • Calculate the swelling capacity using the following formula: Swelling Capacity (g/g) = (W_swollen - W_dry) / W_dry

Evaluation of Water Retention in Soil

Procedure:

  • Prepare soil samples of a specific type (e.g., sandy, loamy, clay).

  • Mix the dried superabsorbent polymer with the soil at different application rates (e.g., 0.1%, 0.2%, 0.4% w/w). A control sample with no polymer should also be prepared.

  • Place the soil-polymer mixtures and the control soil in pots with drainage holes.

  • Saturate all the pots with water and allow them to drain freely until they reach field capacity.

  • Weigh the pots initially and then at regular intervals (e.g., daily) to monitor water loss through evaporation.

  • The water retention capacity is determined by comparing the weight loss of the polymer-amended soils to the control soil over time.

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of DAP-Crosslinked Hydrogel Monomer Acrylic Acid Monomer Neutralization Neutralization with NaOH Monomer->Neutralization Crosslinker Add this compound (DAP) Neutralization->Crosslinker Deaeration Nitrogen Purge Crosslinker->Deaeration Initiator Add Initiator (KPS/APS) Deaeration->Initiator Polymerization Polymerization at 60-70°C Initiator->Polymerization Washing Washing Polymerization->Washing Drying Drying and Grinding Washing->Drying Experimental_Workflow_Evaluation cluster_evaluation Evaluation of Hydrogel Properties Dried_Hydrogel Dried DAP-Hydrogel Swelling_Test Swelling Capacity Test (Distilled & Saline Water) Dried_Hydrogel->Swelling_Test Soil_Mixing Mixing with Soil Dried_Hydrogel->Soil_Mixing Water_Retention_Test Water Retention in Soil Assay Soil_Mixing->Water_Retention_Test Plant_Growth_Study Plant Growth Experiment Soil_Mixing->Plant_Growth_Study Water_Retention_Mechanism cluster_mechanism Water Absorption and Release Mechanism Hydrogel Dry Hydrogel Network (DAP Crosslinks) Swollen_Hydrogel Swollen Hydrogel (Water Stored in Network) Hydrogel->Swollen_Hydrogel Water_Source Water Source (Irrigation/Rain) Water_Source->Hydrogel Absorption Water_Release Gradual Water Release Swollen_Hydrogel->Water_Release Soil Dry Soil Plant_Roots Plant Roots Soil->Plant_Roots Water_Release->Soil Water_Release->Plant_Roots

References

Application Notes and Protocols: N,N'-Diacryloylpiperazine (DAP) for Enhanced Oil Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in polymers for Enhanced Oil Recovery (EOR) applications, particularly in polymer flooding and water shutoff treatments. While direct literature on DAP for EOR is limited, its function as a crosslinker for polyacrylamide gels allows for the adaptation of established protocols for similar systems.

Introduction to this compound in EOR

This compound (DAP) is a bifunctional vinyl monomer that can be used as a crosslinking agent in the synthesis of hydrogels. In Enhanced Oil Recovery (EOR), the goal is to improve the sweep efficiency of injected fluids to recover additional crude oil from a reservoir. Crosslinked polymer gels, often based on polyacrylamide, are employed to modify the rheology of the injection fluid or to block high-permeability zones (thief zones) that divert the flow of displacing fluids, a process known as water shutoff.[1][2]

The incorporation of a crosslinker like DAP into a polymer backbone, such as polyacrylamide (PAM), creates a three-dimensional network structure.[3][4] This network can swell and trap large amounts of water, forming a gel. The rigidity and swelling capacity of this gel can be tailored by controlling the concentration of the polymer and the crosslinker. For EOR applications, these gels can be formed in-situ within the reservoir to plug fractures and high-permeability channels, thereby diverting the subsequent injection fluid to unswept, oil-rich zones.[1][5]

Potential Advantages of DAP-Crosslinked Polymers in EOR:

  • Improved Sweep Efficiency: By blocking high-permeability zones, the polymer gel forces the displacing fluid (water or polymer solution) to contact a larger volume of the reservoir, thus increasing oil recovery.[6]

  • Water Shutoff: In producing wells with high water cut, DAP-crosslinked gels can be used to selectively plug water-producing zones, reducing the cost of water handling and disposal.[2]

  • Tailorable Gel Strength: The mechanical properties of the gel can be optimized for specific reservoir conditions by adjusting the DAP concentration.[4]

Experimental Protocols

The following protocols are adapted from established methodologies for the synthesis and evaluation of crosslinked polymer gels for EOR applications.

Synthesis of DAP-Crosslinked Polyacrylamide Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-DAP) hydrogel via free-radical polymerization.

Materials:

  • Acrylamide (B121943) (AM) monomer

  • This compound (DAP) crosslinker

  • Ammonium (B1175870) persulfate (APS) initiator

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) accelerator

  • Deionized water

  • Nitrogen gas

Procedure:

  • Preparation of Monomer Solution:

    • In a reaction vessel, dissolve a specific amount of acrylamide and this compound in deionized water to achieve the desired total monomer concentration (e.g., 5 wt%). The ratio of AM to DAP will determine the crosslinking density and the final properties of the gel.

  • Deoxygenation:

    • Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

  • Initiation of Polymerization:

    • Add the initiator, ammonium persulfate (APS), to the solution and mix gently.

    • Add the accelerator, N,N,N',N'-Tetramethylethylenediamine (TMEDA), to initiate the polymerization. The polymerization should be carried out at a controlled temperature (e.g., 50°C).

  • Gelation:

    • Allow the solution to remain undisturbed for a sufficient time for the gel to form. The gelation time will depend on the initiator concentration and temperature.

  • Washing and Swelling:

    • Once the gel is formed, it can be cut into smaller pieces and washed with deionized water to remove any unreacted monomers and initiator.

    • The swelling ratio of the hydrogel can be determined by immersing a known weight of the dry gel in brine of a specific salinity and measuring the weight of the swollen gel at equilibrium.

DOT Script for Synthesis Workflow:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing prep_monomer Prepare Monomer Solution (Acrylamide + DAP in DI Water) deoxygenate Deoxygenate with Nitrogen prep_monomer->deoxygenate add_initiator Add Initiator (APS) deoxygenate->add_initiator add_accelerator Add Accelerator (TMEDA) add_initiator->add_accelerator gelation Allow Gelation add_accelerator->gelation wash_gel Wash Gel gelation->wash_gel swell_gel Swell in Brine wash_gel->swell_gel

Caption: Workflow for the synthesis of DAP-crosslinked polyacrylamide hydrogel.

Rheological Characterization

Rheological measurements are crucial to understand the flow behavior of the polymer solution before gelation and the mechanical strength of the final gel.[7]

Equipment:

  • Rotational rheometer with appropriate geometry (e.g., cone-plate or parallel-plate)

Procedure for Pre-Gelation Solution:

  • Prepare the polymer solution as described in the synthesis protocol, but without adding the accelerator to prevent premature gelation.

  • Load the sample onto the rheometer.

  • Perform a viscosity sweep over a range of shear rates relevant to reservoir flow conditions (e.g., 0.1 to 100 s⁻¹).

  • Measure the viscosity as a function of shear rate to determine the non-Newtonian behavior of the solution.

Procedure for Post-Gelation (Cured Gel):

  • Cure the gel directly on the rheometer plate or carefully place a pre-cured gel sample.

  • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region (LVER).

  • Measure the storage modulus (G') and loss modulus (G'') as a function of frequency. A higher G' indicates a more elastic and stronger gel.

DOT Script for Rheological Testing Workflow:

Rheology_Workflow cluster_pregel Pre-Gelation cluster_postgel Post-Gelation start Prepare Polymer Solution/Gel viscosity_sweep Viscosity Sweep vs. Shear Rate start->viscosity_sweep frequency_sweep Oscillatory Frequency Sweep start->frequency_sweep measure_moduli Measure G' and G'' frequency_sweep->measure_moduli

Caption: Workflow for rheological characterization of pre- and post-gelation materials.

Core Flooding Test

Core flooding experiments simulate the flow of fluids through a reservoir rock sample (core) to evaluate the effectiveness of the EOR treatment.[8]

Equipment:

  • Core flooding apparatus (core holder, pumps, pressure transducers, effluent collector)

  • Sandstone or carbonate core plugs saturated with crude oil and brine

Procedure:

  • Core Preparation:

    • Saturate the core plug with brine to determine its pore volume and permeability to water (Kw).

    • Flood the core with crude oil to establish irreducible water saturation (Swi) and calculate the original oil in place (OOIP).

  • Waterflooding:

    • Inject brine into the core at a constant rate until no more oil is produced. This establishes the residual oil saturation after secondary recovery (Sorw).

  • Polymer Gel Treatment:

    • Inject the DAP-crosslinked polymer solution (gelant) into the core.

    • Allow the gelant to shut-in and cure within the core for a predetermined time at reservoir temperature.

  • Post-Treatment Waterflooding:

    • Inject brine again into the core and measure the additional oil recovered.

  • Calculate Recovery Factor:

    • The enhanced oil recovery is calculated as the percentage of OOIP recovered during the post-treatment waterflooding stage.

DOT Script for Core Flooding Experiment:

Core_Flooding_Workflow cluster_setup Core Preparation cluster_flooding Flooding Stages cluster_analysis Analysis saturate_brine Saturate Core with Brine saturate_oil Flood with Oil (Establish OOIP) saturate_brine->saturate_oil waterflood Primary Waterflooding saturate_oil->waterflood inject_gel Inject Polymer Gelant waterflood->inject_gel shut_in Shut-in for Gelation inject_gel->shut_in post_waterflood Secondary Waterflooding shut_in->post_waterflood measure_recovery Measure Additional Oil Recovery post_waterflood->measure_recovery calculate_rf Calculate Recovery Factor measure_recovery->calculate_rf

Caption: Experimental workflow for core flooding to evaluate EOR performance.

Data Presentation

The following tables provide a template for presenting quantitative data from the characterization of DAP-crosslinked hydrogels for EOR applications.

Table 1: Synthesis Parameters and Gelation Time

Formulation IDAcrylamide (wt%)DAP (mol% of AM)Initiator (ppm)Temperature (°C)Gelation Time (hours)
DAP-Gel-151500504
DAP-Gel-252500502.5
DAP-Gel-371500503
DAP-Gel-4511000502

Table 2: Rheological Properties of Cured Gels

Formulation IDStorage Modulus (G') at 1 Hz (Pa)Loss Modulus (G'') at 1 Hz (Pa)Tan Delta (G''/G')
DAP-Gel-15050.10
DAP-Gel-212080.07
DAP-Gel-38060.08
DAP-Gel-4655.50.08

Table 3: Core Flooding Results

Formulation IDPermeability (mD)Porosity (%)OOIP (mL)Recovery after Waterflooding (%)Additional Recovery after Gel Treatment (%)Total Recovery (%)
DAP-Gel-15002015451257
DAP-Gel-25002015.2441862
DAP-Gel-35002014.8461561
Control (Water)5002015.145045

Signaling Pathways and Logical Relationships

The primary mechanism of action for DAP-crosslinked gels in EOR is physical, not based on biological signaling pathways. The logical relationship involves the placement of the gel to alter fluid flow paths within the reservoir.

DOT Script for Mechanism of Action:

EOR_Mechanism cluster_injection Injection Phase cluster_effect Reservoir Effect cluster_outcome Result inject_gelant Inject DAP-Polymer Gelant gelation_in_situ In-situ Gelation inject_gelant->gelation_in_situ block_high_perm Block High-Permeability Zones gelation_in_situ->block_high_perm divert_flow Divert Water Flow block_high_perm->divert_flow improve_sweep Improve Sweep Efficiency divert_flow->improve_sweep enhance_recovery Enhanced Oil Recovery improve_sweep->enhance_recovery

Caption: Mechanism of enhanced oil recovery using in-situ gelation of DAP-crosslinked polymers.

Conclusion

This compound shows potential as a crosslinking agent for creating robust polymer gels for enhanced oil recovery applications. The protocols outlined above provide a framework for the synthesis, characterization, and performance evaluation of these materials. Further research is needed to optimize formulations for specific reservoir conditions and to fully understand the behavior of DAP-crosslinked gels in porous media. The provided data tables and workflows serve as a guide for systematic investigation in this area.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N,N'-Diacryloylpiperazine Concentration for Hydrogel Stiffness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diacryloylpiperazine (DAP) as a crosslinker to modulate hydrogel stiffness.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and why is it used as a crosslinker in hydrogels?

A1: this compound is a bifunctional crosslinking agent. Its two acryloyl groups can copolymerize with monomers (e.g., acrylamide (B121943), acrylic acid) to form a three-dimensional polymer network, which is the fundamental structure of a hydrogel. DAP is often chosen for its potential to create hydrogels with higher mechanical stiffness and improved hydrolytic stability compared to more common crosslinkers like N,N'-methylenebisacrylamide (MBA), particularly in alkaline conditions.[1]

Q2: How does the concentration of DAP affect the stiffness of the hydrogel?

A2: The concentration of DAP is directly proportional to the stiffness (Young's Modulus) of the hydrogel. A higher concentration of DAP leads to a higher crosslinking density within the polymer network. This denser network restricts the movement of polymer chains, resulting in a stiffer and less elastic hydrogel.[2][3] Conversely, a lower DAP concentration results in a softer, more flexible hydrogel with a higher swelling capacity.[4]

Q3: What is a typical molar ratio of monomer to DAP for hydrogel synthesis?

A3: The optimal molar ratio of monomer to DAP can vary significantly depending on the desired hydrogel properties and the specific monomer used. However, a common starting point for polyacrylamide-based hydrogels is a monomer to crosslinker molar ratio in the range of 40:1 to 100:1.[5] For achieving very high stiffness, a lower ratio (e.g., 20:1) might be explored, while for softer gels, a higher ratio (e.g., 200:1) could be appropriate. It is recommended to perform a concentration sweep to empirically determine the ideal ratio for your specific application.

Q4: Can DAP be used with different polymerization methods?

A4: Yes, DAP is compatible with various free-radical polymerization techniques commonly used for hydrogel synthesis. This includes thermal polymerization, initiated by heating a solution containing a thermal initiator like ammonium (B1175870) persulfate (APS), and photopolymerization, which uses a photoinitiator and UV light to initiate the reaction.

Q5: What are the key safety precautions when working with DAP?

A5: this compound, like many acrylamide-based reagents, should be handled with care. It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling of the powder should be done in a well-ventilated area or a fume hood to avoid inhalation. Consult the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Hydrogel does not form (remains a viscous liquid) 1. Insufficient DAP Concentration: The crosslinker concentration may be too low to form a stable network. 2. Ineffective Initiation: The initiator (e.g., APS/TEMED) may be old, or the concentration might be incorrect. The reaction temperature could also be too low for thermal initiation. 3. Presence of Oxygen: Dissolved oxygen in the reaction solution can inhibit free-radical polymerization.1. Increase DAP Concentration: Incrementally increase the molar ratio of DAP to the monomer. 2. Check Initiator System: Use fresh initiator solutions. Ensure the correct concentrations of both the initiator (e.g., APS) and the catalyst (e.g., TEMED) are used. If using thermal initiation, ensure the reaction temperature is appropriate. 3. Degas the Solution: Before adding the initiator, degas the monomer-DAP solution by bubbling nitrogen or argon gas through it, or by using a vacuum pump.
Hydrogel is too brittle and fractures easily 1. Excessive DAP Concentration: A very high crosslinking density can lead to a stiff but brittle hydrogel network. 2. High Total Monomer Concentration: A high overall polymer content can also contribute to brittleness.1. Decrease DAP Concentration: Reduce the molar ratio of DAP to the monomer to create a less dense and more flexible network. 2. Reduce Monomer Concentration: Lower the total concentration of the monomer in the pre-polymerization solution.
Inconsistent hydrogel stiffness between batches 1. Inaccurate Reagent Measurement: Small variations in the amount of DAP or initiator can lead to significant differences in stiffness. 2. Variable Polymerization Conditions: Inconsistent reaction times, temperatures, or UV light intensity can affect the extent of crosslinking. 3. Inhomogeneous Mixing: Poor mixing of the pre-polymerization solution can lead to localized areas of high and low crosslinking.1. Precise Measurements: Use a calibrated analytical balance for all solid reagents and calibrated pipettes for liquids. 2. Standardize Conditions: Ensure consistent polymerization time, temperature, and UV exposure for all samples. 3. Thorough Mixing: Ensure all components, especially the DAP and initiator, are fully dissolved and the solution is homogeneous before initiating polymerization.
Difficulty dissolving DAP Poor Solubility: DAP may have limited solubility in the chosen solvent at the desired concentration.Use a Co-solvent or Gentle Heating: Consider using a small amount of a water-miscible organic solvent to aid dissolution. Gentle heating and stirring can also improve solubility, but ensure the temperature does not initiate premature polymerization if a thermal initiator is present.

Data Presentation

Illustrative Relationship between DAP Concentration and Hydrogel Stiffness

The following table provides an illustrative example of how varying the concentration of this compound can influence the Young's Modulus of a hypothetical polyacrylamide-based hydrogel. These values are intended to be representative and the actual stiffness will depend on the specific experimental conditions.

Formulation IDMonomer Concentration (w/v)DAP Concentration (mol% relative to monomer)Initiator SystemResulting Young's Modulus (kPa)
DAP-H-0.510% Acrylamide0.5 mol%APS/TEMED~ 5 - 15
DAP-H-1.010% Acrylamide1.0 mol%APS/TEMED~ 20 - 40
DAP-H-2.010% Acrylamide2.0 mol%APS/TEMED~ 50 - 80
DAP-H-4.010% Acrylamide4.0 mol%APS/TEMED~ 100 - 150

Experimental Protocols

1. Protocol for Synthesis of Polyacrylamide-DAP Hydrogels

This protocol describes the preparation of polyacrylamide hydrogels crosslinked with this compound using a chemical initiator system.

  • Materials:

    • Acrylamide (monomer)

    • This compound (DAP) (crosslinker)

    • Ammonium persulfate (APS) (initiator)

    • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

    • Deionized water

  • Procedure:

    • Prepare a stock solution of 10% (w/v) APS in deionized water. Store at 4°C for up to one week.

    • In a beaker, dissolve the desired amount of acrylamide and DAP in deionized water to achieve the target monomer and crosslinker concentrations (refer to the data table for examples).

    • Gently stir the solution until all components are fully dissolved.

    • To remove dissolved oxygen, which inhibits polymerization, degas the solution by bubbling nitrogen gas through it for 15-20 minutes.

    • Add APS solution to the monomer-DAP solution (a typical final concentration is 0.05-0.1% w/v).

    • Add TEMED to catalyze the reaction (a typical final concentration is 0.1-0.2% v/v). The amount of TEMED can be adjusted to control the speed of gelation.

    • Quickly mix the solution and pipette it into a mold (e.g., between two glass plates with a spacer, or into a multi-well plate).

    • Allow the polymerization to proceed at room temperature for at least 30 minutes, or until a solid gel has formed.

    • After polymerization, carefully remove the hydrogel from the mold and immerse it in deionized water to wash away any unreacted components. The water should be changed several times over 24-48 hours.

2. Protocol for Measuring Hydrogel Stiffness using Tensile Testing

This protocol outlines a general procedure for measuring the Young's Modulus of a hydrogel sample.

  • Equipment:

    • Universal testing machine with a low-force load cell

    • Gripping fixtures suitable for soft materials

    • Caliper for measuring sample dimensions

  • Procedure:

    • Prepare a hydrogel sample in a defined shape, such as a dog-bone or rectangular strip, using a mold.

    • Equilibrate the hydrogel sample in deionized water or a buffer of choice.

    • Carefully measure the width and thickness of the central portion of the hydrogel sample using a caliper.

    • Mount the hydrogel sample into the grips of the tensile tester, ensuring it is securely held without being damaged.

    • Apply a tensile load to the sample at a constant strain rate (e.g., 10 mm/min).

    • Record the force and displacement data until the sample fractures.

    • Convert the force-displacement data to a stress-strain curve. Stress is calculated as force divided by the initial cross-sectional area, and strain is the change in length divided by the initial length.

    • The Young's Modulus (E) is determined from the initial linear portion of the stress-strain curve (typically in the 0-10% strain range).

Visualizations

Hydrogel_Stiffness_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis reagents Select Monomer, DAP, Initiator solution Prepare Pre-polymerization Solution reagents->solution degas Degas Solution solution->degas initiate Add Initiator & Catalyst degas->initiate polymerize Cast in Mold & Polymerize initiate->polymerize wash Wash Hydrogel polymerize->wash measure Measure Mechanical Properties wash->measure analyze Calculate Young's Modulus measure->analyze end end analyze->end Optimized Hydrogel

Caption: Experimental workflow for hydrogel synthesis and stiffness characterization.

DAP_Concentration_Effect dap_conc DAP Concentration crosslink_density Crosslinking Density dap_conc->crosslink_density increases stiffness Hydrogel Stiffness (Young's Modulus) crosslink_density->stiffness increases swelling Swelling Ratio crosslink_density->swelling decreases

Caption: Relationship between DAP concentration and hydrogel properties.

References

Technical Support Center: N,N'-Diacryloylpiperazine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in polymerization reactions.

Troubleshooting Guide: Slow Polymerization

Slow or incomplete polymerization is a common issue in free-radical polymerization. This guide provides a systematic approach to identifying and resolving the root causes when using this compound.

Problem: The polymerization reaction is proceeding slower than expected or has stalled.

Below is a troubleshooting workflow to diagnose and address the potential causes for slow polymerization.

G cluster_solutions Potential Solutions start Slow Polymerization Observed check_initiator 1. Verify Initiator System (Concentration, Activity, Type) start->check_initiator check_oxygen 2. Check for Oxygen Inhibition (Proper Degassing) check_initiator->check_oxygen Initiator OK sol_initiator Increase initiator concentration. Use fresh initiator. Ensure initiator solubility. check_initiator->sol_initiator Issue Found check_reagents 3. Assess Reagent Purity (Monomer, Crosslinker, Solvent) check_oxygen->check_reagents Degassing Sufficient sol_oxygen Improve degassing procedure (e.g., longer purge, freeze-pump-thaw). Work under an inert atmosphere. check_oxygen->sol_oxygen Issue Found check_temp 4. Evaluate Reaction Temperature check_reagents->check_temp Reagents Pure sol_reagents Purify monomer/crosslinker. Use fresh, high-purity solvent. check_reagents->sol_reagents Issue Found check_ph 5. Confirm pH of the System check_temp->check_ph Temperature Correct sol_temp Increase temperature (within limits). Ensure uniform heating. check_temp->sol_temp Issue Found solution Polymerization Optimized check_ph->solution pH Optimal sol_ph Adjust pH to optimal range for initiator decomposition. check_ph->sol_ph Issue Found

Caption: Troubleshooting workflow for slow polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of slow polymerization with DAP?

Oxygen inhibition is one of the most significant factors leading to slow or failed polymerization in free-radical systems.[1][2] Molecular oxygen is a potent radical scavenger that reacts with initiating and propagating radicals to form unreactive peroxy radicals, which terminate the polymerization chain.[3]

Solution:

  • Deoxygenation: Ensure the reaction mixture is thoroughly deoxygenated before initiating polymerization. Common methods include purging with an inert gas (e.g., nitrogen or argon) for an extended period (30-60 minutes) or performing several freeze-pump-thaw cycles.[4]

  • Inert Atmosphere: Conduct the entire polymerization process under a continuous blanket of an inert gas.[5]

Q2: How does the initiator concentration affect the polymerization rate and the final polymer?

The initiator concentration is a critical parameter. Generally, a higher initiator concentration leads to a faster polymerization rate because more primary radicals are generated to initiate polymer chains.[6][7] However, an excessively high initiator concentration can result in a lower average molecular weight and a polymer with inferior mechanical properties due to the formation of many short polymer chains and an increased rate of termination reactions.[7][8]

Data Summary: Effect of Initiator Concentration on Polymerization

Initiator ConcentrationPolymerization RateAverage Molecular WeightCrosslink Density (for Divinyl Monomers)
LowSlowerHigherPotentially Lower
OptimalModerate to FastHighOptimal
HighFastestLowerCan be high, but with shorter chains
Very HighFast, but may lead to uncontrolled exothermVery LowHigh, potentially brittle polymer

Note: This table presents general trends in free-radical polymerization as specific kinetic data for this compound is limited.

Q3: Can the reaction temperature influence the speed of my DAP polymerization?

Yes, temperature plays a crucial role. Increasing the reaction temperature generally accelerates the rate of polymerization.[8] This is because the decomposition of most common thermal initiators (like AIBN or persulfates) into radicals is a temperature-dependent process. A higher temperature leads to a faster rate of initiator decomposition and thus a higher concentration of initiating radicals.[5]

However, the temperature must be carefully controlled. Excessively high temperatures can lead to:

  • An uncontrolled, rapid polymerization that generates significant heat (autoacceleration), potentially compromising the integrity of the polymer.

  • A decrease in the final polymer's molecular weight as the rate of termination reactions also increases.[8]

  • Side reactions or degradation of the monomer or polymer.

Q4: My monomer or DAP crosslinker is old. Could this be the problem?

Yes, the purity of monomers and crosslinkers is vital for successful polymerization. Over time, acrylic monomers like those in DAP can undergo spontaneous polymerization or degradation, especially if not stored correctly (e.g., cool, dark, and dry conditions). Impurities can act as inhibitors or retarders, slowing down the reaction. It is always recommended to use fresh or purified reagents.

Q5: Does the pH of the reaction mixture matter for DAP polymerization?

The pH of the aqueous solution can significantly influence the kinetics of radical polymerization, especially when using certain initiators.[9] For instance, the decomposition rate of persulfate initiators can be pH-dependent. An investigation into the radical polymerization of acrylamide-based monomers found an extreme dependence on the pH of the solution, with a minimum rate in a neutral medium.[9] While specific data for DAP is scarce, it is advisable to buffer the reaction mixture to a consistent pH to ensure reproducibility, especially if the monomer or other components could alter the pH. The optimal pH will depend on the specific initiator system being used.

Experimental Protocols

General Protocol for Solution Polymerization of Acrylamide with a Crosslinker

This protocol provides a general framework. Concentrations and conditions should be optimized for your specific application.

  • Reagent Preparation:

    • Prepare a stock solution of the primary monomer (e.g., acrylamide) in the chosen solvent (e.g., deionized water or an organic solvent).

    • Prepare a stock solution of the this compound (DAP) crosslinker.

    • Prepare a fresh solution of the initiator (e.g., ammonium (B1175870) persulfate (APS) for aqueous solutions or AIBN for organic solutions).

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet, combine the desired amounts of the monomer and DAP crosslinker solutions.

    • If required, add a catalyst or accelerator (e.g., TEMED for APS-initiated systems).

  • Deoxygenation:

    • Purge the reaction mixture with a steady stream of inert gas (e.g., nitrogen) for 30-60 minutes while stirring to remove dissolved oxygen.[4]

  • Initiation:

    • While maintaining the inert atmosphere, add the initiator solution to the reaction mixture to start the polymerization.

    • Immerse the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 60-80 °C for AIBN, or room temperature for APS/TEMED).

  • Polymerization:

    • Allow the reaction to proceed for the predetermined time. The solution will typically become more viscous as the polymer forms. For hydrogels, gelation will be observed.

  • Termination and Purification:

    • Terminate the polymerization by cooling the reaction and exposing it to air.

    • Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol (B129727) or ethanol).

    • Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator, and dry it under vacuum to a constant weight.[4]

Visualizations

Free-Radical Polymerization Pathway

The following diagram illustrates the fundamental steps of free-radical polymerization, the mechanism by which this compound participates in forming a crosslinked polymer network.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_crosslinking 3. Crosslinking cluster_termination 4. Termination I2 Initiator (I-I) I_rad 2 I• (Primary Radicals) I2->I_rad Heat or Light IM_rad I-M• I_rad->IM_rad + Monomer (M) IMn_rad I-(M)n-M• IM_rad->IMn_rad + n(Monomers) DAP DAP (Crosslinker) IMn_rad->DAP P_dead Dead Polymer IMn_rad->P_dead + Radical Scavenger (e.g., Oxygen) or another Radical Network Crosslinked Network DAP->Network

Caption: Key stages of free-radical polymerization and crosslinking.

References

Technical Support Center: Mitigating Hydrogel Brittleness with N,N'-Diacryloylpiperazine (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for preventing hydrogel brittleness when using N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent.

Frequently Asked Questions (FAQs)

Q1: Why is my hydrogel brittle when using this compound (DAP) as a crosslinker?

A1: this compound (DAP) is considered a "stiff" chemical crosslinker due to its rigid piperazine (B1678402) ring structure. This rigidity can lead to a more brittle hydrogel network compared to more flexible crosslinkers like N,N'-methylenebis(acrylamide) (MBA).[1] While this stiffness can be advantageous for applications requiring high mechanical strength, it can also result in reduced elasticity and increased brittleness if not properly optimized.

Q2: What are the main factors influencing the mechanical properties of a DAP-crosslinked hydrogel?

A2: The primary factors include the concentration of the monomer, the concentration of the DAP crosslinker, and the polymerization conditions (e.g., temperature, initiator concentration).[2] The interplay between these factors determines the final network structure and, consequently, the hydrogel's mechanical properties.

Q3: How does the concentration of DAP affect the hydrogel's properties?

A3: Generally, increasing the concentration of a crosslinking agent leads to a higher crosslinking density.[3] This results in a stiffer hydrogel with a higher compressive modulus but can also decrease its ability to swell and increase its brittleness.[3][4] Finding the optimal DAP concentration is crucial for balancing stiffness and toughness.

Q4: Can I combine DAP with other crosslinkers?

A4: Yes, using a combination of a stiff crosslinker like DAP and a more flexible crosslinker can be a strategy to tune the mechanical properties of the hydrogel. This approach can help to create a network that is both strong and flexible, thereby reducing brittleness.

Troubleshooting Guide

Problem 1: The synthesized hydrogel is too brittle and fractures easily.

Cause: This is a common issue when using a stiff crosslinker like DAP, often due to an excessively high crosslinking density.

Solution:

  • Reduce DAP Concentration: Systematically decrease the molar ratio of DAP to the monomer. This will create a less densely crosslinked network, allowing for more chain flexibility and reducing brittleness.[4]

  • Introduce a More Flexible Crosslinker: Consider replacing a portion of the DAP with a more flexible crosslinker, such as N,N'-methylenebis(acrylamide) (MBA). This creates a hybrid network with improved toughness.

  • Decrease Monomer Concentration: Lowering the total polymer content can also lead to a softer, less brittle hydrogel.[1]

Problem 2: The hydrogel exhibits poor swelling capacity.

Cause: High crosslinking density restricts the polymer chains' ability to expand and absorb water.

Solution:

  • Lower DAP Concentration: A lower concentration of DAP will result in a larger mesh size within the hydrogel network, allowing for greater water uptake.[5]

  • Incorporate Hydrophilic Monomers: If your formulation allows, adding a more hydrophilic co-monomer can increase the overall hydrophilicity of the polymer network, promoting swelling.

Problem 3: The mechanical properties of the hydrogel are inconsistent between batches.

Cause: Inconsistent polymerization conditions can lead to variations in the hydrogel network structure.

Solution:

  • Control Polymerization Temperature: Ensure a consistent temperature during polymerization, as temperature can affect the reaction kinetics and the final network structure.[2]

  • Standardize Initiator and Accelerator Concentrations: Precisely measure and control the amounts of initiator (e.g., ammonium (B1175870) persulfate) and accelerator (e.g., TEMED) to ensure a consistent polymerization rate.

  • Degas the Pre-gel Solution: Oxygen can inhibit free-radical polymerization. Degassing the solution before adding the initiator and accelerator can lead to more consistent results.

Data Presentation

Table 1: Effect of Crosslinker Concentration on Hydrogel Mechanical Properties

Crosslinker ConcentrationTensile StrengthElongation at BreakCompressive ModulusSwelling RatioBrittleness
LowLowerHigherLowerHigherLow
OptimalHighModerateHighModerateModerate
HighModerate to HighLowVery HighLowHigh

This table provides a generalized summary based on established principles of polymer chemistry. Actual values will vary depending on the specific monomer system and experimental conditions.

Experimental Protocols

Protocol: Synthesis of a Polyacrylamide Hydrogel with Tunable Brittleness using DAP

This protocol describes the synthesis of a polyacrylamide hydrogel and provides guidance on how to adjust the formulation to control its mechanical properties.

Materials:

  • Acrylamide (B121943) (monomer)

  • This compound (DAP) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Prepare the Monomer Solution:

    • In a beaker, dissolve acrylamide and DAP in deionized water to achieve the desired final concentrations. For example, for a 10% (w/v) acrylamide solution, dissolve 1 g of acrylamide in a final volume of 10 mL of water.

    • The molar ratio of DAP to acrylamide is critical. Start with a low concentration of DAP (e.g., 1 mol% relative to acrylamide) and systematically increase it in subsequent experiments to observe the effect on brittleness.

  • Degassing:

    • Place the monomer solution in a vacuum chamber for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation and Polymerization:

    • Add the APS solution (typically 10% w/v in water) to the monomer solution. A common starting concentration is 10 µL of APS solution per 1 mL of monomer solution.

    • Add TEMED (accelerator) to initiate the polymerization. The amount of TEMED will affect the speed of gelation; a typical starting point is 1 µL of TEMED per 1 mL of monomer solution.

    • Gently swirl the solution to mix and immediately pour it into a mold of the desired shape.

  • Gelation:

    • Allow the solution to polymerize at room temperature. Gelation time will vary depending on the concentrations of APS and TEMED.

  • Hydration and Equilibration:

    • Once the gel has set, carefully remove it from the mold and place it in a large volume of deionized water or a suitable buffer to allow it to swell to equilibrium. This will also help to remove any unreacted monomers.

To Reduce Brittleness:

  • Decrease the concentration of DAP in Step 1.

  • Consider preparing a parallel batch where a portion of the DAP is replaced with an equimolar amount of a more flexible crosslinker like MBA.

Mandatory Visualization

G cluster_0 Crosslinker Properties cluster_1 Resulting Hydrogel Network Stiff Crosslinker (DAP) Stiff Crosslinker (DAP) Rigid & Brittle Network Rigid & Brittle Network Stiff Crosslinker (DAP)->Rigid & Brittle Network High Concentration Flexible Crosslinker (MBA) Flexible Crosslinker (MBA) Flexible & Tough Network Flexible & Tough Network Flexible Crosslinker (MBA)->Flexible & Tough Network Optimal Concentration G cluster_troubleshooting Troubleshooting Loop start Start: Prepare Monomer & DAP Solution degas Degas Solution start->degas add_initiator Add APS & TEMED degas->add_initiator polymerize Pour into Mold & Polymerize add_initiator->polymerize swell Swell in DI Water polymerize->swell characterize Characterize Mechanical Properties swell->characterize is_brittle Is it too brittle? characterize->is_brittle end End: Optimized Hydrogel is_brittle->end No adjust Adjust DAP/Monomer Concentration is_brittle->adjust Yes adjust->start Reformulate

References

Enhancing Protein Separation with N,N'-Diacryloylpiperazine (DAP): A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing N,N'-Diacryloylpiperazine (DAP) as a crosslinker in polyacrylamide gel electrophoresis (PAGE) to achieve superior protein separation. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the seamless integration of DAP into your laboratory workflows.

Troubleshooting Guide

This guide addresses common issues that may arise when working with DAP-crosslinked polyacrylamide gels.

Problem Potential Cause Recommended Solution
Slow or Incomplete Polymerization 1. Aged or inactive catalysts: Ammonium persulfate (APS) and Tetramethylethylenediamine (TEMED) can degrade over time. 2. Low ambient temperature: Polymerization is a temperature-dependent process. 3. Incorrect catalyst concentration: Insufficient APS or TEMED will slow down the reaction.1. Always prepare APS solution fresh daily. Store TEMED protected from light and ensure it has not expired. 2. Cast gels at a consistent room temperature (20-25°C). 3. For stacking gels, a slightly higher concentration of TEMED may be required to counteract the inhibitory effect of oxygen.
Brittle or Opaque Gels 1. Excessive crosslinker concentration: High concentrations of DAP can lead to a rigid and cloudy gel matrix.[1] 2. Precipitation of DAP: DAP may not be fully dissolved in the acrylamide (B121943) solution.1. Ensure the crosslinker concentration (%C) does not exceed 5%. Higher concentrations can render the gel opaque.[1] 2. Ensure the Acrylamide/DAP stock solution is well-dissolved. Gentle warming may be necessary, but allow the solution to return to room temperature before adding catalysts.
"Smiling" or Distorted Protein Bands 1. Uneven heat distribution: Excessive voltage during electrophoresis can cause the center of the gel to heat up more than the edges. 2. Improperly formed wells: Damaged or unevenly shaped wells can affect sample entry into the gel.1. Reduce the running voltage. If possible, run the gel in a cold room or with a cooling unit. 2. Be careful when removing the comb from the polymerized stacking gel. Rinse wells with running buffer to remove any unpolymerized acrylamide.
Poor Resolution of High Molecular Weight (HMW) Proteins 1. Inappropriate gel percentage (%T): A high percentage gel has smaller pores, which can impede the migration of large proteins. 2. Inefficient transfer to membrane: The increased mechanical strength of DAP gels might hinder the transfer of HMW proteins during Western blotting.1. Use a lower percentage acrylamide gel to increase the pore size.[2][3] 2. Optimize Western blot transfer conditions. Consider a wet transfer system, which is often more efficient for large proteins. Lowering the methanol (B129727) concentration in the transfer buffer can also aid in the transfer of HMW proteins.[3]
High Background with Coomassie Staining 1. Incomplete removal of SDS: Residual SDS can interfere with Coomassie dye binding to proteins, leading to background staining. 2. Contaminated staining or destaining solutions: Reagents can become contaminated with proteins over time.1. After electrophoresis, wash the gel 2-3 times with deionized water for 5 minutes each before staining to remove SDS.[4] 2. Use fresh, clean labware and prepare fresh staining and destaining solutions.

Frequently Asked Questions (FAQs)

1. What are the main advantages of using this compound (DAP) over N,N'-methylenebisacrylamide (bis-acrylamide)?

DAP, also known as Piperazine diacrylamide (B3188283) (PDA), offers several key advantages:

  • Increased Gel Strength: Gels crosslinked with DAP are mechanically stronger, making them easier to handle, especially at lower acrylamide concentrations.[1]

  • Improved Protein Separation: DAP can provide higher resolution of protein bands.[1]

  • Reduced Background with Silver Staining: The chemical structure of DAP results in significantly less background staining when using sensitive silver staining methods.[1]

2. Can I substitute DAP for bis-acrylamide in my existing PAGE protocols?

Yes, DAP can be directly substituted for bis-acrylamide without the need to change the polymerization protocols.[1] The same catalysts (APS and TEMED) and buffer systems can be used.

3. What is the recommended concentration of DAP to use?

The optimal concentration of DAP, like bis-acrylamide, depends on the total acrylamide concentration (%T) and the desired pore size. The crosslinker concentration (%C) should be kept at or below 5%, as higher concentrations can cause the gel to become opaque.[1]

4. How should I prepare and store DAP stock solutions?

A common stock solution is 30% T, 2.67% C. To prepare 500 ml of this solution, dissolve 146.0 g of acrylamide and 4.0 g of DAP in distilled water, bring to the final volume, filter, and store at 4°C in a dark bottle.[1] For best results, use the stock solution within one month.[1]

5. Does the increased gel strength from DAP affect protein transfer in Western blotting?

The increased mechanical strength of DAP-crosslinked gels might pose a challenge for the efficient transfer of high molecular weight (HMW) proteins. It is recommended to optimize your transfer conditions. For HMW proteins, a wet transfer system is generally more reliable than semi-dry methods.[3] Additionally, reducing the methanol concentration in the transfer buffer (to 10% or less) can improve the transfer of large proteins.[3] Adding a small amount of SDS (up to 0.1%) to the transfer buffer can also aid in the elution of proteins from the gel, but be mindful that this can also reduce binding to the membrane.[3]

Quantitative Data Summary

While specific quantitative comparisons of protein resolution between DAP and bis-acrylamide crosslinked gels are not extensively available in public literature, the following tables provide recommended acrylamide percentages for separating proteins of different molecular weight ranges, which are applicable to both DAP and bis-acrylamide crosslinked gels.

Table 1: Recommended Acrylamide Concentrations for Protein Separation

Acrylamide % (T)Protein Molecular Weight Range (kDa)
15%12 - 43
12%15 - 60
10%18 - 75
8%25 - 100
6%40 - 200
4-8% Gradient10 - 200+

Data compiled from general PAGE principles.

Table 2: Acrylamide/DAP Stock Solution Formulation (30% T, 2.67% C)

ComponentAmount for 500 mL
Acrylamide146.0 g
This compound (DAP)4.0 g
Distilled Waterto 500 mL

Based on the Bio-Rad technical bulletin for Piperazine di-Acrylamide.[1]

Experimental Protocols

Protocol 1: Casting a DAP-Crosslinked Polyacrylamide Gel (12% Resolving Gel)

Materials:

  • 30% Acrylamide/DAP Stock Solution (see Table 2)

  • 1.5 M Tris-HCl, pH 8.8

  • 0.5 M Tris-HCl, pH 6.8

  • 10% (w/v) SDS

  • 10% (w/v) Ammonium Persulfate (APS), freshly prepared

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Deionized water

  • Isopropanol (B130326) or water-saturated butanol

Procedure:

  • Assemble Gel Casting Apparatus: Thoroughly clean and assemble the glass plates and casting stand according to the manufacturer's instructions.

  • Prepare Resolving Gel Solution (10 mL):

    • 4.0 mL 30% Acrylamide/DAP Stock Solution

    • 2.5 mL 1.5 M Tris-HCl, pH 8.8

    • 0.1 mL 10% SDS

    • 3.3 mL Deionized Water

    • Mix gently.

  • Initiate Polymerization of Resolving Gel:

    • Add 50 µL of 10% APS.

    • Add 5 µL of TEMED.

    • Mix gently by swirling and immediately pour the solution into the gel cassette up to the desired height.

  • Overlay and Polymerize:

    • Carefully overlay the resolving gel with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface.

    • Allow the gel to polymerize for 30-60 minutes. A sharp interface will be visible.

  • Prepare Stacking Gel Solution (5 mL):

    • 0.83 mL 30% Acrylamide/DAP Stock Solution

    • 1.25 mL 0.5 M Tris-HCl, pH 6.8

    • 50 µL 10% SDS

    • 2.87 mL Deionized Water

    • Mix gently.

  • Pour Stacking Gel:

    • Pour off the overlaying alcohol and rinse the top of the resolving gel with deionized water. Dry thoroughly.

    • Add 25 µL of 10% APS and 5 µL of TEMED to the stacking gel solution.

    • Mix gently and immediately pour over the resolving gel.

    • Insert the comb, ensuring no air bubbles are trapped.

  • Final Polymerization:

    • Allow the stacking gel to polymerize for 30-45 minutes.

    • Once polymerized, the gel is ready for sample loading and electrophoresis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_casting Gel Casting cluster_run Electrophoresis A Assemble Gel Casting Apparatus B Prepare Resolving Gel Solution A->B D Add Catalysts & Pour Resolving Gel B->D C Prepare Stacking Gel Solution G Pour Stacking Gel & Insert Comb C->G E Overlay with Alcohol D->E F Polymerize Resolving Gel E->F F->C H Polymerize Stacking Gel G->H I Load Samples H->I J Run Electrophoresis I->J K Stain/Blot Gel J->K

Caption: Workflow for casting and running a DAP-crosslinked polyacrylamide gel.

Troubleshooting_Tree Start Problem with DAP-PAGE Polymerization Polymerization Issue? Start->Polymerization BandQuality Poor Band Quality? Start->BandQuality HMW_Issue HMW Protein Issue? Start->HMW_Issue SlowPoly Slow/Incomplete Polymerization->SlowPoly BrittleOpaque Brittle/Opaque Polymerization->BrittleOpaque Smiling Smiling/Distorted BandQuality->Smiling PoorRes Poor Resolution BandQuality->PoorRes PoorTransfer Poor Transfer (Western Blot) HMW_Issue->PoorTransfer CheckCatalysts Use Fresh APS Check TEMED SlowPoly->CheckCatalysts CheckTemp Ensure Room Temp SlowPoly->CheckTemp CheckDAP_Conc Ensure %C <= 5% BrittleOpaque->CheckDAP_Conc ReduceVoltage Reduce Voltage Use Cooling Smiling->ReduceVoltage OptimizeGel Optimize %T for Protein Size PoorRes->OptimizeGel OptimizeTransfer Use Wet Transfer Adjust Buffer PoorTransfer->OptimizeTransfer

Caption: Troubleshooting decision tree for DAP-crosslinked PAGE.

References

Technical Support Center: Silver Staining with N,N'-Diacryloylpiperazine (DAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N,N'-Diacryloylpiperazine (DAP) as a crosslinker in polyacrylamide gels for silver staining. DAP is an effective alternative to N,N'-methylene-bis-acrylamide (Bis), offering improved electrophoretic separation and reduced background staining, particularly with ammoniacal silver staining methods.[1]

Troubleshooting Guide: Reducing Background Staining

High background is a common issue in silver staining, potentially masking results and reducing sensitivity. This guide addresses specific problems you may encounter.

Problem 1: Yellowish Background and Poor Sensitivity

Potential Cause Recommended Solution
Residual Polymerization Catalysts: The commonly used catalyst system, tetramethylethylenediamine (TEMED) and ammonium (B1175870) persulfate (APS), can cause a yellow background stain, especially with prolonged development.[1][2]Consider using an alternative catalyst system to minimize background. A system composed of Dimethyl-piperazine or TEMED, potassium or ammonium persulfate, and sodium thiosulfate (B1220275) can produce gels with excellent mechanical and staining characteristics with less background.[1]
Incomplete Removal of Buffers/SDS: Substances like SDS, buffers, and salts in the gel can bind with silver, causing background staining.[3]Ensure thorough fixation and washing steps. Fixing the gel with an ethanol (B145695) and acetic acid solution immobilizes proteins while removing interfering substances. Extensive washing after fixing and before sensitization is crucial.[4]
Contaminated Reagents or Water: Trace impurities in water and reagents are a frequent source of background noise due to the high sensitivity of silver staining.Use high-purity, deionized water (conductivity < 1 µmho) for all solutions and washes.[5] Ensure all reagents are of high analytical grade.[6]

Problem 2: Dark, Uniform, or Mottled Background

Potential Cause Recommended Solution
Overdevelopment: Allowing the development step to proceed for too long will increase the background staining.[7]Monitor the development process closely and stop it when the bands of interest have reached the desired intensity relative to the background.[5] The development rate is highly temperature-dependent; using chilled developer can slow down the process for better control.[6]
Alkaline Hydrolysis of Crosslinker: With traditional Bis-acrylamide gels, alkaline conditions in some silver staining protocols can lead to hydrolysis of the crosslinker, producing formaldehyde (B43269) which reduces silver ions and causes background.[8]The use of this compound (DAP) is recommended as it is more resistant to alkaline hydrolysis. Its hydrolysis products (piperazine and acrylic acid) do not contribute to background formation.[8]
Contaminated Glassware/Equipment: Residues on glassware or staining trays can introduce impurities that lead to a mottled background.Ensure all equipment is impeccably clean. Washing with a detergent, followed by a rinse with ethanol or isopropanol, is recommended.[6]
Incorrect Temperature: Higher room temperatures (above 30°C) can contribute to increased background staining.Maintain optimal and consistent temperature conditions throughout the staining procedure.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (DAP) recommended for reducing background in silver staining?

A1: DAP is a crosslinker that offers significant advantages over the more common N,N'-methylene-bis-acrylamide (Bis). Gels crosslinked with DAP exhibit improved physical strength and better electrophoretic separation.[1] Crucially, DAP is more resistant to the alkaline hydrolysis that can occur during certain silver staining protocols. The hydrolysis of Bis can produce formaldehyde, which leads to non-specific silver reduction and high background. In contrast, the hydrolysis products of DAP, piperazine (B1678402) and acrylic acid, do not cause this issue, resulting in a clearer background.[8]

Q2: Can I use my standard silver staining protocol with DAP-crosslinked gels?

A2: Yes, in most cases, you can use standard silver staining protocols. However, DAP is particularly beneficial for ammoniacal silver staining methods, where it significantly reduces background.[1] Regardless of the protocol, meticulous attention to washing steps, reagent purity, and temperature control remains critical for optimal results.[4]

Q3: My bands are faint, but the background is still high. What should I do?

A3: This issue often points to a problem with either the sensitization step or the silver impregnation time.

  • Sensitization: A sensitization step, for example with sodium thiosulfate, can significantly boost the efficiency and contrast of the staining.

  • Silver Impregnation: Reducing the silver nitrate (B79036) incubation time can help lower the background.[6] However, ensure it is long enough for sufficient silver to bind to the proteins.

  • Washing: Be cautious with washing steps after silver impregnation, as excessive washing can remove silver from the protein bands, leading to faint staining.[3]

Q4: How can I ensure my results are reproducible?

A4: Reproducibility in silver staining can be challenging. To improve consistency:

  • Standardize timings: Carefully time each incubation step.

  • Control temperature: Maintain a consistent temperature for all steps, as the rate of development is highly temperature-dependent.[5]

  • Use fresh solutions: Prepare developer and other sensitive solutions fresh.[9]

  • Consistent Gel Thickness: Use gels of a consistent thickness, as this affects diffusion rates.[4]

Q5: Is silver staining with DAP-crosslinked gels compatible with mass spectrometry?

A5: Traditional silver staining protocols are often incompatible with mass spectrometry analysis because the reagents can interfere with the process. However, there are specialized protocols and kits designed to be mass spectrometry-compatible. These methods often improve protein sensitivity while reducing background without using formaldehyde or glutaraldehyde. When using DAP, it is still crucial to follow a mass spectrometry-compatible silver staining protocol if you plan downstream analysis.

Experimental Protocol: Silver Staining of DAP-Crosslinked Gels

This protocol is a general guideline and may require optimization for specific applications. It incorporates steps to minimize background staining.

Solutions:

  • Fixing Solution: 50% Methanol, 10% Acetic Acid

  • Washing Solution: High-purity deionized water

  • Sensitizing Solution: 0.02% Sodium Thiosulfate (prepare fresh)

  • Silver Solution: 0.1% Silver Nitrate (store in a dark bottle)

  • Developing Solution: 2% Sodium Carbonate, 0.04% Formaldehyde (prepare fresh and chill before use)

  • Stopping Solution: 5% Acetic Acid

Procedure:

  • Fixation: After electrophoresis, place the DAP-crosslinked gel in the Fixing Solution for at least 30 minutes. This step can be extended overnight.[10]

  • Washing: Wash the gel extensively with high-purity deionized water. Perform at least three washes of 10-15 minutes each to completely remove the fixative and any residual SDS.[4][7]

  • Sensitization: Immerse the gel in the fresh Sensitizing Solution for exactly 1 minute.[9]

  • Rinsing: Briefly rinse the gel with deionized water for 20-30 seconds. Repeat this two to three times.[9]

  • Silver Impregnation: Place the gel in the Silver Solution for 20 minutes. This step should be done with gentle agitation and protected from light.[6]

  • Rinsing: Briefly rinse the gel with deionized water for 20-30 seconds.[9]

  • Development: Transfer the gel to the chilled Developing Solution. Watch the gel closely. Protein bands should appear within 2-10 minutes. If the developer turns yellow or a precipitate forms, discard it and add fresh developer.[9]

  • Stopping: When the bands have reached the desired intensity, pour off the developer and add the Stopping Solution. Agitate for at least 10 minutes.[9]

  • Final Wash and Storage: Wash the gel with deionized water and it can be stored in 1% acetic acid at 4°C.[9]

Visual Guides

Silver_Staining_Workflow cluster_prep Gel Preparation cluster_stain Staining Protocol cluster_result Result gel Run DAP-crosslinked Polyacrylamide Gel fix 1. Fixation (Methanol/Acetic Acid) gel->fix Removes SDS, interfering ions wash1 2. Extensive Washing (DI Water) fix->wash1 Crucial for low background sens 3. Sensitization (Sodium Thiosulfate) wash1->sens Enhances sensitivity rinse1 4. Rinsing (DI Water) sens->rinse1 silver 5. Silver Impregnation (Silver Nitrate) rinse1->silver Binds Ag+ to proteins rinse2 6. Rinsing (DI Water) silver->rinse2 dev 7. Development (Sodium Carbonate/ Formaldehyde) rinse2->dev Reduces Ag+ to metallic silver stop 8. Stopping (Acetic Acid) dev->stop Halts development result Visualize and Document Low Background Gel stop->result Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start High Background Observed cause1 Reagent/Water Quality start->cause1 cause2 Inadequate Washing start->cause2 cause3 Overdevelopment start->cause3 cause4 Contamination start->cause4 cause5 Suboptimal Crosslinker (if not using DAP) start->cause5 sol1 Use High-Purity Reagents and Water cause1->sol1 sol2 Increase Wash Duration/ Volume Post-Fixation cause2->sol2 sol3 Monitor Development Closely/ Use Chilled Developer cause3->sol3 sol4 Ensure Clean Glassware and Trays cause4->sol4 sol5 Use this compound (DAP) as Crosslinker cause5->sol5

References

Technical Support Center: Controlling Hydrogel Swelling with N,N'-Diacryloylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the swelling ratio of hydrogels using N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and characterization of hydrogels crosslinked with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Hydrogel fails to form (remains a viscous solution) 1. Insufficient initiator or crosslinker concentration: The polymerization and/or crosslinking reaction may not have proceeded to completion. 2. Inhibitors present: Oxygen in the reaction mixture or impurities in the reagents can inhibit free radical polymerization. 3. Incorrect reaction temperature or time: The polymerization conditions may not be optimal for the chosen initiator.1. Increase initiator and/or DAP concentration: Gradually increase the concentration of the initiator and DAP in small increments. 2. Degas the solution: Purge the monomer solution with an inert gas (e.g., nitrogen or argon) before adding the initiator to remove dissolved oxygen. Ensure high purity of all monomers and solvents. 3. Optimize reaction conditions: Adjust the temperature according to the initiator's half-life. Ensure sufficient reaction time for complete polymerization.
Hydrogel is brittle and fractures easily 1. High crosslinking density: DAP is a rigid crosslinker, and a high concentration can lead to a tightly crosslinked network with low flexibility. 2. Low water content during polymerization: A low solvent concentration can result in a denser, more brittle polymer network.1. Decrease DAP concentration: Systematically reduce the molar ratio of DAP to the primary monomer. 2. Increase solvent content: Increase the amount of solvent in the pre-polymerization solution to create a more porous and flexible network. 3. Incorporate a more flexible co-crosslinker: Consider using a blend of DAP and a more flexible crosslinker like N,N'-methylenebis(acrylamide) (MBA).
Low or inconsistent swelling ratio 1. High DAP concentration: The rigid nature of DAP restricts the expansion of the polymer network. 2. Incomplete swelling: The hydrogel may not have reached equilibrium swelling. 3. Inaccurate measurement of swollen or dry weight: Errors in blotting excess surface water or incomplete drying can lead to inaccurate results.1. Optimize DAP concentration: Refer to the data tables to select a DAP concentration that aligns with the desired swelling ratio. 2. Increase swelling time: Allow the hydrogel to swell for an extended period (e.g., 48-72 hours), with periodic measurements until the weight stabilizes. 3. Refine measurement technique: Ensure consistent and gentle blotting of the swollen hydrogel. Dry the hydrogel to a constant weight in a vacuum oven at a moderate temperature to avoid degradation.
Slow swelling kinetics 1. Dense network structure: The rigid crosslinks formed by DAP can create a network with a small mesh size, hindering water diffusion. 2. Hydrophobic interactions: Depending on the primary monomer, hydrophobic domains may slow down water uptake.1. Decrease DAP concentration: A lower crosslinking density will result in a larger mesh size, facilitating faster water ingress. 2. Incorporate hydrophilic co-monomers: The inclusion of more hydrophilic monomers can enhance the overall hydrophilicity of the hydrogel network, promoting faster swelling.

Frequently Asked Questions (FAQs)

Q1: How does the concentration of this compound affect the swelling ratio of the hydrogel?

A1: The concentration of DAP, as a crosslinking agent, is inversely proportional to the equilibrium swelling ratio of the hydrogel. Increasing the concentration of DAP leads to a higher crosslinking density, which results in a more tightly bound polymer network. This restricted network has less space to accommodate water molecules, thus reducing the overall swelling capacity.

Q2: What is the impact of using a "stiff" crosslinker like this compound compared to a more "flexible" crosslinker like N,N'-methylenebis(acrylamide) (MBA)?

A2: The rigidity of the crosslinker significantly influences the hydrogel's properties.

  • Swelling: Stiff crosslinkers like DAP generally result in hydrogels with lower swelling ratios compared to flexible crosslinkers like MBA at the same molar concentration. This is because the rigid structure of DAP restricts the conformational freedom of the polymer chains.

  • Mechanical Properties: Hydrogels crosslinked with DAP tend to be more rigid and may exhibit higher mechanical strength but can also be more brittle. In contrast, flexible crosslinkers often yield more elastic and pliable hydrogels.

  • Swelling Kinetics: The swelling process may be slower in DAP-crosslinked hydrogels due to a more constrained network structure, which can hinder the diffusion of water molecules.

Q3: Can I control the pH-responsiveness of my hydrogel when using this compound?

A3: Yes. While DAP itself is not pH-responsive, the overall pH sensitivity of the hydrogel is determined by the primary monomer(s) used in the formulation. If you incorporate ionizable monomers, such as acrylic acid or methacrylic acid, the resulting hydrogel will exhibit pH-responsive swelling behavior. The concentration of DAP will still modulate the magnitude of this swelling response across different pH values.

Q4: What are the key parameters to consider when designing an experiment to control the swelling ratio with this compound?

A4: The primary parameters to consider are:

  • Molar ratio of monomer to DAP: This is the most direct way to control the crosslinking density and, consequently, the swelling ratio.

  • Type and concentration of the primary monomer: The hydrophilicity and ionic nature of the main monomer will significantly impact swelling.

  • Initiator concentration: This affects the rate of polymerization and can influence the network formation.

  • Solvent concentration during polymerization: This determines the initial polymer volume fraction and can affect the porosity of the final hydrogel.

  • Temperature and pH of the swelling medium: These external stimuli can greatly influence the swelling of hydrogels, especially those containing responsive monomers.

Quantitative Data

The following table provides representative data on how varying the concentration of this compound can influence the equilibrium swelling ratio (ESR) of a hypothetical poly(acrylic acid) hydrogel. Please note that these are illustrative values, and actual results will vary depending on the specific experimental conditions.

DAP Concentration (mol% relative to monomer) Equilibrium Swelling Ratio (g/g) Observations
0.5450 ± 30High swelling, very soft and fragile gel
1.0320 ± 25Good swelling, soft gel
2.0180 ± 15Moderate swelling, more robust gel
3.090 ± 10Low swelling, rigid and potentially brittle gel
5.045 ± 5Very low swelling, very rigid gel

Experimental Protocols

Protocol 1: Synthesis of a pH-Responsive Hydrogel using this compound

This protocol describes the synthesis of a poly(acrylic acid) hydrogel crosslinked with DAP.

Materials:

  • Acrylic acid (AA)

  • This compound (DAP)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • In a beaker, dissolve the desired amount of acrylic acid and this compound in deionized water.

  • Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen.

  • While continuing the nitrogen purge, add the APS solution, followed by the TEMED accelerator.

  • Immediately pour the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or as determined by your specific system.

  • Once polymerized, carefully remove the hydrogel from the mold and immerse it in a large volume of deionized water to wash away unreacted monomers and initiator. Change the water frequently for 2-3 days.

Protocol 2: Measurement of Equilibrium Swelling Ratio (ESR)

Procedure:

  • Take the washed hydrogel samples and blot them gently with a lint-free wipe to remove excess surface water.

  • Weigh the hydrogel to obtain the initial swollen weight (Ws_initial).

  • Lyophilize or dry the hydrogel in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved. This is the dry weight (Wd).

  • Immerse the dried hydrogel in a swelling medium of known pH and temperature.

  • At regular intervals, remove the hydrogel, blot the surface, and weigh it (Wt).

  • Continue this process until the weight of the hydrogel remains constant over several measurements, indicating that equilibrium has been reached. This final weight is the equilibrium swollen weight (Ws_eq).

  • Calculate the Equilibrium Swelling Ratio (ESR) using the following formula: ESR = (Ws_eq - Wd) / Wd

Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Swelling Characterization prep Prepare Monomer and DAP Solution degas Degas with Nitrogen prep->degas init Add Initiator (APS) and Accelerator (TEMED) degas->init poly Polymerize in Mold init->poly wash Wash Hydrogel poly->wash dry Dry to Constant Weight (Wd) wash->dry swell Swell to Equilibrium (Ws_eq) dry->swell calc Calculate Swelling Ratio swell->calc

Caption: Experimental workflow for hydrogel synthesis and swelling characterization.

logical_relationship dap_conc DAP Concentration crosslink_density Crosslinking Density dap_conc->crosslink_density increases mesh_size Network Mesh Size crosslink_density->mesh_size decreases swelling_ratio Equilibrium Swelling Ratio crosslink_density->swelling_ratio decreases stiffness Hydrogel Stiffness crosslink_density->stiffness increases mesh_size->swelling_ratio increases

Caption: Relationship between DAP concentration and hydrogel properties.

Technical Support Center: N,N'-Diacryloylpiperazine (DAP) in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diacryloylpiperazine (DAP) in polymerization processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and what are its primary applications in polymerization?

This compound (DAP) is a bifunctional crosslinking agent. Its two acryloyl groups are reactive towards free-radical polymerization.[1] DAP is frequently used as a crosslinker in the synthesis of hydrogels, particularly polyacrylamide gels.[1][2][3] The rigid piperazine (B1678402) ring structure of DAP imparts significant structural integrity to the polymer matrix, resulting in highly crosslinked polymers with increased toughness, modulus, and solvent resistance.[1] It is characterized as a hydrophobic crosslinker, which influences the swelling behavior and internal structure of hydrogels.[1]

Q2: What are the general solubility characteristics of this compound (DAP)?

DAP is an off-white solid powder with limited solubility in many common solvents.[2][3][4] Its solubility is a critical factor to consider during the planning of polymerization experiments. Qualitative solubility information is summarized in the table below.

Q3: My this compound (DAP) is not dissolving. What can I do?

Difficulty in dissolving DAP is a common issue due to its low solubility. Here are several strategies you can employ:

  • Solvent Selection: Choose an appropriate solvent. While DAP has low water solubility, it is slightly soluble in some organic solvents. Depending on your polymerization system, using a co-solvent might be a viable option. For instance, adding a small amount of a compatible organic solvent in which DAP is more soluble could aid in its dissolution in an aqueous system.

  • Heating: Gently heating the solvent while stirring can increase the solubility of DAP. However, be cautious not to initiate premature polymerization if a thermal initiator is already present. It is advisable to dissolve DAP in the solvent before adding the initiator.

  • Sonication: Using an ultrasonic bath can help to break down aggregates and enhance the dissolution of DAP powder.

  • pH Adjustment: For aqueous systems, adjusting the pH might influence the solubility, although specific data on the effect of pH on DAP solubility is limited.

Q4: What are the consequences of incomplete dissolution of DAP during polymerization?

Incomplete dissolution of DAP can have several negative impacts on the resulting polymer:

  • Non-uniform Polymer Network: Undissolved DAP particles will lead to a heterogeneous polymer matrix with areas of high and low crosslinking density. This can result in inconsistent material properties.

  • Reduced Mechanical Strength: The overall mechanical integrity of the hydrogel or polymer may be compromised due to the lack of a uniform crosslinked network.

  • Opacity: The presence of undissolved particles can cause the final polymer to be opaque or cloudy rather than transparent.

  • Inconsistent Swelling Behavior: A non-uniform network will lead to unpredictable and inconsistent swelling characteristics of the hydrogel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound.

Issue 1: Solid particles or cloudiness observed in the monomer solution.

  • Cause: Incomplete dissolution of this compound (DAP).

  • Solution:

    • Refer to the solubility data table to ensure you are using a suitable solvent.

    • Try heating the solution gently with stirring. Ensure the temperature remains below the activation temperature of your initiator.

    • Use sonication to aid dissolution.

    • Consider using a co-solvent system. For aqueous polymerizations, the addition of a water-miscible organic solvent may help.

    • Filter the monomer solution before initiating polymerization to remove any undissolved particles, though this will reduce the effective crosslinker concentration.

Issue 2: The final polymer/hydrogel is brittle or has poor mechanical properties.

  • Cause A: Non-uniform crosslinking due to poor DAP solubility.

    • Solution: Ensure complete dissolution of DAP before initiating polymerization by following the steps outlined in Issue 1.

  • Cause B: Incorrect DAP concentration.

    • Solution: Verify the calculations for the amount of DAP required. If solubility is a persistent issue, it might be necessary to work with a lower, more soluble concentration of DAP or consider a more soluble crosslinking agent.

Issue 3: The polymerization reaction is slow or incomplete.

  • Cause: While less common, undissolved DAP could potentially interfere with the initiator or monomer accessibility, although this is not a widely reported issue. The primary concern is the resulting network structure.

  • Solution: The main focus should be on ensuring all components are fully dissolved and the reaction mixture is homogeneous before initiation.

Data Presentation

Table 1: Solubility of this compound (DAP) in Various Solvents

SolventSolubilityReference
WaterVery slightly soluble[5]
ChloroformSlightly soluble[2]
MethanolSlightly soluble[2]
Dimethyl Sulfoxide (DMSO)May be soluble[4]

Note: The provided solubility data is qualitative. It is highly recommended to perform small-scale solubility tests with your specific solvent system and DAP batch before proceeding with large-scale polymerization.

Experimental Protocols

Protocol: General Procedure for Aqueous-Based Hydrogel Synthesis using DAP as a Crosslinker

  • Preparation of Monomer Solution:

    • In a suitable reaction vessel, add the desired amount of deionized water (or buffer solution).

    • Add the primary monomer (e.g., acrylamide) and stir until fully dissolved.

  • Dissolution of DAP (Critical Step):

    • Weigh the required amount of DAP.

    • Slowly add the DAP powder to the monomer solution while stirring vigorously.

    • If DAP does not dissolve completely at room temperature, gently heat the solution (e.g., to 40-50 °C) with continuous stirring. Use a magnetic stirrer with a hot plate.

    • Alternatively, place the vessel in an ultrasonic bath until the solution becomes clear.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Initiation of Polymerization:

    • Cool the monomer solution to the desired reaction temperature.

    • Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

    • Add the initiator (e.g., ammonium (B1175870) persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED) for redox initiation, or a photoinitiator for UV-initiated polymerization).

  • Polymerization:

    • Allow the polymerization to proceed for the specified time at the appropriate temperature. For photopolymerization, expose the solution to a UV light source.[6]

  • Post-Polymerization Processing:

    • Once polymerization is complete, the resulting hydrogel can be purified by swelling in a large excess of deionized water for several days to remove unreacted monomers and initiator.

Mandatory Visualization

Troubleshooting_DAP_Solubility cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_resolution Resolution Start Start: DAP Polymerization Issue Issue Encountered: Incomplete Dissolution (Cloudy solution, visible particles) Start->Issue Solvent Step 1: Verify Solvent Choice Is it appropriate for DAP? Issue->Solvent Troubleshoot Heat Step 2: Apply Gentle Heating (e.g., 40-50°C) with stirring Solvent->Heat If issue persists Success Success: Clear Solution Proceed with Polymerization Solvent->Success If successful Sonication Step 3: Use Sonication Heat->Sonication If issue persists Heat->Success If successful CoSolvent Step 4: Consider a Co-solvent Sonication->CoSolvent If issue persists Sonication->Success If successful CoSolvent->Success If successful Failure Persistent Issue: Re-evaluate formulation or consider alternative crosslinker CoSolvent->Failure If unsuccessful

Caption: Troubleshooting workflow for this compound (DAP) solubility issues.

References

Technical Support Center: Optimizing Initiator Concentration for N,N'-Diacryloylpiperazine (DAP) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of N,N'-Diacryloylpiperazine (DAP). The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the role of an initiator in this compound (DAP) polymerization?

An initiator is a chemical species that, upon activation by heat or a chemical reaction, generates free radicals. These free radicals react with DAP monomers, initiating a chain reaction that leads to the formation of long polymer chains. The concentration of the initiator is a critical parameter that significantly influences the polymerization kinetics, the molecular weight of the resulting polymer, and the overall monomer conversion.

Q2: Which initiators are commonly used for the polymerization of acrylamide-based monomers like DAP in aqueous solutions?

For the free-radical polymerization of acrylamide (B121943) and bis-acrylamide monomers in aqueous solutions, redox initiator systems are frequently employed. A common and effective system is the combination of Ammonium Persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the accelerator or catalyst.[1][2][3][4] APS generates the free radicals, and TEMED accelerates the rate of this radical formation.[4]

Q3: How does initiator concentration affect the molecular weight of the resulting polymer?

In free-radical polymerization, the molecular weight of the polymer is generally inversely proportional to the initiator concentration.[5][6] A higher initiator concentration leads to a greater number of initial radicals, resulting in the simultaneous growth of many polymer chains. This competition for monomer units leads to shorter chains and a lower average molecular weight.[5][6][7] Conversely, a lower initiator concentration generates fewer polymer chains, allowing each chain to grow longer, which results in a higher average molecular weight.[5]

Q4: What is the impact of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is typically proportional to the square root of the initiator concentration.[5] Therefore, increasing the initiator concentration will accelerate the overall polymerization rate, potentially leading to a higher monomer conversion within a specific timeframe.[5] However, an excessively high initiator concentration can cause premature termination of growing polymer chains, which may negatively affect the final conversion and the mechanical properties of the polymer.[5][7]

Q5: Why is it important to degas the reaction mixture before adding the initiator?

Oxygen present in the reaction mixture can inhibit free-radical polymerization. It acts as a radical scavenger, reacting with and quenching the initial free radicals generated by the initiator. This can lead to an induction period where no polymerization occurs, or it can result in incomplete polymerization. To ensure a consistent and efficient reaction, it is crucial to remove dissolved oxygen from the monomer solution by degassing (e.g., by sparging with an inert gas like nitrogen or argon) before adding the initiator system.[6]

Troubleshooting Guide

Issue Potential Cause Related to Initiator Suggested Solution
Slow or No Polymerization Insufficient Initiator Concentration: The concentration of the initiator (e.g., APS) may be too low to generate enough free radicals to overcome any inhibitors present and effectively initiate polymerization.[5][6]- Increase the initiator concentration in incremental steps (e.g., by 20-30%).- Ensure the APS solution is freshly prepared, as it can degrade over time.[4]
Inadequate Accelerator Concentration: The concentration of the accelerator (e.g., TEMED) may be too low to effectively catalyze the formation of free radicals from the initiator.- Increase the TEMED concentration. The ratio of APS to TEMED can be optimized for the specific reaction conditions.
Presence of Inhibitors: The DAP monomer may contain inhibitors to prevent premature polymerization during storage. Oxygen from the atmosphere is also a potent inhibitor.- If the monomer contains a high concentration of inhibitors, consider passing it through an inhibitor removal column.- Thoroughly degas the monomer solution before adding the initiator system.[6]
Polymerization is Too Fast and Uncontrolled Excessive Initiator/Accelerator Concentration: A high concentration of the initiator system can lead to a very rapid, exothermic reaction that is difficult to control and may result in a heterogeneous polymer network.[6]- Decrease the concentration of both APS and TEMED. A systematic reduction will help in achieving a more controlled polymerization rate.
Low Molecular Weight of the Final Polymer High Initiator Concentration: An excess of initiator generates a large number of polymer chains, with each chain having a shorter length, leading to a lower average molecular weight.[5][6]- Decrease the initiator concentration. This will result in the formation of fewer, but longer, polymer chains.[5][6]- Consider using a chain transfer agent if a lower initiator concentration is not a viable option for achieving the desired conversion rate.
High Polydispersity Index (PDI) of the Polymer Non-uniform Initiation: An inconsistent generation of free radicals can lead to a broad distribution of polymer chain lengths, resulting in a high PDI.- Ensure that the initiator and accelerator are fully dissolved and homogeneously mixed into the reaction medium before polymerization begins. This will promote a more uniform initiation process.

Data Presentation

The following tables provide illustrative data on the expected trends when varying the initiator concentration for the polymerization of an acrylamide-based monomer system. Note: This data is based on general principles of free-radical polymerization and should be adapted and optimized for your specific this compound system.

Table 1: Effect of APS Concentration on Polymerization of a 10% (w/v) Acrylamide-based Solution

APS Concentration (mg/100 mL)TEMED Concentration (µL/100 mL)Polymerization Time (minutes)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
25100> 60< 70> 150,0002.5
50100~ 30~ 85~ 100,0002.1
100100~ 15~ 95~ 60,0001.9
200100< 10> 98~ 35,0002.2

Table 2: Effect of Initiator Concentration on Mechanical Properties of a Hydrogel

Initiator System ConcentrationGelation Time (minutes)Compressive Strength (kPa)Swelling Ratio (%)
Low> 45HighHigh
Optimal15 - 30HighModerate
High< 10LowLow

Experimental Protocols

Protocol for Optimizing Initiator Concentration for DAP Polymerization

This protocol outlines a general procedure for determining the optimal initiator concentration for the free-radical polymerization of this compound in an aqueous solution using the APS/TEMED redox initiator system.

Materials:

  • This compound (DAP)

  • Ammonium Persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • Deionized water (or appropriate buffer)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., glass vial or flask with a magnetic stir bar)

  • Syringes and needles

Procedure:

  • Preparation of Monomer Solution:

    • In the reaction vessel, dissolve a known amount of DAP in deionized water to achieve the desired monomer concentration (e.g., 5-15 wt%).

    • Ensure complete dissolution with the aid of magnetic stirring.

  • Deoxygenation:

    • Purge the monomer solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution's surface throughout the reaction.

  • Preparation of Initiator Solutions:

    • Prepare a fresh 10% (w/v) solution of APS in deionized water. It is recommended to prepare this solution daily.[4]

    • Use TEMED as supplied.

  • Initiation of Polymerization:

    • While stirring the deoxygenated monomer solution, add the desired volume of the APS solution using a microliter syringe.

    • Immediately after, add the desired volume of TEMED to the reaction mixture. The polymerization reaction should begin shortly after the addition of TEMED.

  • Polymerization:

    • Allow the reaction to proceed at a constant temperature (typically room temperature for APS/TEMED systems).

    • Monitor the progress of the polymerization by observing the increase in viscosity. The formation of a solid gel indicates that polymerization has occurred.

    • The reaction time will depend on the initiator concentration and temperature.

  • Termination and Purification:

    • Once the desired level of polymerization is achieved, the reaction can be terminated by exposing the polymer to air.

    • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator residues.

    • The purified polymer can then be dried, for example, by lyophilization.

  • Characterization:

    • Determine the monomer conversion gravimetrically or by spectroscopic methods.

    • Analyze the molecular weight (Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Evaluate the mechanical properties of the resulting hydrogel, if applicable.

Mandatory Visualization

Initiator_Concentration_Effect cluster_input Initiator Concentration cluster_output Polymer Properties Low_Initiator Low Rate Polymerization Rate Low_Initiator->Rate Slow MW Molecular Weight Low_Initiator->MW High PDI Polydispersity Low_Initiator->PDI Potentially High Optimal_Initiator Optimal Optimal_Initiator->Rate Controlled Optimal_Initiator->MW Desired Optimal_Initiator->PDI Low High_Initiator High High_Initiator->Rate Fast/Uncontrolled High_Initiator->MW Low High_Initiator->PDI Potentially High

Caption: Logical relationship of initiator concentration to polymer properties.

Troubleshooting_Workflow start Polymerization Issue Observed slow_rxn Slow or No Polymerization? start->slow_rxn fast_rxn Polymerization Too Fast? slow_rxn->fast_rxn No increase_initiator Increase Initiator/Accelerator Concentration slow_rxn->increase_initiator Yes low_mw Low Molecular Weight? fast_rxn->low_mw No decrease_initiator Decrease Initiator/Accelerator Concentration fast_rxn->decrease_initiator Yes low_mw->decrease_initiator Yes end Re-evaluate Polymer Properties low_mw->end No check_reagents Check Reagent Freshness & Degas Thoroughly increase_initiator->check_reagents check_reagents->end decrease_initiator->end

Caption: Troubleshooting workflow for DAP polymerization issues.

References

effect of temperature on N,N'-Diacryloylpiperazine crosslinking efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Diacryloylpiperazine (DAP) crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effect of temperature on DAP crosslinking efficiency and to offer troubleshooting support for related experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the crosslinking efficiency of this compound (DAP)?

A1: In free-radical polymerization, increasing the reaction temperature generally increases the rate of decomposition of the initiator, leading to a higher concentration of free radicals. This, in turn, can increase the rate of the crosslinking reaction and the overall crosslinking efficiency. For acrylamide-based hydrogels, higher polymerization temperatures have been shown to result in shorter gelation times and stronger final gel strength.[1] This is attributed to increased molecular mobility of the polymer chains, allowing for more effective crosslinking.[1]

Q2: How does the crosslinking temperature affect the properties of the final hydrogel?

A2: The crosslinking temperature has a significant impact on the final properties of the hydrogel. A higher crosslinking efficiency, typically achieved at higher temperatures, results in a denser polymer network. This denser network structure generally leads to:

  • Decreased Swelling Ratio: A more tightly crosslinked hydrogel has less space to accommodate water molecules, thus reducing its equilibrium swelling ratio.[2][3][4]

  • Increased Mechanical Strength: A higher crosslinking density enhances the mechanical integrity of the hydrogel, leading to increased stiffness and compressive strength.

  • Altered Porosity: The pore size of the hydrogel is also influenced by the crosslinking density, which can be critical for applications such as drug delivery and tissue engineering.

Q3: What is a typical temperature range for DAP crosslinking reactions?

A3: The optimal temperature for DAP crosslinking can depend on the specific monomer system and the initiator used. For thermally initiated free-radical polymerization of acrylamide-based hydrogels, temperatures can range from room temperature (around 25°C) up to 85°C or even higher.[1] For redox-initiated systems, the reaction can often be carried out at room temperature. It is important to consider the decomposition kinetics of the chosen initiator to select an appropriate temperature.

Q4: My hydrogel did not form, and I am left with a viscous solution. What could be the cause?

A4: Failure of a hydrogel to form, resulting in a viscous solution, is a common issue that can be attributed to several factors. These include problems with the initiator, insufficient crosslinker concentration, or the presence of inhibitors. For a more detailed guide to troubleshooting this issue, please refer to the Troubleshooting Guide section below.

Quantitative Data Summary

The following tables summarize the expected effects and available quantitative data on the influence of temperature on DAP crosslinking and hydrogel properties.

Table 1: Effect of Temperature on Gelation Kinetics of Acrylamide-Based Hydrogels

Temperature (°C)Gelation Time (hours)Final Gel Strength (G*) (Pa)
65~21~10
85~12~16
105~7~16

Data adapted from a study on a related acrylamide-based hydrogel system crosslinked with polyethylenimine.[1] A similar trend is expected for DAP-crosslinked hydrogels.

Table 2: Expected Effect of Crosslinking Temperature on DAP-Crosslinked Hydrogel Properties

PropertyEffect of Increasing TemperatureRationale
Crosslinking Efficiency IncreasesHigher initiator decomposition rate and polymer chain mobility.[1]
Equilibrium Swelling Ratio DecreasesDenser network structure with smaller pores.[2][3]
Mechanical Strength IncreasesHigher crosslink density leads to a more robust network.
Gelation Time DecreasesFaster reaction kinetics at higher temperatures.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound-Crosslinked Poly(N-isopropylacrylamide) (PNIPAM) Hydrogel

This protocol describes the synthesis of a thermo-responsive PNIPAM hydrogel using DAP as the crosslinker.

Materials:

  • N-isopropylacrylamide (NIPAM)

  • This compound (DAP)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • Dissolve NIPAM (e.g., 1 g) and DAP (e.g., 0.02 g, 2 wt% of monomer) in deionized water (e.g., 10 mL) in a glass vial.

    • Stir the solution until all components are fully dissolved. The solubility of DAP in water is limited, so gentle warming may be required.

  • Initiator and Accelerator Preparation:

    • Prepare a 10% (w/v) solution of APS in deionized water.

    • Use TEMED as received.

  • Degassing:

    • Purge the monomer solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiation of Polymerization:

    • To the degassed monomer solution, add the APS solution (e.g., 50 µL) and TEMED (e.g., 20 µL).

    • Mix the solution thoroughly by gentle swirling or inversion.

  • Gelation:

    • Pour the reaction mixture into a mold of the desired shape.

    • Allow the polymerization to proceed at the desired temperature. For example, for room temperature polymerization, let it stand for several hours or overnight. For elevated temperature polymerization, place the mold in an oven or water bath at the set temperature (e.g., 50°C) for a specified time (e.g., 2-4 hours).

  • Purification:

    • After gelation, remove the hydrogel from the mold and immerse it in a large volume of deionized water to remove unreacted monomers, initiator, and other impurities.

    • Change the water periodically (e.g., every 12 hours) for 2-3 days.

  • Characterization:

    • The swelling ratio and mechanical properties of the purified hydrogel can then be characterized.

Troubleshooting Guides

Issue 1: The hydrogel did not form, resulting in a viscous liquid.

This is a common problem in hydrogel synthesis. The following workflow can help diagnose and resolve the issue.

Troubleshooting_Gel_Formation start Problem: No Gel Formation (Viscous Liquid) check_initiator Check Initiator System start->check_initiator check_crosslinker Check Crosslinker start->check_crosslinker check_oxygen Check for Oxygen Inhibition start->check_oxygen check_monomer Check Monomer Purity start->check_monomer sub_initiator Initiator (APS/TEMED): - Old or improperly stored? - Incorrect concentrations used? check_initiator->sub_initiator sub_crosslinker DAP Crosslinker: - Insufficient concentration? - Not fully dissolved? check_crosslinker->sub_crosslinker sub_oxygen Oxygen Inhibition: - Was the solution properly degassed? check_oxygen->sub_oxygen sub_monomer Monomer Purity: - Inhibitor present in monomer? check_monomer->sub_monomer solution_initiator Solution: - Use fresh APS and TEMED. - Verify concentrations. sub_initiator->solution_initiator solution_crosslinker Solution: - Increase DAP concentration. - Ensure complete dissolution (gentle warming may help). sub_crosslinker->solution_crosslinker solution_oxygen Solution: - Increase degassing time (e.g., >30 min). - Ensure a good seal during polymerization. sub_oxygen->solution_oxygen solution_monomer Solution: - Use fresh, high-purity monomer. - Consider passing through an inhibitor removal column. sub_monomer->solution_monomer

Caption: Troubleshooting workflow for hydrogel formation failure.

Issue 2: The resulting hydrogel is too soft or has a low mechanical strength.

A weak hydrogel is often an indication of low crosslinking efficiency.

Troubleshooting_Weak_Gel start Problem: Weak Hydrogel increase_crosslinker Increase Crosslinker Concentration start->increase_crosslinker increase_temp Increase Polymerization Temperature start->increase_temp increase_time Increase Polymerization Time start->increase_time sub_crosslinker Rationale: Higher DAP concentration leads to a denser network. increase_crosslinker->sub_crosslinker sub_temp Rationale: Higher temperature increases reaction kinetics and crosslinking efficiency. increase_temp->sub_temp sub_time Rationale: Allows the reaction to proceed to a higher conversion. increase_time->sub_time solution_crosslinker Action: Incrementally increase the weight percentage of DAP relative to the monomer. sub_crosslinker->solution_crosslinker solution_temp Action: Increase the polymerization temperature (e.g., from room temp to 50-60°C). sub_temp->solution_temp solution_time Action: Extend the polymerization time (e.g., from 4 hours to overnight). sub_time->solution_time

Caption: Troubleshooting guide for improving hydrogel mechanical strength.

Logical Relationships

The following diagram illustrates the relationship between the key experimental variable (temperature) and the resulting hydrogel properties.

Temp_Effect_Relationship temp Increase in Polymerization Temperature kinetics Increased Reaction Kinetics temp->kinetics efficiency Higher Crosslinking Efficiency / Density kinetics->efficiency gel_time Decreased Gelation Time kinetics->gel_time inverse relationship swelling Decreased Swelling Ratio efficiency->swelling inverse relationship strength Increased Mechanical Strength efficiency->strength direct relationship

Caption: Effect of temperature on crosslinking and hydrogel properties.

References

strategies to improve the biocompatibility of N,N'-Diacryloylpiperazine hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the biocompatibility of N,N'-Diacryloylpiperazine (DAP) hydrogels.

Disclaimer

Due to the limited publicly available research specifically on the biocompatibility of this compound (DAP) hydrogels, some of the guidance provided below is based on established principles for hydrogel biomaterials in general. Researchers are encouraged to perform thorough characterization and validation for their specific applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DAP) and why is it used in hydrogels?

This compound (DAP) is a chemical crosslinker used to form hydrogels. Its two acryloyl groups can participate in polymerization reactions, creating a three-dimensional network that can absorb large amounts of water or biological fluids. Piperazine-based polymers are of interest in biomaterials due to their potential for biocompatibility and stability.[1][2]

Q2: What are the potential biocompatibility issues with DAP hydrogels?

Like many synthetic hydrogels, potential biocompatibility issues with DAP hydrogels can include:

  • Cytotoxicity: Unreacted monomers, crosslinkers, or initiators remaining in the hydrogel after polymerization can be toxic to cells.[3][4]

  • Inflammatory Response: The hydrogel material itself or degradation byproducts may trigger an inflammatory response from the immune system.[5][6]

  • Poor Cell Adhesion: The inherent surface properties of the hydrogel may not be conducive to cell attachment and proliferation.[7]

Q3: How can I improve the biocompatibility of my DAP hydrogels?

Several strategies can be employed to enhance the biocompatibility of DAP hydrogels:

  • Purification: Thoroughly wash the hydrogels after polymerization to remove any unreacted and potentially toxic components.

  • Monomer/Crosslinker Concentration: Optimize the concentration of DAP and other monomers to ensure complete polymerization and minimize residual monomers.

  • Incorporate Natural Polymers: Blend or co-polymerize with natural polymers like gelatin, hyaluronic acid, or chitosan (B1678972) to improve biocompatibility and cell adhesion.[8][9]

  • Surface Modification: Modify the hydrogel surface with cell-adhesive peptides (e.g., RGD sequences) or proteins to promote cell attachment.[7]

  • Controlled Degradation: Design the hydrogel to degrade into non-toxic byproducts at a rate that matches tissue regeneration.

Q4: What are the key in vitro assays to assess the biocompatibility of DAP hydrogels?

Standard in vitro assays to evaluate biocompatibility include:

  • Cytotoxicity Assays: Such as the MTT assay or Live/Dead staining, to assess the effect of the hydrogel on cell viability and proliferation.[10][11][12][13][14][15]

  • Cell Adhesion and Spreading Assays: To observe how well cells attach to and spread on the hydrogel surface.

  • Inflammatory Cytokine Secretion Assays: Using techniques like ELISA to measure the release of pro-inflammatory cytokines from immune cells cultured with the hydrogel.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in In Vitro Assays

Symptoms:

  • Low cell viability in MTT or other viability assays.

  • High number of dead cells observed with Live/Dead staining.

  • Poor cell morphology or cell lysis.

Potential Cause Troubleshooting Steps
Incomplete Polymerization 1. Optimize Initiator Concentration: Ensure the concentration of the initiator (e.g., APS/TEMED) is sufficient for complete polymerization. 2. Control Polymerization Temperature: Maintain the recommended temperature for the specific initiator system used. 3. Extend Polymerization Time: Increase the polymerization time to ensure all monomers have reacted.
Residual Monomers/Crosslinkers 1. Thorough Washing: After polymerization, wash the hydrogels extensively with sterile phosphate-buffered saline (PBS) or cell culture medium to leach out unreacted components. Change the washing solution frequently over 24-48 hours. 2. Solvent Extraction: For non-cell-laden hydrogels, consider extraction with a suitable solvent (e.g., ethanol/water mixtures) followed by extensive washing with PBS to remove residual chemicals.
Leachable Impurities 1. Use High-Purity Reagents: Ensure that the DAP, monomers, and initiators are of high purity and suitable for biomedical applications.
Issue 2: Poor Cell Adhesion and Spreading on the Hydrogel Surface

Symptoms:

  • Cells remain rounded and do not spread.

  • Low cell attachment efficiency.

  • Detachment of cells during culture.

Potential Cause Troubleshooting Steps
Hydrophilic/Inert Surface 1. Surface Coating: Coat the hydrogel surface with extracellular matrix (ECM) proteins like fibronectin, collagen, or laminin (B1169045) to provide cell adhesion sites. 2. Incorporate Cell-Adhesive Peptides: Covalently attach cell-adhesive peptides containing the RGD (arginine-glycine-aspartic acid) sequence to the hydrogel network during or after polymerization.
Incorrect Surface Stiffness 1. Adjust Crosslinker Density: Vary the concentration of DAP to alter the mechanical stiffness of the hydrogel. Different cell types have optimal stiffness requirements for adhesion and proliferation.
Cell Seeding Density 1. Optimize Seeding Density: A very low cell density may not provide sufficient cell-cell contacts to promote adhesion. Conversely, a very high density can lead to overcrowding and detachment.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from biocompatibility experiments.

Table 1: In Vitro Cytotoxicity of Modified DAP Hydrogels (MTT Assay)

Hydrogel FormulationDAP Concentration (%)ModificationCell Viability (%) after 24hCell Viability (%) after 72h
Control (DAP only)1None75 ± 568 ± 6
Formulation A1Increased Washing Time88 ± 482 ± 5
Formulation B1Gelatin Blend (5%)95 ± 391 ± 4
Formulation C1RGD Surface Functionalization92 ± 488 ± 5

Table 2: Cell Adhesion on Modified DAP Hydrogels

Hydrogel FormulationDAP Concentration (%)ModificationAdherent Cells/mm² (after 24h)
Control (DAP only)1None150 ± 20
Formulation B1Gelatin Blend (5%)450 ± 35
Formulation C1RGD Surface Functionalization600 ± 40

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is adapted for assessing the cytotoxicity of hydrogel extracts.[15][16][17][18][19]

Materials:

  • DAP hydrogel samples

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Selected cell line (e.g., L929 fibroblasts)

Procedure:

  • Hydrogel Extract Preparation:

    • Sterilize DAP hydrogel samples (e.g., by UV irradiation).

    • Incubate the hydrogels in a complete cell culture medium at a surface area-to-volume ratio of 3 cm²/mL for 24-72 hours at 37°C.

    • Collect the medium (this is the hydrogel extract) and filter it through a 0.22 µm syringe filter.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Remove the culture medium and replace it with 100 µL of the hydrogel extract.

    • Include a negative control (fresh culture medium) and a positive control (e.g., 10% DMSO in culture medium).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Cell Viability (%) = (Absorbance of sample / Absorbance of negative control) x 100

Protocol 2: Live/Dead Viability/Cytotoxicity Assay

This protocol is for visualizing live and dead cells cultured on or within hydrogels.[10][20][21]

Materials:

  • DAP hydrogel-cell constructs

  • Sterile phosphate-buffered saline (PBS)

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1)

Procedure:

  • Staining Solution Preparation:

    • Prepare a working solution of Calcein-AM (for live cells, green fluorescence) and Ethidium homodimer-1 (for dead cells, red fluorescence) in sterile PBS according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein-AM and 4 µM Ethidium homodimer-1.

  • Staining:

    • Gently wash the hydrogel-cell constructs twice with sterile PBS.

    • Add a sufficient volume of the staining solution to completely cover the constructs.

    • Incubate for 30-45 minutes at room temperature, protected from light.

  • Imaging:

    • Carefully remove the staining solution and wash the constructs once with PBS.

    • Immediately visualize the stained cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

Visualizations

G cluster_0 Strategies to Improve DAP Hydrogel Biocompatibility cluster_1 Modification Strategies A Initial DAP Hydrogel Formulation B Biocompatibility Assessment A->B Test C Issues Identified? B->C D Optimized Biocompatible Hydrogel C->D No E Purification (Washing) C->E Yes (e.g., Cytotoxicity) F Incorporate Natural Polymers C->F Yes (e.g., Poor Adhesion) G Surface Modification (e.g., RGD) C->G Yes (e.g., Poor Adhesion) H Optimize Crosslinker Density C->H Yes (e.g., Incorrect Stiffness) E->B Re-evaluate F->B Re-evaluate G->B Re-evaluate H->B Re-evaluate

Caption: Workflow for improving the biocompatibility of DAP hydrogels.

G cluster_0 Experimental Workflow for Biocompatibility Assessment A DAP Hydrogel Synthesis B Sterilization & Washing A->B C In Vitro Cell Culture B->C D Cytotoxicity Assay (e.g., MTT) C->D E Cell Adhesion & Morphology Analysis C->E F Inflammation Assay (e.g., ELISA) C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: Experimental workflow for assessing DAP hydrogel biocompatibility.

G cluster_0 Troubleshooting High Cytotoxicity A High Cytotoxicity Observed B Check for Unreacted Monomers/Crosslinkers A->B C Increase Washing Time/Efficiency B->C Likely E Check Polymerization Conditions B->E Unlikely D Re-evaluate Cytotoxicity C->D F Optimize Initiator/Temperature/Time E->F Likely G Verify Purity of Reagents E->G Unlikely F->D G->D Pure H Source High-Purity DAP and Monomers G->H Impure H->D

Caption: Decision-making flowchart for troubleshooting high cytotoxicity in DAP hydrogels.

References

Technical Support Center: Refining Purification Methods for N,N'-Diacryloylpiperazine (DAP) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification methods for N,N'-Diacryloylpiperazine (DAP) polymers. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (DAP) polymer synthesis?

The most common impurities include unreacted this compound monomer, residual initiators (e.g., ammonium (B1175870) persulfate), and low-molecular-weight oligomers. The presence of these impurities can significantly impact the polymer's properties and performance in downstream applications.

Q2: Why is purification of DAP polymers important?

Purification is critical to ensure the final polymer product has the desired physicochemical properties and to remove any potentially toxic or interfering substances. Residual monomers, for instance, can be cytotoxic and may affect the mechanical strength and swelling behavior of hydrogels.

Q3: What are the primary methods for purifying DAP polymers?

The two primary methods for purifying DAP polymers are precipitation and dialysis .

  • Precipitation involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate out, leaving impurities behind in the solution.

  • Dialysis utilizes a semi-permeable membrane to separate the larger polymer molecules from smaller impurity molecules based on differential diffusion rates across the membrane.

Q4: How can I assess the purity of my DAP polymer after purification?

Purity can be assessed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To detect and quantify residual monomer.[1]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and identify the presence of low-molecular-weight species.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for quantifying residual monomers.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of DAP polymers.

Problem Possible Causes Suggested Solutions
Low Polymer Yield After Precipitation 1. The polymer is partially soluble in the non-solvent. 2. The polymer concentration in the initial solution is too low. 3. Insufficient volume of non-solvent was added. 4. The polymer precipitate is too fine and passes through the filter.1. Select a non-solvent in which the polymer is completely insoluble. Test on a small scale first. 2. Increase the initial polymer concentration. 3. Add the non-solvent dropwise until no more precipitate is formed. 4. Use a finer filter paper or a centrifugation step to collect the precipitate.
Residual Monomer Detected by NMR After Precipitation 1. Inefficient precipitation, leading to co-precipitation of the monomer. 2. Insufficient washing of the polymer pellet.1. Re-dissolve the polymer and repeat the precipitation process. 2. Wash the polymer pellet thoroughly with fresh non-solvent multiple times.
Slow or Incomplete Purification by Dialysis 1. The molecular weight cut-off (MWCO) of the dialysis membrane is too small. 2. The volume of the dialysis buffer (dialysate) is insufficient. 3. Infrequent changes of the dialysate. 4. The polymer solution is too viscous, hindering diffusion.1. Choose a membrane with an MWCO that is significantly smaller than the polymer's molecular weight but large enough for impurities to pass through. 2. Use a large volume of dialysate (e.g., 100 times the sample volume). 3. Change the dialysate frequently (e.g., every 4-6 hours for the first 24 hours). 4. Dilute the polymer solution to reduce its viscosity.
Polymer Sample Lost During Dialysis 1. The MWCO of the dialysis membrane is too large. 2. The dialysis tubing is not properly sealed or has a leak.1. Select a membrane with a smaller MWCO. 2. Ensure the dialysis tubing is securely clamped and check for any perforations before use.
Changes in Polymer Molecular Weight Distribution After Purification 1. (Precipitation) Preferential precipitation of higher molecular weight chains. 2. (Dialysis) Loss of lower molecular weight polymer chains through the membrane.1. Optimize the solvent/non-solvent system and the rate of non-solvent addition. 2. Use a dialysis membrane with a smaller MWCO.

Quantitative Data Summary

The following tables provide illustrative data on the effectiveness of different purification methods for DAP polymers. The actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Purification Methods for Removal of Residual DAP Monomer

Purification Method Initial Monomer Content (%) Final Monomer Content (%) Monomer Removal Efficiency (%) Polymer Yield (%)
Precipitation (Acetone) 5.20.884.692
Precipitation (Methanol) 5.21.178.895
Dialysis (MWCO 3.5 kDa) 5.20.394.288
Dialysis (MWCO 10 kDa) 5.20.590.485

Table 2: Effect of Purification on Molecular Weight Distribution of DAP Polymers

Purification Method Mn ( g/mol ) Pre-purification Mn ( g/mol ) Post-purification Mw ( g/mol ) Pre-purification Mw ( g/mol ) Post-purification Polydispersity Index (PDI) Pre-purification Polydispersity Index (PDI) Post-purification
Precipitation (Acetone) 15,00018,50035,00042,0002.332.27
Dialysis (MWCO 3.5 kDa) 15,00016,20035,00037,5002.332.31

Experimental Protocols

Protocol 1: Purification of DAP Polymers by Precipitation
  • Dissolution: Dissolve the crude DAP polymer in a suitable solvent (e.g., deionized water, N,N-dimethylformamide) to a concentration of 5-10% (w/v). Ensure the polymer is fully dissolved.

  • Precipitation: Slowly add a non-solvent (e.g., acetone, methanol, or a mixture) to the polymer solution while stirring vigorously. Continue adding the non-solvent until the polymer precipitates out of the solution. A cloudy appearance indicates the onset of precipitation.

  • Isolation: Collect the precipitated polymer by filtration using a Buchner funnel or by centrifugation.

  • Washing: Wash the polymer pellet multiple times with the non-solvent to remove any remaining impurities.

  • Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.

Protocol 2: Purification of DAP Polymers by Dialysis
  • Sample Preparation: Dissolve the crude DAP polymer in a suitable solvent (e.g., deionized water) to a concentration of 1-2% (w/v).

  • Dialysis Tubing Preparation: Cut the dialysis tubing of the desired molecular weight cut-off (MWCO) to the required length and prepare it according to the manufacturer's instructions.

  • Loading: Load the polymer solution into the dialysis bag and seal both ends securely with clamps.

  • Dialysis: Immerse the sealed dialysis bag in a large beaker containing the dialysate (the same solvent used to dissolve the polymer). The volume of the dialysate should be at least 100 times the volume of the sample. Stir the dialysate gently.

  • Dialysate Exchange: Change the dialysate every 4-6 hours for the first 24 hours, and then every 12 hours for the next 48 hours.

  • Recovery: After dialysis is complete, recover the purified polymer solution from the dialysis bag.

  • Drying: Lyophilize (freeze-dry) the polymer solution to obtain the purified solid polymer.

Mandatory Visualizations

experimental_workflow_precipitation cluster_dissolution Dissolution cluster_precipitation Precipitation cluster_isolation Isolation & Washing cluster_drying Drying dissolve Dissolve crude DAP polymer in a suitable solvent precipitate Add non-solvent to precipitate the polymer dissolve->precipitate isolate Collect precipitate by filtration or centrifugation precipitate->isolate wash Wash the polymer pellet with non-solvent isolate->wash dry Dry the purified polymer in a vacuum oven wash->dry

Caption: Workflow for DAP polymer purification by precipitation.

experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Drying dissolve Dissolve crude DAP polymer load Load polymer solution into dialysis bag dissolve->load prep_tube Prepare dialysis tubing prep_tube->load dialyze Immerse in dialysate and stir load->dialyze exchange Periodically exchange dialysate dialyze->exchange recover Recover purified polymer solution exchange->recover dry Lyophilize to obtain solid polymer recover->dry

Caption: Workflow for DAP polymer purification by dialysis.

troubleshooting_logic start Start Purification check_purity Assess Polymer Purity (NMR, SEC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Purification Complete is_pure->end Yes troubleshoot Troubleshoot Purification Method is_pure->troubleshoot No troubleshoot->start

Caption: Logical workflow for troubleshooting DAP polymer purification.

References

Technical Support Center: N,N'-Diacryloylpiperazine (DAP) Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing N,N'-Diacryloylpiperazine (DAP) crosslinking reactions by adjusting the pH.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound (DAP) crosslinking with primary amines?

A1: The optimal pH for DAP crosslinking with primary amines is in the slightly basic range, typically between pH 8.0 and 9.5 . This pH range offers a favorable balance between the nucleophilicity of the primary amine and the stability of the DAP crosslinker. At this pH, a significant fraction of the primary amine is in its deprotonated, more nucleophilic form, which is necessary to attack the activated double bonds of the acryloyl groups in DAP via a Michael addition reaction.

Q2: Why is a slightly basic pH recommended?

A2: A slightly basic pH is recommended for two main reasons:

  • Enhanced Nucleophilicity of the Amine: The reacting species in the Michael addition is the deprotonated primary amine. The pKa of the ammonium (B1175870) group of most primary amines is in the range of 9 to 11. At a pH close to or slightly below the pKa, there is a sufficient concentration of the more reactive, unprotonated amine to facilitate the crosslinking reaction.

  • Minimizing Amide Hydrolysis: While a more basic pH would further increase the concentration of the nucleophilic amine, it also significantly increases the rate of hydrolysis of the amide bonds within the DAP molecule. This hydrolysis is a competing reaction that leads to the degradation of the crosslinker and a reduction in crosslinking efficiency.

Q3: What happens if the pH is too low (acidic)?

A3: At acidic pH (below 7), the crosslinking efficiency is significantly reduced. This is because the primary amine will be predominantly in its protonated, ammonium form (R-NH3+). This form is not nucleophilic and cannot initiate the Michael addition reaction. Furthermore, acidic conditions can promote the formation of by-products.

Q4: What are the consequences of using a pH that is too high (strongly basic)?

A4: In a strongly basic environment (pH > 10), the rate of amide hydrolysis of DAP becomes a significant issue. The hydroxide (B78521) ions will attack the carbonyl carbons of the amide groups, leading to the cleavage of the crosslinker. This degradation of DAP will compete with the desired crosslinking reaction, resulting in lower crosslinking density and potentially unstable products.

Q5: How does the stability of the piperazine (B1678402) ring influence the reaction?

A5: The piperazine ring itself is generally stable across a wide pH range under typical reaction conditions for crosslinking. However, extreme pH values and high temperatures can lead to its degradation over extended periods. For most crosslinking protocols, the stability of the acryloyl groups and the amide bonds is the more critical factor to consider.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no crosslinking pH is too low (acidic). The primary amine is protonated and non-nucleophilic.Increase the pH of the reaction buffer to the optimal range of 8.0-9.5. Use a buffer system that can maintain this pH throughout the reaction (e.g., borate (B1201080) or bicarbonate buffers).
pH is too high (strongly basic). The DAP crosslinker is degrading due to amide hydrolysis.Decrease the pH to the optimal range. If a higher pH is required for other reasons, consider reducing the reaction time and temperature to minimize hydrolysis.
Incorrect buffer selection. The buffer components may be interfering with the reaction.Use a non-nucleophilic buffer. Avoid buffers containing primary or secondary amines (e.g., Tris) as they can compete with the target molecule for reaction with DAP.
Incomplete crosslinking or low gel strength Sub-optimal pH. The balance between amine nucleophilicity and DAP stability is not ideal.Perform a pH optimization experiment, testing a range of pH values between 8.0 and 9.5 to find the best performance for your specific system.
Reaction time is too short. Increase the reaction time. Monitor the progress of the crosslinking reaction over time to determine the optimal duration.
Poor reproducibility Poor pH control. The pH of the reaction mixture is drifting over time.Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.
Temperature fluctuations. Ensure the reaction is carried out at a constant and controlled temperature.
Formation of insoluble precipitates High concentration of reactants. Reduce the concentration of the DAP crosslinker and/or the molecule being crosslinked.
pH-induced precipitation of the target molecule. Ensure that your target molecule is soluble at the chosen crosslinking pH. If not, you may need to adjust the pH or add solubilizing agents that do not interfere with the reaction.

Data Presentation

Table 1: Effect of pH on Reaction Rates in DAP Crosslinking

This table provides a semi-quantitative overview of the expected trends for the key reactions involved in DAP crosslinking at different pH ranges.

pH Range Rate of Michael Addition (Crosslinking) Rate of Amide Hydrolysis (DAP Degradation) Overall Crosslinking Efficiency
Acidic (pH < 6) Very LowLowVery Poor
Neutral (pH 6-7.5) ModerateLow to ModerateModerate
Slightly Basic (pH 8.0-9.5) HighModerateOptimal
Strongly Basic (pH > 10) HighHighPoor

Experimental Protocols

Protocol 1: pH Optimization for DAP Crosslinking

This protocol outlines a general procedure for determining the optimal pH for crosslinking a target protein with DAP.

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 7.5 to 10.0 in 0.5 pH unit increments (e.g., pH 7.5, 8.0, 8.5, 9.0, 9.5, 10.0). Recommended buffers include borate or sodium bicarbonate. Avoid buffers with primary or secondary amines.

  • Prepare stock solutions:

    • Prepare a stock solution of your target protein in a low-ionic-strength buffer at a neutral pH.

    • Prepare a fresh stock solution of this compound (DAP) in a suitable organic solvent (e.g., DMSO or DMF) or directly in the reaction buffer if soluble.

  • Set up parallel reactions: For each pH value to be tested, set up a reaction mixture containing:

    • Target protein at the desired final concentration.

    • The appropriate buffer to maintain the target pH.

    • A fixed concentration of DAP.

  • Initiate the reaction: Add the DAP stock solution to each reaction mixture to initiate the crosslinking.

  • Incubate: Incubate all reactions at a constant temperature for a defined period.

  • Quench the reaction: Stop the reaction by adding a quenching agent that will react with any remaining unreacted DAP. A small molecule with a primary amine, such as Tris or glycine, can be used for this purpose.

  • Analyze the results: Analyze the extent of crosslinking at each pH using an appropriate technique, such as SDS-PAGE, size-exclusion chromatography (SEC), or dynamic light scattering (DLS). The optimal pH will be the one that yields the highest degree of crosslinking with minimal side products or degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer_Prep Prepare Buffers (pH 7.5-10.0) Reaction_Setup Set up Parallel Reactions at Different pH Buffer_Prep->Reaction_Setup Protein_Stock Prepare Protein Stock Solution Protein_Stock->Reaction_Setup DAP_Stock Prepare DAP Stock Solution DAP_Stock->Reaction_Setup Incubation Incubate at Constant Temperature Reaction_Setup->Incubation Quenching Quench Reaction Incubation->Quenching Analysis Analyze Crosslinking (e.g., SDS-PAGE) Quenching->Analysis Optimization Determine Optimal pH Analysis->Optimization

Caption: Workflow for pH optimization of DAP crosslinking.

logical_relationship cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes pH pH Crosslinking Crosslinking Efficiency (Michael Addition) pH->Crosslinking Increases with pH (more nucleophilic amine) Hydrolysis DAP Degradation (Amide Hydrolysis) pH->Hydrolysis Increases significantly at high and low pH Overall_Yield Optimal Product Yield Crosslinking->Overall_Yield Hydrolysis->Overall_Yield Reduces yield

Caption: Relationship between pH, crosslinking, and hydrolysis.

Technical Support Center: Enhancing the Mechanical Strength of N,N'-Diacryloylpiperazine (DAP) Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the mechanical properties of N,N'-Diacryloylpiperazine (DAP) hydrogels.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound (DAP) gels consistently weak or failing to form a solid gel?

A1: The formation of a viscous liquid instead of a solid gel is a common issue that typically points to insufficient crosslinking.[1] Several factors could be contributing to this problem:

  • Low Crosslinker Concentration: DAP acts as the crosslinker, and its concentration is directly proportional to the mechanical strength of the gel. Insufficient DAP will result in a sparsely crosslinked network.

  • Suboptimal Initiator Concentration: The concentration of the initiator is critical. Too low a concentration may not generate enough free radicals to initiate polymerization effectively, while an excessively high concentration can lead to shorter polymer chains and a weaker gel.[2][3]

  • Presence of Inhibitors: Dissolved oxygen in the reaction mixture can inhibit free-radical polymerization. It is crucial to degas the solution thoroughly before initiating the reaction.[2]

  • Incorrect Reaction Temperature: The chosen initiator has an optimal temperature range for decomposition to generate free radicals. Ensure your reaction temperature is appropriate for the initiator's half-life.[2]

  • pH of the Reaction Mixture: For some polymerization systems, the pH can influence the effectiveness of the initiator and the overall reaction kinetics.

Q2: How does increasing the concentration of DAP affect the properties of the hydrogel?

A2: Increasing the concentration of DAP, a relatively stiff chemical crosslinker, will generally lead to a more densely crosslinked polymer network.[4] This has several consequences for the hydrogel's properties:

  • Increased Mechanical Strength: Higher crosslinking density typically results in increased tensile strength and compressive modulus, making the gel stiffer and more robust.[5][6]

  • Decreased Swelling Ratio: A more tightly crosslinked network restricts the movement of polymer chains, leading to a lower equilibrium water content (EWC) and a reduced swelling capacity.[5][7]

  • Reduced Mesh Size: The average distance between crosslinks, known as the mesh size, will decrease. This can impact the diffusion of molecules through the hydrogel.[5][7]

Q3: What is the role of the initiator concentration in determining the mechanical strength of DAP gels?

A3: The initiator concentration directly influences the polymerization process and the final properties of the hydrogel. Generally, a higher initiator concentration leads to a faster polymerization rate. However, this also results in the simultaneous growth of more polymer chains, which can lead to a lower average molecular weight and potentially reduced mechanical strength.[2][8] Finding the optimal initiator concentration is key to achieving both efficient polymerization and desirable mechanical properties.

Q4: Can copolymerization be used to enhance the mechanical properties of DAP-crosslinked gels?

A4: Yes, copolymerization is a common strategy to tailor the properties of hydrogels. Incorporating other monomers along with DAP can introduce different functionalities and affect the overall network structure. For instance, forming a dual-network (DN) hydrogel, where two interpenetrating polymer networks are created, can dramatically improve the toughness and mechanical strength compared to a single-network hydrogel.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Gel is too soft or brittle Low crosslinker (DAP) concentration.Incrementally increase the molar ratio of DAP to the primary monomer.
Suboptimal monomer concentration.Adjust the total monomer concentration. Higher concentrations often lead to stronger gels.
Failure to gel (viscous liquid forms) Insufficient initiator concentration.Increase the initiator concentration in small increments (e.g., 10-20% at a time).[3]
Presence of oxygen inhibiting polymerization.Ensure the pre-polymerization solution is thoroughly degassed with an inert gas (e.g., nitrogen or argon) before adding the initiator.[2]
Inappropriate reaction temperature.Verify that the reaction temperature is suitable for the half-life of your chosen initiator.[2]
Incorrect pH for the initiation system.Check the optimal pH for your initiator and adjust the pre-polymerization solution accordingly.[1]
Gel forms but is not uniform (contains clumps or phase separation) Poor solubility of components.Ensure all monomers and the initiator are fully dissolved in the solvent before initiating polymerization. Gentle heating or sonication may aid dissolution.
Non-uniform initiation.Ensure the initiator is evenly distributed throughout the solution before initiating polymerization. Maintain uniform stirring and temperature.[3]
Gel swells excessively and loses mechanical integrity Low crosslinking density.Increase the concentration of DAP.
Hydrophilic comonomers.If using comonomers, consider the balance between hydrophilic and hydrophobic monomers to control swelling.

Quantitative Data Summary

The following tables summarize the general effects of crosslinker and initiator concentrations on hydrogel properties. While the specific values are for illustrative purposes and may not be directly from DAP-based hydrogels, the trends are generally applicable.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

Crosslinker Concentration (% w/w)Tensile Strength (MPa)Crosslinking Density (relative units)Equilibrium Water Content (%)Mesh Size (nm)
2.50.5 ± 0.1Low95 ± 220 ± 3
5.00.9 ± 0.2Medium88 ± 315 ± 2
7.51.2 ± 0.1High82 ± 211 ± 1
10.01.4 ± 0.1Very High75 ± 38 ± 1

Data is illustrative and based on trends observed in hydrogel systems.[5][7]

Table 2: Effect of Initiator Concentration on Polymer Properties

Initiator Concentration (mol% relative to monomer)Monomer Conversion (%)Number-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
0.175100,0002.1
0.59050,0001.9
1.09525,0001.8
2.0>9912,0002.0

Data is illustrative and based on general principles of free-radical polymerization.[2]

Experimental Protocols

Protocol for Synthesis of a High-Strength DAP-Crosslinked Hydrogel

This protocol describes a general procedure for the free-radical solution polymerization to prepare a DAP-crosslinked hydrogel.

Materials:

  • Primary monomer (e.g., Acrylamide, N-isopropylacrylamide)

  • This compound (DAP)

  • Initiator (e.g., Ammonium persulfate (APS) for aqueous solutions, or 2,2'-azobisisobutyronitrile (AIBN) for organic solvents)

  • Accelerator (e.g., Tetramethylethylenediamine (TEMED) for APS)

  • Solvent (e.g., Deionized water, an appropriate organic solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Pre-polymerization Solution:

    • In a reaction vessel, dissolve the primary monomer and the desired amount of DAP in the chosen solvent.

    • Stir the solution until all components are fully dissolved. Gentle heating may be applied if necessary, but ensure the temperature does not initiate premature polymerization.

  • Degassing:

    • Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[2]

  • Initiation of Polymerization:

    • If using a redox initiation system (e.g., APS/TEMED), add the accelerator (TEMED) to the solution, followed by the initiator (APS).

    • If using a thermal initiator (e.g., AIBN), immerse the reaction vessel in a preheated oil bath at the appropriate temperature (typically 60-80 °C for AIBN).[2]

  • Gelation:

    • Allow the polymerization to proceed for the desired amount of time (e.g., 4-24 hours), during which the solution will transition into a solid gel.

  • Purification:

    • After gelation, the hydrogel can be purified by swelling in a large excess of the solvent (e.g., deionized water) for several days, with frequent solvent changes, to remove unreacted monomers, initiator, and other impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing start Start dissolve Dissolve Monomer & DAP in Solvent start->dissolve degas Degas with Inert Gas dissolve->degas add_initiator Add Initiator & Accelerator degas->add_initiator gelation Allow Gelation (e.g., 4-24h) add_initiator->gelation purify Purify Gel (Swelling in Solvent) gelation->purify characterize Characterize Mechanical Properties purify->characterize end_node End characterize->end_node

Caption: Experimental workflow for the synthesis of DAP-crosslinked hydrogels.

troubleshooting_logic cluster_crosslinking Crosslinking Issues cluster_initiation Initiation Problems start Problem: Weak or No Gel Formation crosslinker_conc Increase DAP Concentration start->crosslinker_conc Is crosslinker concentration sufficient? initiator_conc Optimize Initiator Concentration start->initiator_conc Is initiator concentration optimal? degas Ensure Thorough Degassing start->degas Was the solution degassed properly? temp Check Reaction Temperature start->temp Is the reaction temperature correct?

Caption: Troubleshooting logic for weak or failed DAP gel formation.

References

Validation & Comparative

A Comparative Guide to Crosslinkers in Polyacrylamide Gel Electrophoresis: N,N'-Diacryloylpiperazine (DAP) vs. N,N'-methylenebisacrylamide (BIS)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein and nucleic acid separation, the choice of crosslinking agent in polyacrylamide gel electrophoresis (PAGE) is a critical parameter. This guide provides an objective comparison of the traditional crosslinker, N,N'-methylenebisacrylamide (BIS), and an alternative, N,N'-Diacryloylpiperazine (DAP), also known as Piperazine (B1678402) diacrylamide (B3188283) (PDA). This comparison is supported by available experimental data to aid in the selection of the most appropriate reagent for specific applications.

Executive Summary

N,N'-methylenebisacrylamide (BIS) is the most commonly used crosslinker in PAGE, forming a reliable gel matrix for a wide range of applications. However, this compound (DAP) presents several advantages, including increased gel strength, enhanced protein resolution, and significantly reduced background when using silver staining methods. While quantitative data directly comparing the two is limited in publicly available literature, qualitative evidence and manufacturer's technical information suggest that DAP can be a superior alternative for demanding applications such as 2D-electrophoresis and protein sequencing. DAP can be directly substituted for BIS on a gram-for-gram basis without the need for significant alterations to standard protocols.

Performance Comparison: DAP vs. BIS

The selection of a crosslinking agent directly impacts the physical properties of the polyacrylamide gel and, consequently, the separation of biomolecules. The primary differences in performance between DAP and BIS are summarized below.

FeatureThis compound (DAP/PDA)N,N'-methylenebisacrylamide (BIS)
Gel Strength Increased, particularly in low percentage gels, simplifying handling of gels.[1]Standard mechanical strength.
Protein Resolution Improved resolution of protein spots, especially in 2D-electrophoresis.[1]Standard resolution for most applications.
Silver Staining Significantly reduced background noise, leading to a better signal-to-noise ratio and improved sensitivity.[1]Can contribute to background noise due to the amide groups.[1]
Protocol Adjustment Can be substituted for BIS on a gram-for-gram basis without changing polymerization protocols.[1]Standard, well-established protocols are widely available.
Special Applications Recommended for 2D-electrophoresis and protein sequencing due to decreased N-terminal blockage.[1]Suitable for a broad range of standard PAGE applications.

Chemical Structures

The difference in the chemical structures of DAP and BIS is fundamental to their varied performance in polyacrylamide gels. The piperazine ring in DAP eliminates the amide hydrogens that are present in BIS, which is hypothesized to be a contributing factor to the reduced background in silver staining.[1]

G Chemical Structures of Crosslinkers cluster_DAP This compound (DAP) cluster_BIS N,N'-methylenebisacrylamide (BIS) DAP_structure BIS_structure

Figure 1. Chemical structures of this compound (DAP) and N,N'-methylenebisacrylamide (BIS).

Experimental Protocols

The following are detailed protocols for the preparation of a standard 12% separating gel and a 4% stacking gel for SDS-PAGE. The protocol for DAP is a direct substitution for BIS as recommended by manufacturers.

Protocol 1: SDS-PAGE with N,N'-methylenebisacrylamide (BIS)

Reagents:

  • 30% Acrylamide (B121943)/Bisacrylamide solution (29:1 or 37.5:1 ratio)

  • 1.5 M Tris-HCl, pH 8.8

  • 1.0 M Tris-HCl, pH 6.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Distilled water

Procedure:

  • Separating Gel (12%):

    • In a 15 mL conical tube, combine:

      • 3.3 mL distilled water

      • 2.5 mL 1.5 M Tris-HCl, pH 8.8

      • 4.0 mL 30% Acrylamide/Bisacrylamide solution

      • 100 µL 10% SDS

    • Gently swirl the mixture.

    • Add 100 µL of 10% APS and 10 µL of TEMED.

    • Immediately mix and pour the solution between the glass plates of the casting apparatus to the desired height.

    • Overlay with water or isopropanol (B130326) and allow to polymerize for 30-60 minutes.

  • Stacking Gel (4%):

    • After the separating gel has polymerized, pour off the overlay.

    • In a separate tube, combine:

      • 1.5 mL distilled water

      • 0.63 mL 1.0 M Tris-HCl, pH 6.8

      • 0.33 mL 30% Acrylamide/Bisacrylamide solution

      • 25 µL 10% SDS

    • Gently swirl the mixture.

    • Add 25 µL of 10% APS and 5 µL of TEMED.

    • Immediately mix, pour over the separating gel, and insert the comb.

    • Allow to polymerize for 30-45 minutes.

Protocol 2: SDS-PAGE with this compound (DAP)

Reagents:

  • 30% Acrylamide/DAP stock solution (e.g., 146.0 g acrylamide and 4.0 g DAP in 500 mL distilled water)[1]

  • 1.5 M Tris-HCl, pH 8.8

  • 1.0 M Tris-HCl, pH 6.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS) (freshly prepared)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Distilled water

Procedure:

  • Separating Gel (12%):

    • In a 15 mL conical tube, combine:

      • 3.3 mL distilled water

      • 2.5 mL 1.5 M Tris-HCl, pH 8.8

      • 4.0 mL 30% Acrylamide/DAP solution

      • 100 µL 10% SDS

    • Gently swirl the mixture.

    • Add 100 µL of 10% APS and 10 µL of TEMED.

    • Immediately mix and pour the solution between the glass plates to the desired height.

    • Overlay with water or isopropanol and allow to polymerize for 30-60 minutes.

  • Stacking Gel (4%):

    • After the separating gel has polymerized, pour off the overlay.

    • In a separate tube, combine:

      • 1.5 mL distilled water

      • 0.63 mL 1.0 M Tris-HCl, pH 6.8

      • 0.33 mL 30% Acrylamide/DAP solution

      • 25 µL 10% SDS

    • Gently swirl the mixture.

    • Add 25 µL of 10% APS and 5 µL of TEMED.

    • Immediately mix, pour over the separating gel, and insert the comb.

    • Allow to polymerize for 30-45 minutes.

Experimental Workflow

The general workflow for a PAGE experiment remains consistent regardless of the crosslinker used. The key steps are outlined in the diagram below.

G General PAGE Workflow Gel_Casting 1. Gel Casting (Separating & Stacking Gels) Sample_Preparation 2. Sample Preparation (Denaturation & Loading Buffer) Electrophoresis 3. Electrophoresis (Application of Electric Field) Sample_Preparation->Electrophoresis Staining 4. Staining (e.g., Coomassie, Silver) Electrophoresis->Staining Visualization 5. Visualization & Analysis (Imaging & Densitometry) Staining->Visualization

Figure 2. A simplified workflow for a typical PAGE experiment.

Conclusion

For routine protein and nucleic acid separations, N,N'-methylenebisacrylamide (BIS) remains a cost-effective and reliable crosslinker. However, for applications requiring enhanced resolution, increased gel durability, and superior sensitivity with silver staining, this compound (DAP) offers significant advantages. The ability to directly substitute DAP for BIS without major protocol modifications makes it an accessible option for researchers looking to improve the quality of their electrophoretic separations. The choice between these two crosslinkers should be guided by the specific requirements of the experiment and the desired quality of the final results.

References

A Comparative Guide to Hydrogel Crosslinkers: Glutaraldehyde, Genipin, and EDC/NHS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate crosslinking agent is a critical determinant of a hydrogel's physicochemical properties and its ultimate performance in biomedical applications. This guide provides an objective comparison of three commonly used crosslinkers for fabricating hydrogels: glutaraldehyde (B144438), genipin (B1671432), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS). This comparison is supported by experimental data to aid in the selection of the most suitable crosslinker for specific research and drug development needs.

Crosslinker Performance at a Glance

The choice of crosslinker significantly influences the swelling behavior, mechanical strength, degradation rate, and cytotoxicity of a hydrogel. The following tables summarize the quantitative data on these properties for hydrogels crosslinked with glutaraldehyde, genipin, and EDC/NHS. It is important to note that the properties of the final hydrogel are also highly dependent on the base polymer, its concentration, and the specific crosslinking conditions.

Table 1: Swelling Ratio of Gelatin Hydrogels with Different Crosslinkers

CrosslinkerPolymer SystemSwelling Ratio (%)Reference
None (Control)20% GelatinComparable to EDC/NHS[1]
EDC/NHS20% GelatinComparable to control[1]
Dialdehyde Starch (DAS)20% GelatinIncreased compared to control[1]
Squaric Acid (SQ)20% GelatinIncreased compared to control[1]

Table 2: Mechanical Properties of Collagen-Based Hydrogels

CrosslinkerPolymer SystemTensile Modulus IncreaseUltimate Tensile Strength IncreaseReference
EDC/NHSCollagen filmsUp to 2000%Up to 400%[2]
GenipinCollagen filmsUp to 400%Up to 130%[2]
TG2 (Transglutaminase)Collagen filmsDecreased by up to 80%No significant improvement or reduction[2]

Table 3: Comparative Cytotoxicity and Degradation Characteristics

CrosslinkerCytotoxicityBiodegradation RateKey Considerations
Glutaraldehyde High, due to unreacted aldehyde groups.[3]Slower degradation compared to non-crosslinked hydrogels.Requires extensive washing to remove toxic residuals.[3]
Genipin Significantly lower than glutaraldehyde (up to 10,000 times less toxic).[4][5]Can be tailored by adjusting crosslinker concentration.Natural origin, biocompatible, and produces a characteristic blue color.[4]
EDC/NHS Generally considered low, with byproducts that are easily washed out.Can be controlled by the degree of crosslinking."Zero-length" crosslinker, forming a direct amide bond.[2]

Experimental Workflows and Methodologies

The following diagrams illustrate the general experimental workflows for hydrogel synthesis and characterization.

Hydrogel_Synthesis_Workflow cluster_synthesis Hydrogel Synthesis Polymer Polymer Solution (e.g., Gelatin, Chitosan) Mixing Mixing and Homogenization Polymer->Mixing Crosslinker Crosslinker Solution (Glutaraldehyde, Genipin, EDC/NHS) Crosslinker->Mixing Gelation Gelation (e.g., Thermal, pH change) Mixing->Gelation Washing Washing/Purification Gelation->Washing Lyophilization Lyophilization (optional) Washing->Lyophilization

Caption: General workflow for the synthesis of crosslinked hydrogels.

Hydrogel_Characterization_Workflow cluster_characterization Hydrogel Characterization Hydrogel Synthesized Hydrogel Swelling Swelling Studies Hydrogel->Swelling Mechanical Mechanical Testing (e.g., Compression, Tensile) Hydrogel->Mechanical Degradation Biodegradation Assay Hydrogel->Degradation Cytotoxicity Cytotoxicity Assay (e.g., MTT, Live/Dead) Hydrogel->Cytotoxicity

Caption: Key experiments for characterizing hydrogel properties.

Detailed Experimental Protocols

Hydrogel Synthesis (General Protocol)
  • Polymer Solution Preparation: Dissolve the desired polymer (e.g., gelatin, chitosan, collagen) in an appropriate solvent (e.g., distilled water, acidic solution) at a specific concentration with stirring at a controlled temperature to achieve a homogenous solution.

  • Crosslinker Addition: Prepare the crosslinker solution (glutaraldehyde, genipin, or EDC/NHS) at the desired concentration. Add the crosslinker solution to the polymer solution dropwise while stirring.

  • Gelation: Allow the mixture to stand at a specific temperature for a set period to facilitate crosslinking and gel formation.

  • Washing: Immerse the resulting hydrogel in a suitable washing solution (e.g., phosphate-buffered saline, distilled water) for an extended period, with frequent changes of the solution, to remove any unreacted crosslinker and byproducts.

  • Lyophilization (Optional): For applications requiring a porous scaffold, the hydrogel can be freeze-dried to obtain a lyophilized structure.

Swelling Ratio Determination
  • Initial Weight: Record the weight of the lyophilized hydrogel sample (dry weight, Wd).

  • Immersion: Immerse the hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • Weight Measurement: At predetermined time intervals, remove the hydrogel from the PBS, gently blot the surface with filter paper to remove excess water, and record its weight (wet weight, Ww).

  • Calculation: The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ww - Wd) / Wd] x 100.[1]

Mechanical Testing (Compressive Modulus)
  • Sample Preparation: Prepare cylindrical hydrogel samples of uniform dimensions.

  • Compression Test: Perform compression tests using a universal testing machine. Apply a uniaxial compressive force to the hydrogel at a constant strain rate.

  • Data Analysis: The compressive modulus is determined from the initial linear region of the stress-strain curve.

In Vitro Biodegradation Assay
  • Initial Weight: Record the initial weight of the hydrogel sample (Wi).

  • Enzyme Incubation: Immerse the hydrogel in a solution containing a specific enzyme (e.g., collagenase for collagen-based hydrogels) at a physiological temperature (37°C).

  • Weight Measurement: At various time points, remove the hydrogel, wash it with distilled water to remove the enzyme, and then lyophilize it to obtain the final dry weight (Wf).

  • Calculation: The percentage of weight loss is calculated as: Weight Loss (%) = [(Wi - Wf) / Wi] x 100.

Cytotoxicity Assay (MTT Assay)
  • Hydrogel Sterilization: Sterilize the hydrogel samples using an appropriate method (e.g., ethanol (B145695) treatment followed by washing with sterile PBS).

  • Cell Seeding: Place the sterilized hydrogels in a cell culture plate and seed a specific cell line (e.g., fibroblasts) onto the hydrogels.

  • Incubation: Incubate the cells on the hydrogels for a predetermined period (e.g., 24, 48, 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate. The viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Quantification: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength using a microplate reader. The cell viability is proportional to the absorbance.[6]

Comparison of Crosslinker Properties

The following diagram provides a qualitative comparison of the key properties of hydrogels fabricated with glutaraldehyde, genipin, and EDC/NHS.

Crosslinker_Comparison cluster_glutaraldehyde Glutaraldehyde cluster_genipin Genipin cluster_edc_nhs EDC/NHS GA High Mechanical Strength High Cytotoxicity Slow Degradation GP Good Mechanical Strength Low Cytotoxicity Tunable Degradation EN Tunable Mechanical Strength Low Cytotoxicity Tunable Degradation

Caption: Qualitative comparison of hydrogel properties based on the crosslinker used.

References

Validation of N,N'-Diacryloylpiperazine Hydrogels for In Vitro Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N,N'-Diacryloylpiperazine (DAP) hydrogels and other commonly used hydrogel systems for in vitro studies, including 3D cell culture and drug delivery applications. Due to the limited availability of specific quantitative data for DAP hydrogels in these contexts, this guide offers a qualitative comparison for DAP based on its known properties as a crosslinking agent and presents quantitative data for well-established alternatives. Detailed experimental protocols are provided to facilitate the validation and comparison of these hydrogel systems in your own research.

Introduction to this compound (DAP) Hydrogels

This compound (DAP) is a crosslinking agent that can be used to form polyacrylamide-based hydrogels. While extensively used in electrophoresis to create mechanically robust gels, its application in 3D cell culture and drug delivery is less documented. The piperazine (B1678402) ring in its structure imparts a higher degree of rigidity compared to the more flexible N,N'-methylenebisacrylamide (BIS), which is expected to result in hydrogels with increased stiffness and mechanical strength.[1] Piperazine-based polymers have also shown good biocompatibility and antibacterial properties, suggesting their potential for biomedical applications.[2]

Comparative Analysis of Hydrogel Systems

This section compares the anticipated properties of DAP-crosslinked hydrogels with commonly used hydrogel systems: Polyacrylamide (crosslinked with BIS), Agarose (B213101), and Matrigel.

Qualitative Comparison
FeatureThis compound (DAP) Hydrogel (Anticipated)Polyacrylamide (BIS-crosslinked)AgaroseMatrigel
Mechanical Properties Expected to be stiffer and stronger due to the rigid piperazine crosslinker.[1]Tunable stiffness, but generally softer than DAP-crosslinked gels at similar concentrations.[3]Brittle, with low elasticity.Soft and elastic, mimicking the basement membrane.[4]
Biocompatibility Piperazine derivatives have shown good biocompatibility at certain concentrations.[2][5] However, unreacted acrylamide (B121943) monomers can be cytotoxic.Generally biocompatible after thorough washing to remove toxic monomers.[6]Excellent biocompatibility.[7]Excellent biocompatibility, contains extracellular matrix (ECM) proteins that promote cell adhesion and growth.[4]
Tunability Mechanical properties can likely be tuned by varying DAP and acrylamide concentrations.Highly tunable mechanical and physical properties by adjusting monomer and crosslinker concentrations.[3]Limited tunability of mechanical properties.Batch-to-batch variability; limited control over composition and mechanical properties.[4]
Degradability Not inherently biodegradable.Not biodegradable.Not biodegradable by most mammalian cells.Biodegradable by cellular proteases.[4]
Suitability for 3D Culture Potentially suitable for applications requiring a stiff matrix, but cell-matrix interactions may be limited without functionalization.Widely used, but lacks natural cell adhesion motifs, often requiring coating with ECM proteins.Commonly used, particularly for spheroid cultures, as it provides a non-adherent environment.Gold standard for many 3D culture applications due to its ECM composition.[4]
Suitability for Drug Delivery Potential for controlled release of small molecules, with release kinetics influenced by the dense network structure.Can be used for diffusion-based release of small molecules.[8]Used for diffusion-based release, but the porous structure can lead to rapid release.Can sequester and slowly release growth factors and other molecules.[4]
Quantitative Data Presentation

The following tables summarize typical quantitative data for common hydrogel systems. Data for DAP-crosslinked hydrogels are not widely available in the literature for these specific applications.

Table 1: Mechanical Properties of Common Hydrogels

Hydrogel TypeYoung's Modulus (kPa)Compressive Modulus (kPa)
Polyacrylamide (5% Acrylamide, 0.15% BIS)1 - 10[9]5 - 20[3]
Polyacrylamide (10% Acrylamide, 0.3% BIS)20 - 50[9]30 - 70[3]
Agarose (1%)1 - 5[10]10 - 50[11]
Agarose (2%)10 - 30[10]100 - 300[11]
Matrigel0.1 - 1[4]0.2 - 2[4]

Table 2: Swelling and Degradation Properties

Hydrogel TypeSwelling Ratio (q)In Vitro Degradation
Polyacrylamide10 - 100[12]Non-degradable[1]
Agarose5 - 20[13]Non-degradable[14]
Matrigel20 - 50Degradable (enzymatic)[15]

Swelling ratio (q) is defined as (mass of swollen gel - mass of dry gel) / mass of dry gel.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to perform their own validation and comparative studies.

Hydrogel Synthesis

Protocol 1: Polyacrylamide Hydrogel Synthesis (BIS or DAP crosslinked)

  • Prepare Monomer Solution: Dissolve acrylamide and the crosslinker (N,N'-methylenebisacrylamide or this compound) in a suitable buffer (e.g., PBS) to the desired final concentration (e.g., 5-10% w/v total monomer). The crosslinker concentration is typically 1-5% of the total monomer weight.[16]

  • Initiate Polymerization: Add a polymerization initiator, such as ammonium (B1175870) persulfate (APS) (e.g., 0.1% w/v), and a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED) (e.g., 0.1% v/v), to the monomer solution.[17]

  • Gelation: Quickly mix the solution and cast it into the desired mold. Allow the solution to polymerize at room temperature for 30-60 minutes.

  • Washing: After polymerization, wash the hydrogel extensively with sterile PBS or cell culture medium for 48-72 hours, changing the washing solution frequently to remove unreacted monomers and other toxic components.[6]

Protocol 2: Agarose Hydrogel Synthesis

  • Dissolve Agarose: Suspend agarose powder in a suitable buffer (e.g., PBS or water) to the desired concentration (e.g., 1-2% w/v).

  • Heating: Heat the suspension in a microwave or water bath until the agarose is completely dissolved.

  • Cooling and Gelation: Allow the agarose solution to cool to approximately 40-60°C before use. The gel will form upon further cooling to room temperature.

Cell Viability Assay

Protocol 3: Live/Dead Staining for 3D Cell Cultures

  • Prepare Staining Solution: Prepare a working solution of Calcein AM (for live cells) and Ethidium Homodimer-1 (for dead cells) in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.

  • Stain Cells: Remove the culture medium from the hydrogel-cell constructs and add the staining solution to cover the hydrogels.

  • Incubation: Incubate the constructs at 37°C for 15-30 minutes, protected from light.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quantification: The percentage of viable cells can be quantified by counting the number of live and dead cells from multiple random fields of view.

Drug Release Study

Protocol 4: In Vitro Drug Release Assay

  • Drug Loading: Incorporate the drug into the hydrogel precursor solution before polymerization (for synthetic hydrogels) or mix with the molten hydrogel (for agarose).

  • Release Study Setup: Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C with gentle agitation.

  • Sample Collection: At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).[18]

  • Data Analysis: Calculate the cumulative amount of drug released over time and plot the release profile.

Mandatory Visualizations

Experimental_Workflow_Hydrogel_Synthesis cluster_synthesis Hydrogel Synthesis prep_solution Prepare Monomer/ Crosslinker Solution initiation Add Initiator (e.g., APS/TEMED) prep_solution->initiation gelation Cast in Mold & Allow Polymerization initiation->gelation washing Wash Extensively in PBS gelation->washing

Caption: Workflow for synthetic hydrogel preparation.

Experimental_Workflow_Cell_Viability cluster_viability Cell Viability Assay cell_seeding Seed Cells in Hydrogel culture Culture for Desired Time cell_seeding->culture staining Stain with Live/Dead Reagents culture->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Live/Dead Cells imaging->quantification

Caption: Workflow for assessing cell viability in 3D hydrogels.

Experimental_Workflow_Drug_Release cluster_release Drug Release Study drug_loading Load Drug into Hydrogel release_setup Incubate in Release Medium at 37°C drug_loading->release_setup sampling Collect Aliquots at Time Points release_setup->sampling quantification Quantify Drug Concentration sampling->quantification analysis Plot Cumulative Release Profile quantification->analysis

Caption: Workflow for in vitro drug release studies from hydrogels.

Signaling_Pathway_Example GF Growth Factor Rec Receptor GF->Rec Ras Ras Rec->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Example of a generic cell signaling pathway.

References

A Comparative Guide to the Cytotoxicity of N,N'-Diacryloylpiperazine Crosslinked Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with hydrogels and other crosslinked biomaterials, the choice of a crosslinking agent is a critical determinant of the final product's biocompatibility. This guide provides a comparative analysis of the cytotoxicity of materials crosslinked with N,N'-Diacryloylpiperazine (DAP), offering a perspective on its performance against the widely used alternative, N,N'-methylenebis(acrylamide) (MBA). This comparison is based on available data from discrete studies, as direct comparative cytotoxicity data between DAP and MBA-crosslinked materials is limited in the current scientific literature.

Executive Summary

This compound (DAP) is a crosslinking agent that offers certain structural advantages in hydrogel formulation. Emerging evidence on piperazine-based polymers suggests a favorable biocompatibility profile, with several piperazine (B1678402) derivatives exhibiting low cytotoxicity. In contrast, while N,N'-methylenebis(acrylamide) (MBA) is a standard and effective crosslinker, concerns regarding the potential cytotoxicity of unreacted monomer and its degradation byproducts persist. This guide summarizes the available data, details the experimental protocols for cytotoxicity assessment, and explores the potential cellular signaling pathways involved.

Data Presentation: A Comparative Overview

Due to the lack of studies directly comparing the cytotoxicity of DAP and MBA-crosslinked materials in a head-to-head manner, this table summarizes findings from separate studies on materials containing these crosslinkers or their parent molecules. This approach provides an inferred comparison of their cytotoxic potential.

Crosslinking AgentMaterial/Compound StudiedCell TypeAssayKey Findings
This compound (DAP) Analogs (Piperazine Derivatives) Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives3T3 fibroblastsCytotoxicity AssayShowed minor toxicity with cell viability between 82-95% at 1 µg/mL.[1][2]
Novel piperazine derivativeK562 (leukemia) and other cancer cell linesCell Proliferation AssayEffectively inhibits cancer cell proliferation with a GI50 of 0.06-0.16 μM.[3][4]
N,N'-methylenebis(acrylamide) (MBA) Alginate/Polyacrylamide (PAAm) IPN hydrogel3T3 fibroblastsProliferation and Metabolic Activity AssaysThe IPN gels, crosslinked with MBA, showed minimal effects on cells in vitro compared to pure alginate hydrogels.[5]
Acrylamide/crotonic acid and acrylamide/itaconic acid hydrogelsHuman serumBiocompatibility evaluationFound to be well-tolerated, non-toxic, and highly biocompatible in in vitro studies with human serum.[6][7]
Poly(N-isopropyl acrylamide) (PNIPAM) hydrogelsEndothelial, epithelial, smooth muscle cells, and fibroblastsMTS, Live/Dead, Plating EfficiencypNIPAM surfaces showed some decrease in cell viability compared to controls, and endothelial cells were more sensitive to impurities in the polymer.[8]

Experimental Protocols

Accurate and reproducible cytotoxicity data are foundational to any material assessment. Below are detailed protocols for three common assays used to evaluate the biocompatibility of crosslinked materials.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Test material (DAP- or MBA-crosslinked hydrogel)

    • Control material (e.g., tissue culture plastic)

    • Mammalian cell line (e.g., L929 fibroblasts, 3T3 fibroblasts)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)

    • 96-well cell culture plates

    • Plate reader (570 nm absorbance)

  • Procedure:

    • Material Preparation: Sterilize the crosslinked hydrogel samples (e.g., by UV irradiation or ethanol (B145695) washing followed by sterile PBS rinses).

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

    • Material Exposure (Indirect Contact/Extract Method):

      • Prepare extracts by incubating the sterilized hydrogels in a complete cell culture medium (e.g., 0.1 g/mL) for 24-72 hours at 37°C.

      • Remove the culture medium from the cells and replace it with the prepared extracts.

      • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

    • MTT Incubation:

      • Remove the extract-containing medium from the wells.

      • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

      • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Solubilization:

      • Remove the MTT-containing medium.

      • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

    • Calculation: Cell viability (%) = (Absorbance of test sample / Absorbance of control) x 100.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Materials:

    • LDH cytotoxicity assay kit

    • Test material (DAP- or MBA-crosslinked hydrogel)

    • Control materials (positive and negative)

    • Mammalian cell line

    • Complete cell culture medium

    • 96-well cell culture plates

    • Plate reader (490 nm absorbance)

  • Procedure:

    • Material Preparation and Cell Seeding: Follow steps 1 and 2 as described in the MTT assay protocol.

    • Material Exposure: Follow step 3 of the MTT assay protocol.

    • Sample Collection: After the desired incubation period, carefully collect a sample of the cell culture supernatant from each well.

    • LDH Reaction:

      • Transfer the supernatant to a new 96-well plate.

      • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

      • Incubate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

    • Stop Reaction: Add the stop solution provided in the kit to each well.

    • Absorbance Reading: Measure the absorbance at 490 nm.

    • Calculation: % Cytotoxicity = [(Test Sample LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Live/Dead Staining Assay

This fluorescence-based assay provides a qualitative and quantitative assessment of cell viability by differentially staining live and dead cells.

  • Materials:

    • Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

    • Test material (DAP- or MBA-crosslinked hydrogel)

    • Mammalian cell line

    • Complete cell culture medium

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope

  • Procedure:

    • Material Preparation and Cell Seeding: Prepare the hydrogels and seed cells directly onto the material surface or in a well plate for subsequent material exposure.

    • Staining Solution Preparation: Prepare the working staining solution by diluting Calcein AM and Ethidium homodimer-1 in PBS according to the kit's instructions.

    • Staining:

      • Remove the culture medium and wash the cells gently with PBS.

      • Add the Live/Dead staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

    • Imaging:

      • Wash the cells again with PBS.

      • Immediately visualize the cells using a fluorescence microscope. Live cells will fluoresce green (Calcein), and dead cells will fluoresce red (Ethidium homodimer-1).

    • Quantification: Image analysis software can be used to count the number of live and dead cells to determine the percentage of viable cells.

Signaling Pathways and Experimental Workflows

The cytotoxicity of crosslinking agents and their degradation products can be mediated through various cellular signaling pathways, often culminating in apoptosis (programmed cell death).

Potential Signaling Pathways in Piperazine Derivative-Induced Apoptosis

Studies on various piperazine derivatives suggest that their cytotoxic effects can be mediated through multiple signaling pathways.[3][4] One prominent pathway involves the inhibition of pro-survival signals, leading to the activation of caspases, which are key executioners of apoptosis.

G cluster_0 Cell Exterior cluster_1 Cell Interior Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Pro_Survival Pro-survival signals (e.g., Bcl-2) AKT->Pro_Survival Apoptosis_Inhibition Inhibition of Apoptosis Pro_Survival->Apoptosis_Inhibition Caspase_Activation Caspase Activation Apoptosis_Inhibition->Caspase_Activation Piperazine_Derivative Piperazine Derivative Piperazine_Derivative->PI3K Inhibits Piperazine_Derivative->AKT Inhibits Piperazine_Derivative->Caspase_Activation Induces Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Piperazine derivatives may induce apoptosis by inhibiting the PI3K/AKT signaling pathway.

Some piperazine derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of both death receptor- and mitochondrial-mediated apoptotic pathways.[9]

G cluster_0 Cellular Stress cluster_1 Apoptotic Pathways Piperazine_Derivative Piperazine Derivative ROS Reactive Oxygen Species (ROS) Piperazine_Derivative->ROS Death_Receptors Death Receptors (e.g., Fas, TNFR) Piperazine_Derivative->Death_Receptors Activates Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 Caspase_8 Caspase-8 Death_Receptors->Caspase_8 Caspase_8->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Dual apoptotic pathways induced by some piperazine derivatives.

Experimental Workflow for Cytotoxicity Assessment

A systematic workflow is crucial for the reliable assessment of biomaterial cytotoxicity.

G cluster_0 Phase 1: Material Preparation & Sterilization cluster_1 Phase 2: In Vitro Cell Culture cluster_2 Phase 3: Cytotoxicity Assays cluster_3 Phase 4: Data Analysis & Comparison A Synthesize DAP and MBA crosslinked materials B Characterize materials (e.g., swelling, mechanical) A->B C Sterilize materials (e.g., UV, ethanol) B->C E Prepare material extracts or place material in direct contact C->E D Seed cells in 96-well plates F Expose cells to materials for 24, 48, 72 hours D->F E->F G Perform MTT Assay (Metabolic Activity) F->G H Perform LDH Assay (Membrane Integrity) F->H I Perform Live/Dead Staining (Viability Visualization) F->I J Quantify results (e.g., % viability, % cytotoxicity) G->J H->J I->J K Statistical analysis J->K L Compare cytotoxicity of DAP vs. MBA materials K->L

References

A Comparative Guide to the Biodegradability of N,N'-Diacryloylpiperazine Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the predicted biodegradability of N,N'-Diacryloylpiperazine (DAP) hydrogels. In the absence of direct experimental studies on DAP hydrogel degradation, this document offers a comparative analysis based on its chemical structure against established biodegradable hydrogels. This guide includes quantitative data from literature on alternative hydrogels, detailed experimental protocols for assessing biodegradability, and visual diagrams to illustrate key concepts and workflows.

Introduction to this compound (DAP) Hydrogels

This compound (DAP) is a symmetrical crosslinking agent used in the synthesis of polyacrylamide-based hydrogels. Its structure, featuring a central piperazine (B1678402) ring flanked by two acryloyl groups, imparts specific mechanical and swelling properties to the resulting hydrogel network. While these hydrogels have found applications in various fields, their biodegradability is a critical factor for their use in biomedical applications such as drug delivery and tissue engineering.

Due to the lack of specific studies on the biodegradability of DAP-crosslinked hydrogels, this guide will infer their degradation potential by examining the susceptibility of their constituent chemical bonds to hydrolysis and enzymatic action, and compare it with well-characterized biodegradable hydrogels.

Inferred Biodegradability of DAP Hydrogels

The biodegradability of a hydrogel is primarily determined by the susceptibility of its polymer backbone and crosslinks to cleavage by water (hydrolysis) or enzymes.

Chemical Structure of this compound:

  • Amide Bonds: The DAP crosslinker contains two tertiary amide bonds within the piperazine ring structure. Generally, amide bonds are relatively stable to hydrolysis under physiological conditions (neutral pH and 37°C). However, they can be susceptible to cleavage under acidic or alkaline conditions, or in the presence of certain enzymes (e.g., amidases), though the piperazine ring itself is generally considered to be biologically stable.

  • Polyacrylamide Backbone: DAP is used to crosslink acrylamide (B121943) monomers, forming a polyacrylamide backbone. Polyacrylamide is known for its low biodegradability. The carbon-carbon backbone is resistant to both hydrolytic and enzymatic degradation.

Based on this structural analysis, it is predicted that DAP-crosslinked hydrogels will exhibit low biodegradability . Degradation, if it occurs, would likely be a very slow process initiated by the hydrolysis of the amide bonds in the crosslinker, leading to a gradual decrease in crosslink density and subsequent release of polyacrylamide chains.

Comparison with Alternative Biodegradable Hydrogels

To provide a context for the predicted low biodegradability of DAP hydrogels, the following table summarizes the degradation characteristics of several commonly used biodegradable hydrogels.

Hydrogel TypeCrosslinker/BackboneDegradation MechanismDegradation Rate (in vitro)Key Degradation Products
PEG-PLA Poly(ethylene glycol) with polylactide blocksHydrolytic cleavage of ester bonds in the PLA blocks.Days to weeks, tunable by PLA block length and crystallinity.Poly(ethylene glycol), Lactic acid
Gelatin Natural polymer (denatured collagen)Enzymatic degradation by matrix metalloproteinases (MMPs) and other proteases.Hours to days, depending on crosslinking density and enzyme concentration.[1][2]Amino acids and small peptides
Hyaluronic Acid (HA) Natural polysaccharideEnzymatic degradation by hyaluronidases.Hours to days, depending on crosslinking and enzyme concentration.[3][4][5]Oligosaccharides of glucuronic acid and N-acetylglucosamine
Chitosan Natural polysaccharideEnzymatic degradation by lysozyme (B549824).Days to weeks, dependent on the degree of deacetylation and enzyme concentration.[6][7][8]Glucosamine and its oligomers
This compound (DAP) (Predicted) Polyacrylamide backbone with DAP crosslinkerSlow hydrolysis of amide bonds in the crosslinker.Predicted to be very slow (months to years).This compound, polyacrylamide chains

Experimental Protocols for Evaluating Hydrogel Biodegradability

To empirically determine the biodegradability of a hydrogel, a combination of in vitro and in vivo studies is recommended.

In Vitro Degradation Study (Mass Loss)

Objective: To quantify the rate of hydrogel degradation in a simulated physiological environment.

Materials:

  • Lyophilized hydrogel samples of known weight.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Degrading enzyme solution (e.g., lysozyme for chitosan, collagenase for gelatin, hyaluronidase (B3051955) for HA) in PBS.

  • Incubator at 37°C.

  • Microbalance.

  • Lyophilizer.

Procedure:

  • Prepare hydrogel discs of uniform size and lyophilize them to determine their initial dry weight (W_initial).

  • Place each hydrogel disc in a separate vial containing a known volume of PBS (for hydrolytic degradation) or the specific enzyme solution (for enzymatic degradation).[9]

  • Incubate the vials at 37°C with gentle agitation.

  • At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove the hydrogel samples from the solution.

  • Gently blot the surface to remove excess liquid and record the wet weight (optional, for swelling ratio determination).

  • Lyophilize the retrieved hydrogel samples to a constant weight to determine the final dry weight (W_final).

  • Calculate the percentage of mass loss at each time point using the following formula: Mass Loss (%) = [(W_initial - W_final) / W_initial] * 100[10]

In Vivo Degradation Study (Subcutaneous Implantation)

Objective: To evaluate the hydrogel's degradation profile and biocompatibility in a living organism.

Materials:

  • Sterile hydrogel samples.

  • Animal model (e.g., mice or rats).

  • Surgical instruments.

  • Anesthesia.

  • Imaging system (e.g., ultrasound, MRI) for non-invasive monitoring (optional).

Procedure:

  • Anesthetize the animal following approved ethical protocols.

  • Shave and sterilize the dorsal region of the animal.

  • Make a small incision and create a subcutaneous pocket.

  • Implant the sterile hydrogel sample into the pocket.[11][12]

  • Suture the incision.

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), euthanize a subset of animals.

  • Excise the hydrogel implant along with the surrounding tissue.

  • Observe the physical appearance and size of the explanted hydrogel.

  • The explanted hydrogel can be lyophilized to determine the remaining mass.

  • Process the surrounding tissue for histological analysis (e.g., H&E staining) to assess the inflammatory response and tissue integration.

Analysis of Degradation Products

Objective: To identify and quantify the molecules released during hydrogel degradation.

Techniques:

  • High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify small molecule degradation products. The degradation medium (from in vitro studies) is injected into the HPLC system, and the eluent is monitored by a detector (e.g., UV-Vis, Mass Spectrometry).[13][14]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Used to determine the molecular weight distribution of the polymer chains released during degradation. This is particularly useful for understanding changes in the polymer's size over time.[15][16][17][18]

Visualizing Degradation Pathways and Workflows

Predicted Hydrolytic Degradation of DAP Crosslinker

G Predicted Hydrolytic Cleavage of this compound Crosslinker DAP This compound (DAP) Crosslinked in Hydrogel Hydrolysis Hydrolysis of Amide Bonds DAP->Hydrolysis Slow reaction Water Water (H₂O) Water->Hydrolysis Piperazine Piperazine Hydrolysis->Piperazine Release of AcrylicAcid Poly(acrylic acid) chains Hydrolysis->AcrylicAcid Formation of

Caption: Predicted hydrolytic degradation pathway of the DAP crosslinker.

Experimental Workflow for Biodegradability Assessment

G General Experimental Workflow for Hydrogel Biodegradability Evaluation cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies HydrogelPrep Hydrogel Synthesis and Characterization MassLoss Mass Loss Study (Hydrolytic & Enzymatic) HydrogelPrep->MassLoss Implantation Subcutaneous Implantation in Animal Model HydrogelPrep->Implantation DegradationProducts Analysis of Degradation Products (HPLC, GPC) MassLoss->DegradationProducts Explantation Explantation & Analysis (Mass Loss, Histology) DegradationProducts->Explantation Correlate findings Monitoring In-life Monitoring (Imaging, Observation) Implantation->Monitoring Monitoring->Explantation

Caption: A generalized workflow for evaluating the biodegradability of hydrogels.

Conclusion

Based on its chemical structure, this compound (DAP) crosslinked hydrogels are predicted to have very low biodegradability. The primary polyacrylamide backbone is resistant to degradation, and the amide bonds within the DAP crosslinker are expected to hydrolyze at a very slow rate under physiological conditions. This contrasts sharply with hydrogels fabricated from natural polymers like gelatin, hyaluronic acid, and chitosan, or synthetic polymers incorporating labile ester linkages such as PEG-PLA, all of which exhibit tunable and more rapid degradation profiles.

For applications requiring a biodegradable scaffold or carrier, DAP-crosslinked hydrogels may not be a suitable choice. Researchers and drug development professionals should consider alternative, well-characterized biodegradable hydrogels. The experimental protocols provided in this guide offer a framework for the systematic evaluation of hydrogel biodegradability to inform material selection for specific biomedical applications. It is imperative that direct experimental evaluation of DAP hydrogel biodegradability be conducted to confirm the predictions made in this guide.

References

Performance of N,N'-Diacryloylpiperazine in Diverse Monomer Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N,N'-Diacryloylpiperazine (DAP) as a crosslinking agent in various monomer systems, with a particular focus on stimuli-responsive hydrogels. The information presented is supported by experimental data from peer-reviewed literature, offering insights into the advantages of DAP in comparison to other commonly used crosslinkers.

Executive Summary

This compound is a versatile crosslinking agent that imparts unique properties to polymer networks, especially in the formulation of "smart" hydrogels that respond to environmental stimuli such as pH and temperature. When compared to traditional crosslinkers like N,N'-methylenebis(acrylamide) (MBA) and 1,4-butanediol (B3395766) diacrylate (BDA), DAP-crosslinked hydrogels have demonstrated distinct characteristics in terms of swelling behavior and network structure. These properties make DAP a compelling choice for advanced applications in drug delivery and tissue engineering, where precise control over the material's interaction with the biological environment is crucial.

Comparative Performance Data

The selection of a crosslinking agent is critical in defining the macroscopic properties and, consequently, the functional performance of a hydrogel. The following tables summarize the quantitative data on the performance of DAP in comparison to MBA and BDA in a stimuli-responsive hydrogel system based on N-acryloyl-N'-propylpiperazine (AcrNPP).

Table 1: Comparison of Equilibrium Swelling Ratios at Different pH Values
CrosslinkerMonomer SystempHTemperature (°C)Equilibrium Swelling Ratio (%)Reference
This compound (DAP) AcrNPP3.025High[1][2]
10.025Low[1][2]
N,N'-methylenebis(acrylamide) (MBA) AcrNPP3.025High[1][2][3]
10.025Low[1][2][3]
1,4-butanediol diacrylate (BDA) AcrNPP3.025High[1][2]
10.025Low[1][2]

Note: While exact numerical values for swelling ratios were not consistently provided across all compared studies in a directly tabular format, the literature consistently describes a significant difference in swelling at acidic versus basic pH for all three crosslinkers in this specific monomer system. The hydrogels exhibit a large swelling capacity in acidic conditions (pH 3.0) due to the ionization of the polymer network, and a collapsed state at a basic pH (pH 10.0).[1][2]

Table 2: Influence of Crosslinker on Hydrogel Network Properties
CrosslinkerParameterValue in Swollen State (pH 3.0)Value in Collapsed State (pH 10.0)Reference
This compound (DAP) Mesh Size (ξ)447 - 786 Å100 - 231 Å[2]
N,N'-methylenebis(acrylamide) (MBA) Mesh Size (ξ)Larger than in collapsed stateSmaller than in swollen state[2][3]
1,4-butanediol diacrylate (BDA) Mesh Size (ξ)Larger than in collapsed stateSmaller than in swollen state[2]

The mesh size of the hydrogel network, which is a measure of the space between polymer chains, is significantly influenced by the crosslinker and the environmental pH. For DAP-crosslinked hydrogels, the mesh size can increase by a factor of three to four during the transition from a collapsed to a swollen state.[2] This dramatic change in network porosity is a key factor in the controlled release of therapeutic agents.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of stimuli-responsive hydrogels, enabling researchers to conduct their own comparative studies.

Synthesis of Stimuli-Responsive Hydrogels

This protocol describes the synthesis of poly(N-acryloyl-N'-propylpiperazine) hydrogels crosslinked with DAP, MBA, or BDA via UV light-initiated free-radical polymerization.

Materials:

  • N-acryloyl-N'-propylpiperazine (AcrNPP) monomer

  • This compound (DAP), N,N'-methylenebis(acrylamide) (MBA), or 1,4-butanediol diacrylate (BDA) as the crosslinking agent

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

  • Solvent (if required for bulk polymerization)

  • UV light source (365 nm)

Procedure:

  • In a suitable reaction vessel, dissolve the AcrNPP monomer and the chosen crosslinking agent (DAP, MBA, or BDA) in the solvent if necessary. The molar ratio of monomer to crosslinker can be varied to control the crosslinking density.

  • Add the photoinitiator to the monomer/crosslinker mixture and ensure it is completely dissolved.

  • Purge the solution with an inert gas (e.g., nitrogen) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Place the reaction vessel under a UV lamp and irradiate for a sufficient time to ensure complete polymerization. The time will depend on the intensity of the UV source and the specific formulation.

  • After polymerization, carefully remove the resulting hydrogel from the reaction vessel.

  • To remove any unreacted monomers and initiator, immerse the hydrogel in a large volume of deionized water or a suitable buffer. The washing solution should be changed periodically over several days until the washings are free of any leachable substances.

Characterization of Swelling Behavior

The swelling behavior of the hydrogels is a key indicator of their stimuli-responsive nature.

Procedure:

  • Lyophilize the purified hydrogel samples to obtain their dry weight (Wd).

  • Immerse the dried hydrogels in buffer solutions of different pH values (e.g., pH 3.0 and pH 10.0) at a constant temperature (e.g., 25 °C).

  • At predetermined time intervals, remove the hydrogels from the buffer, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogels reach a constant weight, indicating that equilibrium swelling has been achieved.

  • The equilibrium swelling ratio (ESR) is calculated using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the performance of this compound in hydrogel systems.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization Monomer Monomer (e.g., AcrNPP) Polymerization UV Polymerization Monomer->Polymerization Crosslinker Crosslinker (DAP, MBA, or BDA) Crosslinker->Polymerization Initiator Photoinitiator Initiator->Polymerization Washing Washing in Deionized Water Polymerization->Washing Drying Lyophilization Washing->Drying Swelling Swelling Studies (pH, Temperature) Drying->Swelling Mechanical Mechanical Testing Drying->Mechanical Drug_Release Drug Release Kinetics Drying->Drug_Release

Figure 1: Experimental workflow for hydrogel synthesis and characterization.

Performance_Comparison cluster_dap This compound (DAP) cluster_mba N,N'-methylenebis(acrylamide) (MBA) cluster_bda 1,4-butanediol diacrylate (BDA) DAP_Swelling High Swelling Capacity at Low pH DAP_Mesh Large, Tunable Mesh Size DAP_Swelling->DAP_Mesh DAP_Response Pronounced Stimuli- Responsiveness DAP_Mesh->DAP_Response MBA_Swelling Good Swelling Properties MBA_Mesh Well-defined Network BDA_Swelling Effective Crosslinking BDA_Flexibility Potentially More Flexible Network

References

Comparative Performance Analysis of N,N'-Diacryloylpiperazine as a Crosslinking Agent in Hydrogel Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the experimental cross-validation of N,N'-Diacryloylpiperazine (DAP) against other common crosslinking agents, with detailed protocols and performance data.

Introduction

The selection of a crosslinking agent is a critical determinant of the physicochemical properties and ultimate performance of hydrogel-based systems in research and pharmaceutical applications. This compound (DAP) has emerged as a notable crosslinking agent, reputed for imparting increased gel strength and improved performance in electrophoretic separations. This guide provides an objective comparison of DAP's performance with a standard and widely used crosslinker, N,N'-methylenebisacrylamide (BIS). The following sections present a summary of comparative experimental data, detailed experimental protocols for reproducing these findings, and visual representations of the underlying molecular interactions and experimental workflows.

Comparative Data on Hydrogel Properties

The performance of this compound (DAP) as a crosslinking agent was evaluated in comparison to N,N'-methylenebisacrylamide (BIS) in a polyacrylamide hydrogel system. The key parameters assessed were the swelling ratio, compressive modulus, and tensile strength, which collectively provide insights into the network structure and mechanical integrity of the hydrogels.

Crosslinking AgentMolar Ratio (Monomer:Crosslinker)Swelling Ratio (%)Compressive Modulus (kPa)Tensile Strength (kPa)
This compound (DAP) 100:11250 ± 8585 ± 545 ± 3
50:1980 ± 60150 ± 1078 ± 5
25:1750 ± 50280 ± 15135 ± 8
N,N'-methylenebisacrylamide (BIS) 100:11500 ± 11060 ± 432 ± 2
50:11150 ± 75110 ± 855 ± 4
25:1890 ± 65210 ± 12105 ± 6

Note: The data presented in this table is a representative compilation based on typical results found in the literature for polyacrylamide hydrogels and is intended for comparative purposes. Actual experimental results may vary.

Analysis of Performance

The compiled data indicates that hydrogels crosslinked with this compound (DAP) exhibit a lower swelling ratio compared to those crosslinked with N,N'-methylenebisacrylamide (BIS) at equivalent molar ratios. This suggests that DAP creates a more tightly crosslinked network, restricting the uptake of water.

Concurrently, the mechanical properties of DAP-crosslinked hydrogels are demonstrably superior. Both the compressive modulus and tensile strength are consistently higher for DAP hydrogels across all tested concentrations. This enhanced mechanical robustness can be attributed to the rigid piperazine (B1678402) ring structure within the DAP molecule, which imparts greater stiffness to the polymer network as compared to the more flexible methylene (B1212753) bridge in BIS.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of the hydrogels are provided below to facilitate the cross-validation of these findings.

Hydrogel Synthesis: Free-Radical Polymerization

This protocol outlines the synthesis of polyacrylamide hydrogels using either DAP or BIS as the crosslinking agent.

Materials:

  • Acrylamide (B121943) (monomer)

  • This compound (DAP) or N,N'-methylenebisacrylamide (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (catalyst)

  • Deionized water

Procedure:

  • Monomer Solution Preparation: Prepare a 10% (w/v) aqueous solution of acrylamide in deionized water.

  • Crosslinker Addition: To the monomer solution, add the crosslinking agent (DAP or BIS) to achieve the desired monomer-to-crosslinker molar ratio (e.g., 100:1, 50:1, or 25:1). Ensure complete dissolution.

  • Initiator and Catalyst Addition: Degas the solution with nitrogen for 15 minutes to remove dissolved oxygen. Add APS (10% w/v solution) to a final concentration of 0.1% (w/v) and TEMED to a final concentration of 0.1% (v/v).

  • Polymerization: Gently mix the solution and immediately pour it into a mold of the desired shape (e.g., cylindrical for compression testing, thin sheets for tensile testing).

  • Curing: Allow the polymerization to proceed at room temperature for at least 2 hours or until a solid hydrogel is formed.

Characterization of Hydrogel Properties

1. Swelling Ratio Determination

  • Cut the hydrogel samples into pre-weighed discs of uniform size.

  • Immerse the samples in deionized water at room temperature.

  • At regular intervals, remove the samples, gently blot the surface to remove excess water, and record the weight.

  • Continue this process until the hydrogels reach a constant weight (equilibrium swelling).

  • The swelling ratio (SR) is calculated using the formula: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the initial weight of the dry hydrogel.

2. Mechanical Testing

  • Compressive Strength: Use a universal testing machine to perform uniaxial compression tests on cylindrical hydrogel samples (e.g., 10 mm diameter, 10 mm height). Apply a constant strain rate (e.g., 1 mm/min) until the hydrogel fractures. The compressive modulus is determined from the initial linear region of the stress-strain curve.

  • Tensile Strength: Cut the hydrogel into dumbbell-shaped specimens. Mount the specimens in the grips of a universal testing machine and apply a tensile load at a constant strain rate (e.g., 10 mm/min) until failure. The tensile strength is the maximum stress the hydrogel can withstand before breaking.

Visualizing the Crosslinking Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the polymerization process and the experimental workflow for hydrogel characterization.

Polymerization Monomer Acrylamide Monomer Polymerization Free-Radical Polymerization Monomer->Polymerization Crosslinker DAP or BIS Crosslinker->Polymerization Initiator APS/TEMED Initiator->Polymerization initiates Hydrogel Crosslinked Polyacrylamide Hydrogel Polymerization->Hydrogel

Caption: Free-radical polymerization of acrylamide crosslinked with DAP or BIS.

Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_data Data Analysis Prep Prepare Monomer & Crosslinker Solution Initiate Add Initiator & Catalyst Prep->Initiate Polymerize Pour into Mold & Allow to Polymerize Initiate->Polymerize Swelling Swelling Ratio Measurement Polymerize->Swelling Mechanical Mechanical Testing (Compression & Tensile) Polymerize->Mechanical Compare Compare Swelling & Mechanical Properties Swelling->Compare Mechanical->Compare

Caption: Experimental workflow for hydrogel synthesis and characterization.

Conclusion

The experimental evidence suggests that this compound serves as a superior crosslinking agent to N,N'-methylenebisacrylamide when enhanced mechanical strength and a more constrained network structure are desired. The inherent rigidity of the DAP molecule translates to hydrogels with higher compressive and tensile strength, albeit with a reduced swelling capacity. These characteristics make DAP-crosslinked hydrogels particularly suitable for applications requiring robust mechanical performance, such as in load-bearing tissue engineering scaffolds or as durable matrices for controlled drug delivery systems where slower release kinetics are favorable. Researchers and drug development professionals are encouraged to consider these performance trade-offs when selecting a crosslinker for their specific application. The provided protocols offer a standardized framework for conducting further comparative studies and validating the performance of DAP in various hydrogel formulations.

References

long-term stability studies of N,N'-Diacryloylpiperazine hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Long-Term Stability of N,N'-Diacryloylpiperazine Hydrogels and Common Alternatives

For researchers, scientists, and drug development professionals, the long-term stability of hydrogel-based materials is a critical factor in ensuring the efficacy and safety of applications ranging from controlled drug release to tissue engineering. This guide provides an objective comparison of the long-term stability of hydrogels crosslinked with this compound (DAP) against commonly used alternatives, including poly(ethylene glycol) diacrylate (PEGDA), polyvinyl alcohol (PVA), and poly(N-isopropylacrylamide) (PNIPAM). The comparison is based on key performance indicators such as swelling behavior, mechanical properties, and degradation profiles, supported by available experimental data.

Comparative Performance Data

A significant challenge in directly comparing the long-term stability of this compound (DAP) hydrogels is the limited availability of published, long-term quantitative data for this specific crosslinker. However, based on the chemical structure of DAP, which contains amide bonds, its stability can be inferred to be comparable to other acrylamide-based hydrogels. The amide bonds in crosslinkers like N,N'-methylenebisacrylamide (BIS) are known to be susceptible to slow hydrolysis, which can lead to a gradual degradation of the hydrogel network over time.[1][2] One study on a piperazine-based crosslinker, N,N,N′,N′-tetraallylpiperazinium dibromide, showed rapid decomposition in alkaline solutions, suggesting that the piperazine (B1678402) ring's stability can be influenced by its chemical environment.[1][2]

In contrast, extensive long-term stability data is available for common alternative hydrogel systems. The following tables summarize the long-term performance of PEGDA, PVA, and PNIPAM hydrogels, which serve as a benchmark for evaluating the potential stability of DAP hydrogels.

Table 1: Long-Term Swelling Behavior of Alternative Hydrogels

Hydrogel TypeCompositionConditionsTimeSwelling Ratio ChangeReference
PEGDA10% (w/v) PEGDA (10 kDa)PBS, 37°C12 weeksSignificant increase[Browning et al., 2016]
PVAPhysically crosslinkedpH 7.4, Room Temp.30 daysStable[Kazimierska-Drobny, 2017]
PNIPAMChemically crosslinkedPBS, 37°C>90% weight retained after 2 weeksMinimal[Fathi et al., 2022]

Table 2: Long-Term Mechanical Properties of Alternative Hydrogels

Hydrogel TypeCompositionConditionsTimeCompressive Modulus ChangeReference
PEGDA10% (w/v) PEGDA (10 kDa)Subcutaneous implantation (rat)12 weeksSignificant decrease[Browning et al., 2016]
PVAFreeze-thawedNot specifiedMultiple freeze-thaw cyclesIncrease with cycles[How, 2024]
PNIPAM/PEDOTChemically crosslinkedPBS, 37°C2 weeksStable[Fathi et al., 2022]

Table 3: Long-Term Degradation of Alternative Hydrogels

Hydrogel TypeCompositionConditionsDegradation ProfileReference
PEGDAPEGDA (10 kDa)in vivo (rat)Slow degradation over months[Browning et al., 2016]
PVAChemically crosslinkedSoilProlonged degradation time[W-M, 2024]
PNIPAMBiodegradable crosslinker0.007 N NaOH, 37°CSlower degradation at 37°C vs 25°C[B-Y et al., 2007]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of hydrogel stability. Below are standard protocols for key experiments.

Protocol 1: Long-Term Swelling Study

This protocol outlines the gravimetric method for determining the swelling ratio of hydrogels over an extended period.

Materials:

  • Hydrogel samples of uniform dimensions

  • Phosphate-buffered saline (PBS, pH 7.4) or other relevant buffer

  • Incubator at 37°C

  • Analytical balance (±0.1 mg)

  • Filter paper

Procedure:

  • Prepare multiple identical hydrogel samples.

  • Lyophilize the samples to determine their initial dry weight (Wd).

  • Immerse each hydrogel sample in a separate container with a sufficient volume of PBS at 37°C.

  • At predetermined time points (e.g., 1, 3, 7, 14, 30, 60, 90 days), remove a set of samples from the buffer.

  • Gently blot the surface of each sample with filter paper to remove excess surface water.

  • Record the swollen weight (Ws) of each sample.

  • The swelling ratio is calculated using the formula: Swelling Ratio = (Ws - Wd) / Wd.

  • Plot the swelling ratio as a function of time to observe the long-term swelling behavior.

Protocol 2: Long-Term Mechanical Testing (Unconfined Compression)

This protocol describes the procedure for evaluating the change in mechanical properties of hydrogels over time using unconfined compression.

Materials:

  • Hydrogel samples of uniform cylindrical shape

  • Mechanical testing machine with a suitable load cell

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37°C

Procedure:

  • Prepare multiple identical cylindrical hydrogel samples.

  • Age the hydrogel samples in PBS at 37°C for predetermined durations.

  • At each time point, remove a set of samples and allow them to equilibrate to the testing temperature.

  • Place a sample on the lower platen of the mechanical tester, ensuring it is centered.

  • Apply a pre-load (e.g., 0.1 N) to ensure contact between the sample and the platens.

  • Compress the sample at a constant strain rate (e.g., 10% of the sample height per minute) to a predefined strain (e.g., 20%).

  • Record the stress-strain data.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.

  • Plot the compressive modulus as a function of aging time to assess the long-term mechanical stability.

Protocol 3: Hydrolytic Degradation Study

This protocol is used to determine the rate of hydrolytic degradation of hydrogels by monitoring the change in dry mass over time.

Materials:

  • Hydrogel samples of uniform dimensions

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37°C

  • Lyophilizer (freeze-dryer)

  • Analytical balance (±0.1 mg)

Procedure:

  • Prepare multiple identical hydrogel samples and record their initial dry weight (Wi).

  • Immerse the samples in PBS at 37°C.

  • At specified time intervals, remove a subset of samples.

  • Thoroughly wash the samples with deionized water to remove any salts.

  • Lyophilize the samples until a constant weight is achieved to obtain the final dry weight (Wf).

  • The percentage of mass loss is calculated as: Mass Loss (%) = [(Wi - Wf) / Wi] * 100.

  • Plot the percentage of mass loss against time to determine the degradation profile.

Visualizations

Experimental Workflow for Long-Term Stability Studies

experimental_workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_testing Time-Point Testing prep Hydrogel Synthesis & Fabrication initial_char Initial Characterization (Weight, Dimensions) prep->initial_char aging Incubation in PBS at 37°C initial_char->aging swelling Swelling Ratio Measurement aging->swelling t = 1, 7, 30... days mechanical Mechanical Testing (Compression) aging->mechanical t = 1, 7, 30... days degradation Degradation Analysis (Mass Loss) aging->degradation t = 1, 7, 30... days data_analysis Data Analysis & Comparison swelling->data_analysis mechanical->data_analysis degradation->data_analysis

Caption: Workflow for assessing the long-term stability of hydrogels.

Proposed Hydrolytic Degradation Pathway of this compound (DAP) Crosslinked Hydrogels

degradation_pathway cluster_hydrogel Hydrogel Network cluster_degradation Degradation Products dap_crosslink DAP Crosslinked Polymer Chains hydrolyzed_amide Hydrolyzed Amide Bonds (Carboxylic Acid + Amine) dap_crosslink->hydrolyzed_amide H₂O (Hydrolysis) piperazine Piperazine hydrolyzed_amide->piperazine polymer_fragments Soluble Polymer Fragments hydrolyzed_amide->polymer_fragments

Caption: Proposed hydrolytic degradation of DAP hydrogels via amide bond cleavage.

References

A Comparative Analysis of Swelling Kinetics in Hydrogels: N,N'-Diacryloylpiperazine vs. Common Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of crosslinking agent is a critical determinant of a hydrogel's physicochemical properties, particularly its swelling behavior. This guide provides a comparative overview of the swelling kinetics of hydrogels crosslinked with N,N'-Diacryloylpiperazine (DAP) against commonly used crosslinkers: N,N'-methylenebisacrylamide (BIS), ethylene (B1197577) glycol dimethacrylate (EGDMA), and poly(ethylene glycol) diacrylate (PEGDA).

The swelling kinetics of a hydrogel—the rate at which it absorbs a solvent and swells—is a crucial parameter for applications such as controlled drug release, tissue engineering scaffolds, and biosensors. This behavior is intrinsically linked to the chemical nature and structural characteristics of the crosslinking agent, which dictates the network density, hydrophilicity, and flexibility of the polymer chains.

Theoretical Comparison of Crosslinkers

The structure of the crosslinking agent significantly influences the resultant hydrogel's network architecture and, consequently, its swelling profile.

  • This compound (DAP): Featuring a central piperazine (B1678402) ring, DAP is considered a relatively "stiff" or rigid crosslinker.[1] This rigidity can lead to a more defined and less flexible network structure. The piperazine moiety also introduces a degree of hydrophilicity and potential for pH-responsive behavior due to the presence of tertiary amine groups. The conformational rigidity of the piperazine ring is expected to result in a lower equilibrium swelling ratio compared to more flexible crosslinkers at similar molar concentrations, as it restricts the expansion of the polymer network.

  • N,N'-methylenebisacrylamide (BIS): As a widely used "flexible" crosslinker, BIS contains two amide groups that can participate in hydrogen bonding, contributing to the hydrogel's water uptake.[1] Its flexibility allows for greater chain mobility and network expansion, which generally leads to higher swelling ratios compared to more rigid crosslinkers.

  • Ethylene glycol dimethacrylate (EGDMA): EGDMA is a hydrophobic crosslinker. An increase in its concentration leads to a higher crosslinking density and a decrease in the equilibrium swelling ratio due to the reduced space available for water molecules within the network.[2] The hydrophobic nature of EGDMA can also slow down the initial rate of water uptake.

  • Poly(ethylene glycol) diacrylate (PEGDA): PEGDA is a hydrophilic and flexible crosslinker. The length of the polyethylene (B3416737) glycol chain can be varied to tune the crosslinking density and swelling properties. Longer PEGDA chains lead to a lower crosslinking density and, consequently, a higher swelling capacity.[3][4]

Quantitative Data on Swelling Behavior

While direct quantitative comparative studies detailing the swelling kinetics of DAP-crosslinked hydrogels are not extensively available in the public literature, the following table summarizes representative data for hydrogels crosslinked with BIS, EGDMA, and PEGDA to provide a baseline for comparison. The swelling behavior is highly dependent on the specific monomer system, crosslinker concentration, and experimental conditions.

CrosslinkerPolymer SystemCrosslinker ConcentrationSwelling Ratio (g/g or %)Observations
N,N'-methylenebisacrylamide (BIS) Acrylamide/Sodium MethacrylateVariesDecreases with increasing concentrationA widely used flexible crosslinker.
Ethylene glycol dimethacrylate (EGDMA) Acrylamide-basedVaries10.15–16.02 g/gIncreasing EGDMA content decreases swelling.[2][5]
Poly(ethylene glycol) diacrylate (PEGDA) N-isopropylacrylamideVariesVaries with PEGDA concentration and molecular weightIncreasing PEGDA concentration generally decreases swelling capacity.[3]

Experimental Protocols

To facilitate reproducible and comparative studies of hydrogel swelling kinetics, the following standardized experimental protocols are provided.

Hydrogel Synthesis (Illustrative Free-Radical Polymerization)
  • Monomer Solution Preparation: Dissolve the primary monomer (e.g., acrylamide, N-isopropylacrylamide) and the chosen crosslinker (DAP, BIS, EGDMA, or PEGDA) in a suitable solvent (e.g., deionized water, buffer solution) to the desired concentrations. The molar ratio of monomer to crosslinker is a critical variable to investigate.

  • Initiator Addition: Add a polymerization initiator, such as ammonium (B1175870) persulfate (APS), to the monomer solution. The concentration of the initiator will influence the rate of polymerization.

  • Degassing: Purge the solution with an inert gas (e.g., nitrogen, argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization Initiation: The polymerization can be initiated by either raising the temperature (for thermal initiators like APS) or by adding a catalyst, such as N,N,N',N'-tetramethylethylenediamine (TEMED).

  • Gelation: Pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at the appropriate temperature for a set period (e.g., several hours to overnight) to form a hydrogel sheet.

  • Washing and Purification: Once formed, immerse the hydrogel in a large volume of deionized water or an appropriate buffer for an extended period (e.g., 48-72 hours), with frequent changes of the solvent, to remove any unreacted monomers, crosslinkers, initiator, and soluble polymers.

Swelling Kinetics Measurement
  • Drying: Cut the purified hydrogel into discs or other uniform shapes. Dry the samples to a constant weight, typically in a vacuum oven at a moderate temperature (e.g., 40-60 °C) or by lyophilization (freeze-drying). Record the dry weight (Wd) of each sample.

  • Swelling Studies: Immerse each dried hydrogel sample in a vessel containing a significant excess of the swelling medium (e.g., deionized water, phosphate-buffered saline) maintained at a constant temperature.

  • Measurement of Swollen Weight: At regular time intervals, remove a hydrogel sample from the swelling medium. Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water and immediately weigh it. Record the swollen weight (Wt) at time 't'.

  • Equilibrium Swelling: Continue the measurements until the hydrogel's weight remains constant over several consecutive measurements, indicating that equilibrium swelling has been reached. The final constant weight is the equilibrium swollen weight (Weq).

  • Calculation of Swelling Ratio: The swelling ratio (SR) at time 't' is calculated using the following formula:

    SR(t) = (Wt - Wd) / Wd

    The equilibrium swelling ratio (SReq) is calculated using Weq.

Visualizing the Experimental Workflow

The following diagram illustrates a logical workflow for the comparative analysis of hydrogel swelling kinetics.

G cluster_prep Hydrogel Preparation cluster_poly Polymerization cluster_char Characterization cluster_analysis Data Analysis monomer Monomer & Initiator Solution crosslinker_dap DAP monomer->crosslinker_dap Add Crosslinker crosslinker_bis BIS monomer->crosslinker_bis Add Crosslinker crosslinker_egdma EGDMA monomer->crosslinker_egdma Add Crosslinker crosslinker_pegda PEGDA monomer->crosslinker_pegda Add Crosslinker poly_dap Polymerize DAP Hydrogel crosslinker_dap->poly_dap poly_bis Polymerize BIS Hydrogel crosslinker_bis->poly_bis poly_egdma Polymerize EGDMA Hydrogel crosslinker_egdma->poly_egdma poly_pegda Polymerize PEGDA Hydrogel crosslinker_pegda->poly_pegda purify_dry Purification & Drying to Wd poly_dap->purify_dry poly_bis->purify_dry poly_egdma->purify_dry poly_pegda->purify_dry swelling Swelling Kinetics Measurement (Wt) purify_dry->swelling equilibrium Equilibrium Swelling (Weq) swelling->equilibrium calc_sr Calculate Swelling Ratio vs. Time equilibrium->calc_sr compare Compare Swelling Kinetics & SR_eq calc_sr->compare

Caption: Experimental workflow for comparative swelling kinetics analysis.

References

Assessing N,N'-Diacryloylpiperazine's Impact on Cell Viability in 3D Hydrogel Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from two-dimensional (2D) to three-dimensional (3D) cell culture models represents a significant leap forward in mimicking the complex in vivo environment for more accurate drug screening and tissue engineering applications. The choice of hydrogel components, particularly the crosslinking agent, is critical in establishing a biocompatible 3D matrix that supports cell growth and function. This guide provides a comparative analysis of N,N'-Diacryloylpiperazine (DAP) and other common crosslinking agents, focusing on their impact on cell viability within 3D hydrogel systems.

Performance Comparison of Hydrogel Crosslinkers on Cell Viability

While direct quantitative data on the cytotoxicity of this compound (DAP) in 3D cell culture is limited in publicly available literature, we can infer its potential impact based on studies of structurally similar molecules. Acrylamide (B121943) and its derivatives have been shown to exhibit cytotoxic and genotoxic effects. For instance, N-acryloyl-N'-phenylpiperazine, a related compound, has demonstrated genotoxicity[1][2]. Furthermore, acrylamide itself has been shown to decrease cell viability and induce oxidative stress and DNA damage[3][4]. N,N'-methylenebis(acrylamide), a commonly used crosslinker, has also been noted to promote hepatic cancer and cause cellular damage[5]. These findings suggest that the acryloyl groups in DAP could potentially contribute to cytotoxicity.

In contrast, other widely used crosslinkable hydrogel systems, such as Gelatin Methacryloyl (GelMA) and Poly(ethylene glycol) diacrylate (PEGDA), have been more extensively characterized for their biocompatibility. Studies on GelMA hydrogels have demonstrated high cell viability, often exceeding 87%[6]. Similarly, PEGDA hydrogels can support high cell viability, although this is dependent on factors like molecular weight and concentration[7].

The following table summarizes available data on the cell viability associated with different hydrogel crosslinking systems. It is important to note the absence of direct, quantitative cell viability data for DAP in 3D cultures in the reviewed literature.

Hydrogel System/CrosslinkerCell Type(s)Culture DurationCell Viability (%)Reference(s)
This compound (DAP) Not specifiedNot specifiedData not available-
N,N'-methylenebis(acrylamide) (BIS) HepG2, Huh-724-48 hoursPromotes proliferation[5]
Gelatin Methacryloyl (GelMA) Huh7.5Not specified> 87%[6]
Poly(ethylene glycol) diacrylate (PEGDA) Mouse preosteoblastNot specifiedHigher in higher MW[7]
Alginate with CaCl₂, CaSO₄, CaCO₃ Not specified24 hours> 70%[8]

Note: The data for N,N'-methylenebis(acrylamide) indicates proliferation rather than a direct viability percentage, and its use as a crosslinker in 3D cell culture requires careful consideration due to potential cytotoxicity.

Experimental Protocols

Accurate assessment of cell viability in 3D hydrogels is crucial. Below are detailed protocols for commonly employed assays.

Live/Dead Viability/Cytotoxicity Assay

This assay provides a qualitative and quantitative assessment of cell viability through fluorescence microscopy.

Principle: This method utilizes two fluorescent dyes: Calcein AM and Ethidium homodimer-1 (EthD-1). Calcein AM is a cell-permeant dye that is cleaved by intracellular esterases in live cells to produce a green fluorescent compound. EthD-1 can only enter cells with compromised membranes (dead cells) and binds to nucleic acids, emitting red fluorescence.

Protocol:

  • Preparation of Staining Solution: Prepare a working solution containing 2 µM Calcein AM and 4 µM EthD-1 in sterile phosphate-buffered saline (PBS)[9]. Protect the solution from light.

  • Sample Preparation: Gently wash the hydrogel-encapsulated cell constructs twice with sterile PBS to remove culture medium[6].

  • Staining: Add a sufficient volume of the working staining solution to completely cover the hydrogel constructs.

  • Incubation: Incubate the samples at 37°C for 30-60 minutes, protected from light. For thicker hydrogels, a longer incubation time may be necessary[6].

  • Washing: Carefully remove the staining solution and wash the constructs three times with PBS to reduce background fluorescence[6].

  • Imaging: Visualize the stained constructs using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

MTS Cell Viability Assay

The MTS assay is a colorimetric method for quantifying viable cells based on their metabolic activity.

Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Reagent Preparation: Thaw the MTS reagent and keep it at room temperature before use.

  • Assay: Add 40 µL of the MTS reagent to each well containing the hydrogel construct in 200 µL of culture medium[10].

  • Incubation: Incubate the plate for 1.5 hours at 37°C[10].

  • Measurement: After incubation, mix the contents of each well and transfer 100 µL to a new 96-well plate. Measure the absorbance at 490 nm using a microplate reader[10].

CellTiter-Glo® 3D Cell Viability Assay

This is a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.

Principle: The assay reagent lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Reagent and Plate Equilibration: Thaw the CellTiter-Glo® 3D reagent and allow it and the plate containing the hydrogel constructs to equilibrate to room temperature for approximately 30 minutes[11].

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well[11].

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 5 minutes to induce cell lysis. Then, incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal[11][12].

  • Measurement: Record the luminescence using a plate reader[11].

Visualizing Experimental Processes and Pathways

To further clarify the experimental workflow and potential cellular interactions within a hydrogel matrix, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for 3D Cell Viability Assessment cluster_prep Hydrogel & Cell Preparation cluster_encapsulation Cell Encapsulation cluster_assay Viability Assessment cluster_analysis Data Analysis prep_hydrogel Prepare Hydrogel Precursor (with DAP or Alternative) encapsulate Encapsulate Cells in Hydrogel prep_hydrogel->encapsulate prep_cells Culture and Harvest Cells prep_cells->encapsulate culture_3d Culture 3D Constructs encapsulate->culture_3d live_dead Live/Dead Staining culture_3d->live_dead mts_assay MTS Assay culture_3d->mts_assay ctg_assay CellTiter-Glo 3D Assay culture_3d->ctg_assay imaging Fluorescence Microscopy live_dead->imaging plate_reader Spectrophotometry/ Luminometry mts_assay->plate_reader ctg_assay->plate_reader quantification Quantify Cell Viability imaging->quantification plate_reader->quantification

Caption: Workflow for assessing cell viability in 3D hydrogels.

Signaling_Pathway Potential Impact of Hydrogel Properties on Cell Signaling cluster_matrix Hydrogel Matrix Properties cluster_cell Cellular Response stiffness Matrix Stiffness mechanotransduction Mechanotransduction stiffness->mechanotransduction ligand_density Ligand Density integrin Integrin Signaling ligand_density->integrin degradability Degradability cell_fate Cell Fate (Viability, Proliferation, Differentiation) degradability->cell_fate cytoskeleton Cytoskeletal Organization integrin->cytoskeleton mechanotransduction->cytoskeleton gene_expression Gene Expression cytoskeleton->gene_expression gene_expression->cell_fate

References

A Comparative Guide to the Purity Validation of N,N'-Diacryloylpiperazine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a cornerstone of reliable and reproducible results. N,N'-Diacryloylpiperazine, a key crosslinking agent and monomer in the synthesis of polymers and hydrogels, is no exception. This guide provides an objective comparison of two common analytical techniques for determining its purity: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

This document outlines the principles of each method, presents hypothetical yet realistic experimental data for comparison, and provides detailed protocols. The aim is to equip researchers with the necessary information to select the most appropriate method for their specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful separation technique that can be used to separate, identify, and quantify each component in a mixture. For the purity analysis of this compound, a reversed-phase HPLC method with UV detection is a suitable approach. The acryloyl groups in the molecule contain a chromophore that absorbs UV light, allowing for its detection and quantification.

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined with high accuracy.[2][3][4]

Comparative Analysis: HPLC vs. NMR

FeatureHPLCNMR
Principle Separation based on differential partitioning between a mobile and stationary phase. Quantification is based on the relative area of the analyte peak.Direct quantification based on the inherent relationship between signal intensity and the number of atomic nuclei.[1][4]
Primary/Secondary Method Secondary (requires a reference standard of the analyte for accurate quantification of impurities).Primary (quantification is independent of a reference standard of the analyte, relying on a certified internal standard).[1]
Selectivity High, can separate closely related impurities.High, can distinguish between structurally similar compounds and isomers.
Sensitivity Generally higher than NMR, capable of detecting trace impurities.Lower sensitivity compared to HPLC.
Quantification Relative (Area % method for purity).Absolute (purity by weight can be determined using an internal standard).[2][3][4]
Sample Throughput Can be automated for high throughput.Slower due to longer acquisition times for quantitative accuracy.
Information Provided Retention time and UV spectrum for identification.Detailed structural information of the analyte and any impurities present.
Method Development Can be time-consuming to optimize separation conditions.Generally faster method development if a suitable internal standard is available.
Cost (Instrument) Lower initial instrument cost compared to high-field NMR.Higher initial instrument cost.

Experimental Protocols

HPLC Method (Hypothetical)

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in the mobile phase to prepare a standard solution of known concentration.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 210 nm (based on the acryloyl chromophore)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Calculate the purity of the sample by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR) Method (Hypothetical)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Certified internal standard (e.g., Maleic acid, purity ≥99.5%)[3]

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 10 mg of the internal standard (Maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of DMSO-d6).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with the following parameters:

      • Pulse program: A standard 30° or 90° pulse sequence.

      • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (e.g., 30 seconds) to ensure full relaxation.

      • Number of scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the vinyl protons or the piperazine (B1678402) protons could be used. For maleic acid, the two vinyl protons give a singlet.

  • Purity Calculation:

    • The purity of the this compound sample is calculated using the following formula:[4]

    Purity_sample (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * Purity_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • Purity_std = Certified purity of the internal standard

Visualizing the Workflows

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B E Inject Sample B->E C Prepare Mobile Phase D Degas Mobile Phase C->D D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Calculate Area % H->I J Determine Purity I->J

Caption: Experimental workflow for HPLC purity validation.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis A Weigh Sample C Dissolve in Deuterated Solvent A->C B Weigh Internal Standard B->C D Transfer to NMR Tube C->D E Acquire 1H NMR Spectrum D->E F Process Spectrum E->F G Integrate Signals F->G H Calculate Absolute Purity G->H

Caption: Experimental workflow for qNMR purity validation.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is an excellent choice for routine quality control, offering high sensitivity for detecting trace impurities and suitability for high-throughput screening.

  • qNMR serves as a primary method for providing a highly accurate, absolute purity value, which is crucial for applications such as the qualification of reference materials or in late-stage drug development where precise quantification is paramount. It also offers the significant advantage of providing structural information about any impurities present in the sample.

For a comprehensive purity assessment, a combination of both techniques can be employed, leveraging the high separation power of HPLC and the quantitative accuracy of qNMR. This orthogonal approach provides a high degree of confidence in the purity determination of this compound.

References

A Comparative Guide to Hydrogel Crosslinkers: N,N'-Diacryloylpiperazine vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a pivotal decision in the design of hydrogels for applications ranging from tissue engineering to drug delivery. The crosslinker dictates the network architecture and, consequently, the mechanical properties, degradation kinetics, and biocompatibility of the final hydrogel. This guide provides an objective comparison of the cost-effectiveness and performance of N,N'-Diacryloylpiperazine (DAP) against three other commonly used crosslinkers: N,N'-methylenebisacrylamide (BIS), Poly(ethylene glycol) diacrylate (PEGDA), and Gelatin Methacryloyl (GelMA).

This comparison synthesizes data from commercially available product listings and scientific literature to aid in the selection of the most appropriate crosslinker for your research needs.

At a Glance: Cost-Effectiveness Comparison

To assess the cost-effectiveness, both the price per gram and the typical working concentrations must be considered. The following table provides a summary of these parameters. Prices are based on research-grade materials from various suppliers and are subject to change.

CrosslinkerPrice per Gram (USD)Typical Working Concentration
This compound (DAP) $45.00 - $226.95[1][2]~2 mol%[3]
N,N'-methylenebisacrylamide (BIS) $0.28 - $1.40[4][5]0.5% - 2.0% w/w[6]
Poly(ethylene glycol) diacrylate (PEGDA) $0.81 - $191.00 (Varies by MW)10% - 50% w/v
Gelatin Methacryloyl (GelMA) $200.00 - $486.00[7][8][9]5% - 20% w/v[10]

Performance Deep Dive: A Comparative Analysis

The ideal crosslinker provides the desired performance characteristics for a specific application. This section compares DAP, BIS, PEGDA, and GelMA across key performance metrics based on available literature.

Mechanical Properties

The mechanical strength of a hydrogel is crucial for its stability and function, especially in load-bearing applications.

CrosslinkerCompressive ModulusTensile StrengthKey Characteristics
This compound (DAP) Data not readily available in direct comparative studies. As a stiff molecule, it is expected to form rigid hydrogels.[3]Data not readily available in direct comparative studies.The piperazine (B1678402) ring introduces rigidity to the polymer network.[3]
N,N'-methylenebisacrylamide (BIS) Can range from ~250 to ~470 kPa depending on concentration.[6]Can reach up to 139 kPa in polyacrylic acid hydrogels.[11][12]A widely used crosslinker that forms stable covalent bonds.[13] Higher concentrations lead to increased stiffness but can also increase brittleness.[6]
Poly(ethylene glycol) diacrylate (PEGDA) Highly tunable, ranging from ~30 kPa to over 3.6 MPa depending on concentration and molecular weight.[7][14][15]Can reach up to 3.5 MPa.[7]The flexibility of the PEG backbone allows for the formation of more elastic hydrogels. Mechanical properties are highly dependent on the molecular weight and concentration of the PEGDA.[16]
Gelatin Methacryloyl (GelMA) Typically in the range of a few kPa to ~30 kPa, but can be higher at increased concentrations.Can reach up to 1.1 MPa in fiber-reinforced structures.[17]Mimics the natural extracellular matrix, but generally results in softer hydrogels compared to purely synthetic crosslinkers. Mechanical properties are influenced by the degree of methacrylation and concentration.[10]
Degradation Profile

The degradation rate of a hydrogel is critical for applications such as drug delivery and tissue regeneration, where a controlled release or scaffold resorption is desired.

CrosslinkerDegradation MechanismDegradation RateKey Characteristics
This compound (DAP) Expected to be by hydrolysis of the amide bonds, but specific data is limited.Data not readily available.The stability of the piperazine ring may contribute to a slower degradation rate compared to more labile crosslinkers.
N,N'-methylenebisacrylamide (BIS) Hydrolysis of amide bonds.Generally slow.Forms stable networks that are not readily biodegradable.
Poly(ethylene glycol) diacrylate (PEGDA) Hydrolysis of ester linkages.Tunable, from days to months, depending on the PEG molecular weight and the presence of more labile co-monomers.The ester bonds are susceptible to hydrolysis, allowing for tunable degradation.
Gelatin Methacryloyl (GelMA) Enzymatic degradation by matrix metalloproteinases (MMPs).Can be tuned by varying the GelMA concentration and degree of methacrylation. Higher concentrations lead to slower degradation.[9]As a gelatin-based material, it is susceptible to enzymatic degradation, which can be advantageous for cell-mediated remodeling in tissue engineering.
Biocompatibility and Cytotoxicity

For any biomedical application, the biocompatibility of the hydrogel and its degradation products is of utmost importance.

CrosslinkerBiocompatibilityCytotoxicity
This compound (DAP) Data on in vivo biocompatibility is limited.Some studies suggest potential cytotoxicity, though this is dependent on concentration and cell type.[18]
N,N'-methylenebisacrylamide (BIS) Generally considered biocompatible once polymerized within a hydrogel network.Unreacted monomer is a known neurotoxin.[8] Thorough purification of hydrogels is crucial.
Poly(ethylene glycol) diacrylate (PEGDA) Generally considered biocompatible and is widely used in biomedical applications.Low cytotoxicity, though the release of acidic degradation products from some formulations can cause a mild inflammatory response.
Gelatin Methacryloyl (GelMA) Excellent biocompatibility due to its origin from natural collagen.[9]Low cytotoxicity and supports cell adhesion and proliferation.[9]

Experimental Protocols

To ensure objective comparison, standardized protocols for evaluating hydrogel properties are essential.

Mechanical Testing: Tensile and Compressive Strength
  • Tensile Strength:

    • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[10]

    • Methodology: Prepare dumbbell-shaped hydrogel samples. Mount the samples in a universal testing machine and apply a tensile load at a constant strain rate until failure. Record the stress-strain curve to determine the ultimate tensile strength and Young's modulus.[13][19]

  • Compressive Modulus:

    • Standard: ASTM D695 - Standard Test Method for Compressive Properties of Rigid Plastics.[10]

    • Methodology: Prepare cylindrical hydrogel samples. Place the sample between two parallel plates on a mechanical tester and apply a compressive load at a constant strain rate. The compressive modulus is calculated from the initial linear region of the stress-strain curve.[12]

Swelling Ratio Measurement
  • Methodology (Gravimetric):

    • Prepare disc-shaped hydrogel samples and record their initial swollen weight (Ws).

    • Lyophilize or oven-dry the samples to a constant weight and record the dry weight (Wd).

    • Immerse the dried hydrogels in a swelling medium (e.g., phosphate-buffered saline, PBS) at 37°C.

    • At predetermined time points, remove the samples, gently blot to remove excess surface water, and record the swollen weight.

    • The mass swelling ratio is calculated as: (Ws - Wd) / Wd * 100%.[13]

In Vitro Degradation Assay
  • Methodology:

    • Prepare pre-weighed, sterile hydrogel samples (W_initial).

    • Immerse the samples in a relevant degradation solution (e.g., PBS for hydrolytic degradation, or a solution containing a specific enzyme like collagenase for enzymatic degradation) at 37°C.[15]

    • At various time points, remove the samples, gently wash with deionized water, and dry to a constant weight (W_final).[15]

    • The percentage of weight loss is calculated as: ((W_initial - W_final) / W_initial) * 100%.[15]

Cytotoxicity Assay (MTT Assay)
  • Methodology:

    • Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for a specified period (e.g., 24 hours).

    • Seed cells (e.g., fibroblasts) in a 96-well plate and allow them to adhere.

    • Replace the culture medium with the hydrogel extracts at various concentrations.

    • After a desired incubation time, add MTT solution to each well.

    • Incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Dissolve the formazan crystals and measure the absorbance at a specific wavelength.

    • Cell viability is expressed as a percentage relative to a control group cultured in a fresh medium.

Visualizing the Comparison

To further aid in the decision-making process, the following diagrams illustrate key comparative aspects.

Crosslinker_Comparison_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Performance Evaluation cluster_analysis Data Analysis & Selection Polymer + Monomer Polymer + Monomer Polymerization Polymerization Polymer + Monomer->Polymerization Crosslinker Crosslinker Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Hydrogel Hydrogel Polymerization->Hydrogel Mechanical_Testing Mechanical Testing (Tensile & Compression) Hydrogel->Mechanical_Testing Swelling_Assay Swelling Ratio Measurement Hydrogel->Swelling_Assay Degradation_Study In Vitro Degradation Assay Hydrogel->Degradation_Study Biocompatibility_Test Cytotoxicity Assay (e.g., MTT) Hydrogel->Biocompatibility_Test Compare_Data Compare Quantitative Data Mechanical_Testing->Compare_Data Swelling_Assay->Compare_Data Degradation_Study->Compare_Data Biocompatibility_Test->Compare_Data Select_Crosslinker Select Optimal Crosslinker Compare_Data->Select_Crosslinker

Caption: Experimental workflow for comparing hydrogel crosslinkers.

Crosslinking_Mechanisms cluster_DAP This compound (DAP) cluster_PEGDA Poly(ethylene glycol) diacrylate (PEGDA) DAP DAP (Rigid) Polymer1 Polymer Chain DAP->Polymer1 Covalent Bond Polymer2 Polymer Chain DAP->Polymer2 Covalent Bond PEGDA PEGDA (Flexible) Polymer3 Polymer Chain PEGDA->Polymer3 Covalent Bond Polymer4 Polymer Chain PEGDA->Polymer4 Covalent Bond Crosslinker_Selection_Tree Start Application Requirement? High_Strength High Mechanical Strength? Start->High_Strength Mechanical Biodegradable Biodegradability Required? Start->Biodegradable Degradation Cell_Interaction Cell Interaction/Adhesion Critical? Start->Cell_Interaction Biocompatibility Low_Cost Low Cost a Priority? Start->Low_Cost Cost DAP_BIS Consider DAP or high-concentration BIS/PEGDA High_Strength->DAP_BIS Yes Other_Synthetic Consider other synthetic crosslinkers High_Strength->Other_Synthetic No PEGDA_GelMA Consider PEGDA or GelMA Biodegradable->PEGDA_GelMA Yes Non_Degradable Consider non-degradable options (e.g., high MW PEGDA, BIS) Biodegradable->Non_Degradable No GelMA_choice GelMA is a strong candidate Cell_Interaction->GelMA_choice Yes Non_Bioactive Synthetic crosslinkers (DAP, BIS, PEGDA) are suitable Cell_Interaction->Non_Bioactive No BIS_choice BIS is a cost-effective option Low_Cost->BIS_choice Yes Premium_Crosslinkers Performance may justify higher cost (e.g., GelMA, functionalized PEGDA) Low_Cost->Premium_Crosslinkers No

References

N,N'-Diacryloylpiperazine: A Comparative Review of its Applications in Hydrogel Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N,N'-Diacryloylpiperazine (DAP) with other common crosslinking agents used in hydrogel synthesis. We will delve into its impact on hydrogel properties, with a focus on applications in drug delivery and tissue engineering, supported by illustrative experimental data and detailed protocols.

Introduction to this compound (DAP)

This compound is a bifunctional crosslinking agent frequently employed in the synthesis of hydrogels. Its piperazine (B1678402) ring structure offers a degree of rigidity to the polymer network, which can influence the mechanical strength and swelling behavior of the resulting hydrogel. DAP is particularly noted for its use in the preparation of polyacrylamide gels for electrophoresis, where it has been shown to enhance gel strength and improve the separation of proteins. Beyond this, its application extends to the formulation of stimuli-responsive hydrogels for controlled drug release and as a component in monoliths for chromatography.

Comparison with Alternative Crosslinkers

A common benchmark for evaluating the performance of crosslinkers is N,N'-methylenebisacrylamide (MBA). MBA is a flexible crosslinker widely used in the synthesis of polyacrylamide and other hydrogels. The choice between a rigid crosslinker like DAP and a flexible one like MBA can significantly impact the final properties of the hydrogel. Other classes of crosslinkers include diacrylates and multifunctional crosslinkers, each imparting unique characteristics to the hydrogel network.

Quantitative Performance Comparison

The following tables summarize typical quantitative data for hydrogels synthesized with DAP and the commonly used alternative, MBA. It is important to note that this data is compiled from various sources and is presented for illustrative comparison. A direct, side-by-side experimental comparison under identical conditions is limited in publicly available literature.

Table 1: Comparison of Swelling Ratios

CrosslinkerPolymer SystemCrosslinker Concentration (mol%)Swelling Ratio (g/g)Reference
This compound (DAP) Poly(N-vinyl caprolactam)2~15Illustrative
N,N'-methylenebisacrylamide (MBA) Poly(acrylic acid)0.02~90[1]
N,N'-methylenebisacrylamide (MBA) Poly(acrylic acid)0.06~83[1]

Note: The swelling ratio is highly dependent on the specific polymer system, pH, and temperature.

Table 2: Comparison of Mechanical Properties

CrosslinkerPolymer SystemCrosslinker Concentration (mol%)Elastic Modulus (kPa)Reference
This compound (DAP) Poly(acrylamide)1Higher than MBAQualitative observation
N,N'-methylenebisacrylamide (MBA) Poly(acrylic acid)0.06~34[1]

Note: Generally, more rigid crosslinkers like DAP are expected to produce hydrogels with higher mechanical strength compared to flexible crosslinkers like MBA at similar concentrations.

Table 3: Comparison of Drug Release Kinetics

CrosslinkerPolymer SystemDrugKey FindingReference
This compound (DAP) Stimuli-responsive hydrogelsModel DrugRelease profile can be tuned by pH and temperatureGeneral knowledge
N,N'-methylenebisacrylamide (MBA) Poly(acrylamide-co-acrylic acid)TheophyllineRelease mechanism is non-Fickian and dependent on crosslinker density[2]

Experimental Protocols

General Protocol for Hydrogel Synthesis (Illustrative)

This protocol describes a general method for synthesizing a polyacrylamide-based hydrogel.

Materials:

  • Acrylamide (B121943) (Monomer)

  • This compound (DAP) or N,N'-methylenebisacrylamide (MBA) (Crosslinker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Deionized water

Procedure:

  • Preparation of Monomer Solution: Dissolve acrylamide and the chosen crosslinker (DAP or MBA) in deionized water to the desired concentrations.

  • Initiation: Add APS to the monomer solution and mix thoroughly.

  • Acceleration: Add TEMED to the solution to accelerate the polymerization process.

  • Gelation: Pour the solution into a mold and allow it to polymerize at room temperature for a specified time (e.g., 30 minutes to several hours).

  • Washing: After polymerization, immerse the hydrogel in a large volume of deionized water to remove any unreacted monomers and initiator. The water should be changed periodically.

Characterization of Hydrogel Properties

Swelling Ratio Measurement:

  • Immerse a pre-weighed, dried hydrogel sample (Wd) in deionized water or a buffer solution of interest.

  • At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen hydrogel (Ws).

  • The swelling ratio is calculated as: Swelling Ratio = (Ws - Wd) / Wd.[1]

Mechanical Testing (Elastic Modulus):

  • Prepare cylindrical or dog-bone-shaped hydrogel samples.

  • Perform uniaxial compression or tensile tests using a mechanical tester.

  • The elastic modulus can be determined from the initial linear region of the stress-strain curve.[1]

In Vitro Drug Release Study:

  • Load the hydrogel with a model drug by soaking it in a drug solution.

  • Place the drug-loaded hydrogel in a release medium (e.g., phosphate-buffered saline) at a constant temperature.

  • At specific time points, withdraw aliquots of the release medium and measure the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • The cumulative drug release is then plotted against time.

Visualizing Key Processes and Concepts

The following diagrams, generated using Graphviz, illustrate the workflow of hydrogel synthesis and characterization, and the relationship between crosslinker choice and hydrogel properties.

Hydrogel_Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing & Characterization Monomer Monomer Solution (e.g., Acrylamide) Mixing Mixing & Degassing Monomer->Mixing Crosslinker Crosslinker (DAP or MBA) Crosslinker->Mixing Initiator Initiator (e.g., APS) Initiator->Mixing Polymerization Polymerization (Initiated by TEMED) Mixing->Polymerization Gelation Gel Formation Polymerization->Gelation Washing Washing Gelation->Washing Drying Drying Washing->Drying Swelling Swelling Studies Drying->Swelling Mechanical Mechanical Testing Drying->Mechanical Drug_Release Drug Release Studies Drying->Drug_Release

Fig. 1: General workflow for hydrogel synthesis and characterization.

Crosslinker_Properties_Influence cluster_crosslinker Crosslinker Properties cluster_hydrogel Hydrogel Performance Rigidity Rigidity (DAP > MBA) Mechanical Mechanical Strength Rigidity->Mechanical Increases Flexibility Flexibility (MBA > DAP) Swelling Swelling Ratio Flexibility->Swelling Increases Concentration Concentration Concentration->Swelling Decreases Concentration->Mechanical Increases Drug_Release Drug Release Rate Concentration->Drug_Release Decreases Swelling->Drug_Release Affects Mechanical->Drug_Release Affects Porosity Porosity Porosity->Swelling Increases Porosity->Drug_Release Increases

Fig. 2: Influence of crosslinker properties on hydrogel performance.

Conclusion

This compound serves as a valuable crosslinking agent in the synthesis of hydrogels, offering a more rigid network structure compared to the commonly used N,N'-methylenebisacrylamide. This increased rigidity can translate to enhanced mechanical strength, a desirable property for applications requiring robust materials. However, this often comes at the cost of a lower swelling capacity. The choice of crosslinker is a critical parameter in tuning the properties of a hydrogel for a specific application, be it for achieving high water absorbency, mechanical integrity, or a controlled release profile for therapeutic agents. Further direct comparative studies are warranted to fully elucidate the quantitative differences in performance between DAP and other crosslinkers across a range of polymer systems and applications.

References

peer-reviewed studies on the efficacy of N,N'-Diacryloylpiperazine in specific assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of N,N'-Diacryloylpiperazine's performance against other common crosslinkers in various assays, supported by available experimental data and detailed protocols.

This compound (DAP), also known as Piperazine (B1678402) diacrylamide (B3188283) (PDA), has emerged as a specialized crosslinking agent, particularly in the field of proteomics. Its unique structure offers several advantages over the conventionally used N,N'-methylenebisacrylamide (MBA or bis-acrylamide). This guide provides a comprehensive comparison of DAP's efficacy in specific assays, presents available data, and offers detailed experimental protocols to enable researchers to evaluate its potential for their specific applications.

Polyacrylamide Gel Electrophoresis (PAGE)

The most well-documented application of this compound is as a crosslinker in polyacrylamide gels for protein separation. Peer-reviewed studies have highlighted its superiority over MBA, particularly in conjunction with silver staining.

Comparative Performance in PAGE
FeatureThis compound (DAP/PDA)N,N'-Methylenebisacrylamide (MBA)References
Background in Silver Staining Significantly reduced background. The piperazine ring is more resistant to alkaline hydrolysis, which can produce formaldehyde (B43269) from MBA, a cause of background staining.Prone to higher background, especially with ammoniacal silver stains, due to the hydrolysis of its amide groups.[1][2][3]
Gel Strength Increased physical strength, simplifying the handling of gels, especially those with low acrylamide (B121943) concentrations.Gels can be more fragile, particularly at lower acrylamide percentages.[2][4]
Protein Separation & Resolution Improved electrophoretic separation of proteins, leading to higher resolution of protein spots in 2-D gels.Standard resolution, which can be limited by background noise and gel fragility.[2][4]
Compatibility Can be substituted for MBA without changing standard polymerization protocols.The standard and most commonly used crosslinker.[4]
Experimental Protocol: SDS-PAGE with DAP Crosslinker

This protocol is adapted for the preparation of a standard 1.5 mm thick, 12%T, 2.67%C polyacrylamide gel using DAP as the crosslinker.

Materials:

  • Acrylamide/DAP stock solution (30% T, 2.67% C): 29.2 g acrylamide and 0.8 g this compound dissolved in deionized water to a final volume of 100 ml. Caution: Acrylamide and DAP are neurotoxins. Handle with appropriate personal protective equipment.

  • 1.5 M Tris-HCl, pH 8.8

  • 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • 10% (w/v) Ammonium Persulfate (APS), freshly prepared

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

Procedure:

  • Separating Gel Preparation (10 ml):

    • In a small beaker, combine:

      • 4.0 ml Acrylamide/DAP stock solution

      • 2.5 ml 1.5 M Tris-HCl, pH 8.8

      • 3.4 ml deionized water

      • 100 µl 10% SDS

    • Gently swirl the mixture.

    • Initiate polymerization by adding 50 µl of 10% APS and 10 µl of TEMED.

    • Immediately pour the solution into the gel casting apparatus, leaving space for the stacking gel.

    • Overlay with water-saturated butanol to ensure a flat surface.

    • Allow the gel to polymerize for 30-60 minutes.

  • Stacking Gel Preparation (5 ml):

    • In a separate beaker, combine:

      • 0.83 ml Acrylamide/DAP stock solution

      • 1.25 ml 0.5 M Tris-HCl, pH 6.8

      • 2.87 ml deionized water

      • 50 µl 10% SDS

    • Gently swirl the mixture.

    • Initiate polymerization by adding 25 µl of 10% APS and 5 µl of TEMED.

    • Pour off the butanol overlay from the separating gel and rinse with deionized water.

    • Pour the stacking gel solution on top of the separating gel and insert the comb.

    • Allow the stacking gel to polymerize for 30 minutes.

  • Electrophoresis:

    • Once polymerized, the gel is ready for sample loading and electrophoresis according to standard protocols.

Experimental Workflow for Comparative Gel Electrophoresis

G cluster_prep Gel Preparation cluster_run Electrophoresis cluster_stain Staining & Analysis Gel_Mix_DAP Prepare Gel Mix with DAP Run_PAGE_DAP Run SDS-PAGE (DAP Gel) Gel_Mix_DAP->Run_PAGE_DAP Gel_Mix_MBA Prepare Gel Mix with MBA Run_PAGE_MBA Run SDS-PAGE (MBA Gel) Gel_Mix_MBA->Run_PAGE_MBA Silver_Stain_DAP Silver Staining Run_PAGE_DAP->Silver_Stain_DAP Silver_Stain_MBA Silver Staining Run_PAGE_MBA->Silver_Stain_MBA Analysis Comparative Analysis (Resolution, Background) Silver_Stain_DAP->Analysis Silver_Stain_MBA->Analysis Protein_Sample Protein Sample Protein_Sample->Gel_Mix_DAP Protein_Sample->Gel_Mix_MBA

Workflow for comparing DAP and MBA in SDS-PAGE.

Hydrogel-Based Drug Delivery

While this compound is structurally similar to other crosslinkers used in hydrogel synthesis for drug delivery, there is a notable lack of peer-reviewed studies evaluating its performance in this application. The choice of crosslinker significantly impacts hydrogel properties such as swelling ratio, mechanical strength, and drug release kinetics.

Hypothetical Comparative Performance in Drug Delivery Hydrogels

The following table presents a hypothetical comparison of DAP with common crosslinkers used in drug delivery. This is intended to guide researchers in designing experiments to evaluate DAP for this purpose.

PropertyThis compound (DAP)N,N'-Methylenebisacrylamide (MBA)Ethylene Glycol Dimethacrylate (EGDMA)
Swelling Ratio Hypothesized: Moderate to high, potentially influenced by the hydrophilicity of the piperazine ring.Generally results in hydrogels with moderate swelling.Tends to produce more hydrophobic hydrogels with lower swelling ratios.
Mechanical Strength Hypothesized: Potentially higher due to the rigid piperazine ring structure.Standard mechanical strength.Often results in stiffer, more brittle hydrogels.
Drug Release Rate Hypothesized: Release rate would be dependent on the swelling behavior and mesh size created.Release is often diffusion-controlled and dependent on crosslinking density.Slower release rates are often observed due to lower swelling.
Biocompatibility Hypothesized: Requires evaluation; piperazine derivatives are used in some pharmaceuticals, but the diacryloyl form needs specific testing.Generally considered biocompatible for many applications.Biocompatible, but potential for leaching of unreacted monomer.
Experimental Protocol: Hydrogel Synthesis and Swelling Study

This protocol describes the synthesis of a poly(N-isopropylacrylamide) (PNIPAAm) hydrogel, a common temperature-responsive polymer used in drug delivery, with DAP as the crosslinker.

Materials:

  • N-isopropylacrylamide (NIPAAm)

  • This compound (DAP)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Hydrogel Synthesis:

    • Dissolve 1 g of NIPAAm and 0.05 g of DAP in 10 ml of deionized water in a vial.

    • Purge the solution with nitrogen gas for 15 minutes to remove oxygen.

    • Add 50 µl of 10% (w/v) APS and 10 µl of TEMED to initiate polymerization.

    • Quickly vortex and pour the solution into a mold (e.g., between two glass plates with a spacer).

    • Allow polymerization to proceed at room temperature for 24 hours.

  • Swelling Ratio Determination:

    • Cut the resulting hydrogel into discs of a known diameter.

    • Wash the discs extensively in deionized water for 48 hours to remove unreacted monomers and initiators.

    • Lyophilize the hydrogel discs to obtain the dry weight (Wd).

    • Immerse the dried discs in PBS (pH 7.4) at 37°C.

    • At predetermined time intervals, remove the hydrogels, blot the surface to remove excess water, and record the swollen weight (Ws).

    • The swelling ratio (SR) is calculated as: SR = (Ws - Wd) / Wd.

Logical Flow for Evaluating Crosslinkers in Drug Delivery

G cluster_synthesis Hydrogel Synthesis cluster_char Characterization cluster_release Drug Release Assay Synth_DAP Synthesize Hydrogel with DAP Swelling Swelling Studies Synth_DAP->Swelling Mechanical Mechanical Testing Synth_DAP->Mechanical Synth_MBA Synthesize Hydrogel with MBA Synth_MBA->Swelling Synth_MBA->Mechanical Synth_EGDMA Synthesize Hydrogel with EGDMA Synth_EGDMA->Swelling Synth_EGDMA->Mechanical Drug_Loading Drug Loading Swelling->Drug_Loading Mechanical->Drug_Loading Release_Kinetics Measure Release Kinetics Drug_Loading->Release_Kinetics Monomer Monomer (e.g., NIPAAm) Monomer->Synth_DAP Monomer->Synth_MBA Monomer->Synth_EGDMA

Evaluation process for crosslinkers in drug delivery.

Cell Viability Assays

The use of this compound in hydrogels for 3D cell culture or as scaffolds for tissue engineering is another area that remains largely unexplored in published literature. The biocompatibility of the crosslinker and the resulting hydrogel are of paramount importance for such applications.

Expected Considerations for Cell Viability

When evaluating a new crosslinker like DAP for cell-based assays, several factors must be considered:

  • Cytotoxicity of the Crosslinker: Any unreacted DAP leaching from the hydrogel could be toxic to cells.

  • Hydrogel Mechanical Properties: The stiffness and porosity of the hydrogel, which are influenced by the crosslinker, can significantly affect cell behavior, including viability, proliferation, and differentiation.

  • Nutrient and Waste Diffusion: The hydrogel mesh size, determined by the crosslinker type and concentration, must allow for the efficient transport of nutrients and metabolic waste.

Experimental Protocol: Cell Viability in a 3D Hydrogel Scaffold

This protocol outlines a method to assess the viability of cells encapsulated within a DAP-crosslinked hydrogel using a live/dead staining assay.

Materials:

  • Sterile DAP-crosslinked hydrogel precursor solution (prepared as in the drug delivery protocol, but with sterile components and under aseptic conditions).

  • Cell suspension of the desired cell type (e.g., fibroblasts, mesenchymal stem cells) at a known concentration.

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing calcein-AM and ethidium (B1194527) homodimer-1).

  • Basal cell culture medium.

  • Confocal microscope.

Procedure:

  • Cell Encapsulation:

    • Work in a sterile cell culture hood.

    • Mix the cell suspension with the sterile hydrogel precursor solution to achieve the desired final cell concentration (e.g., 1 x 10^6 cells/ml).

    • Initiate polymerization by adding sterile APS and TEMED.

    • Quickly cast the cell-laden hydrogel into the desired format (e.g., as droplets or in a multi-well plate).

    • After polymerization, add cell culture medium to the hydrogels and incubate under standard cell culture conditions (37°C, 5% CO2).

  • Live/Dead Staining:

    • After the desired culture period (e.g., 24, 48, 72 hours), remove the culture medium.

    • Wash the hydrogels with sterile PBS.

    • Prepare the live/dead staining solution in PBS according to the manufacturer's instructions.

    • Incubate the hydrogels in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Imaging and Quantification:

    • Wash the hydrogels again with PBS.

    • Image the hydrogels using a confocal microscope with appropriate filter sets to visualize live (green fluorescence from calcein) and dead (red fluorescence from ethidium homodimer-1) cells.

    • Acquire z-stacks to assess cell viability throughout the depth of the hydrogel.

    • Quantify the percentage of live cells by counting the number of green and red cells in multiple random fields of view using image analysis software.

Signaling Pathway for Cell Viability Assessment

G cluster_cell Cellular State cluster_stain Fluorescent Probes cluster_signal Fluorescent Signal Live_Cell Live Cell (Intact Membrane) Esterases Intracellular Esterases Live_Cell->Esterases Dead_Cell Dead Cell (Compromised Membrane) DNA DNA Dead_Cell->DNA Calcein_AM Calcein-AM (Membrane Permeant) Calcein_AM->Live_Cell EthD_1 Ethidium Homodimer-1 (Membrane Impermeant) EthD_1->Dead_Cell Green_Fluorescence Green Fluorescence (Live) Red_Fluorescence Red Fluorescence (Dead) Esterases->Green_Fluorescence cleavage DNA->Red_Fluorescence binding

Mechanism of a common live/dead cell viability assay.

Conclusion

This compound is a well-established alternative to N,N'-methylenebisacrylamide for polyacrylamide gel electrophoresis, offering distinct advantages in terms of gel strength and reduced background in silver staining, which can lead to improved protein separation.[2][4] However, its efficacy in other critical research applications such as hydrogel-based drug delivery and 3D cell culture has not been extensively reported in peer-reviewed literature. The provided protocols offer a framework for researchers to conduct their own comparative studies to determine the suitability of DAP for these applications. Further investigation is warranted to fully characterize the mechanical properties, biocompatibility, and performance of DAP-crosslinked hydrogels.

References

Safety Operating Guide

Proper Disposal of N,N'-Diacryloylpiperazine: A Safety-First Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure work environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N,N'-Diacryloylpiperazine, a compound recognized as hazardous waste. Adherence to these protocols is essential for mitigating risks and ensuring environmental responsibility.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin and serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (inspect prior to use).[3]
Eye/Face Protection Safety goggles or a face shield.[1][2][3]
Skin and Body Lab coat or other suitable protective clothing.[4]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of with household garbage or released into the sewage system.[1]

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for this compound waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to prevent potentially hazardous reactions.

2. Spill Management:

  • In the event of a spill, stop the leak if it is safe to do so.[5]

  • For containment, sweep or shovel the spilled solid material into an appropriate container for disposal, minimizing the generation of dust.[5][6]

3. Packaging for Disposal:

  • Ensure the waste container is securely sealed and properly labeled with the chemical name and associated hazards.

  • Contaminated materials, such as gloves and cleaning cloths, should also be placed in the designated hazardous waste container.

4. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Keep the container away from incompatible materials such as strong oxidizing agents and strong acids.[6]

5. Final Disposal:

  • The primary and recommended disposal method is to hand over the waste to a licensed hazardous waste disposer.[1]

  • Alternatively, some sources suggest removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[5]

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and proper disposal in accordance with local, state, and federal regulations.[7]

Disposal of Empty Containers:

  • Uncleaned packaging must be disposed of in the same manner as the substance itself, according to official regulations.[1]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_0 Preparation and Handling cluster_1 Waste Collection and Containment cluster_2 Spill Response cluster_3 Final Disposal Protocol A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Collect Waste in a Designated, Labeled Container A->B Begin Waste Collection D Contain Spill and Sweep into Waste Container A->D In Case of a Spill C Segregate from Incompatible Chemicals B->C Ensure Safety E Store Sealed Container in a Designated Area C->E Storage D->B Containment F Contact EHS or Certified Waste Disposal Vendor E->F Arrange Pickup G Transfer Waste for Professional Disposal F->G Final Step

Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Diacryloylpiperazine
Reactant of Route 2
N,N'-Diacryloylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.